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  • Product: Methyl 6-(aminomethyl)nicotinate hydrochloride
  • CAS: 1072438-56-2

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Synthesis of Methyl 6-(aminomethyl)nicotinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical overview of a robust synthetic pathway for Methyl 6-(aminomethyl)nicotinate hydrochloride, a valuable building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of a robust synthetic pathway for Methyl 6-(aminomethyl)nicotinate hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The narrative emphasizes the chemical principles behind each step, offering insights into the selection of reagents and reaction conditions to ensure reproducibility and high yield.

Introduction

Methyl 6-(aminomethyl)nicotinate hydrochloride is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its bifunctional nature, possessing both a primary amine and a methyl ester on a pyridine scaffold, allows for diverse chemical modifications. This guide outlines a multi-step synthesis commencing from readily available 6-methylnicotinic acid, proceeding through esterification, radical bromination, amination, and concluding with the formation of the hydrochloride salt.

Synthetic Pathway Overview

The synthesis of Methyl 6-(aminomethyl)nicotinate hydrochloride is a four-step process. The overall transformation is depicted in the following reaction scheme.

Synthetic_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Bromination cluster_2 Step 3: Amination cluster_3 Step 4: Salt Formation 6-Methylnicotinic_Acid 6-Methylnicotinic Acid Methyl_6-methylnicotinate Methyl 6-methylnicotinate 6-Methylnicotinic_Acid->Methyl_6-methylnicotinate  CH3OH, H2SO4 (cat.)  Reflux Methyl_6-(bromomethyl)nicotinate Methyl 6-(bromomethyl)nicotinate Methyl_6-methylnicotinate->Methyl_6-(bromomethyl)nicotinate  NBS, Benzoyl Peroxide  CCl4, Reflux Methyl_6-(aminomethyl)nicotinate Methyl 6-(aminomethyl)nicotinate Methyl_6-(bromomethyl)nicotinate->Methyl_6-(aminomethyl)nicotinate  NH3 in CH3OH Final_Product Methyl 6-(aminomethyl)nicotinate Hydrochloride Methyl_6-(aminomethyl)nicotinate->Final_Product  HCl in Diethyl Ether

Caption: Overall synthetic scheme for Methyl 6-(aminomethyl)nicotinate hydrochloride.

Step 1: Esterification of 6-Methylnicotinic Acid to Methyl 6-methylnicotinate

The initial step involves the conversion of 6-methylnicotinic acid to its corresponding methyl ester via a Fischer esterification. This acid-catalyzed reaction is a classic and efficient method for this transformation.

Mechanistic Insight: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or gaseous hydrogen chloride. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. The subsequent tetrahedral intermediate undergoes a series of proton transfers, culminating in the elimination of a water molecule and the formation of the ester. The reaction is reversible, and to drive it towards the product, an excess of methanol is typically used, and the reaction is heated to reflux.

Experimental Protocol:
  • To a stirred solution of 6-methylnicotinic acid (1.0 eq.) in methanol (approximately 7.5-10 mL per gram of acid), slowly add concentrated sulfuric acid (0.1-0.2 eq.) or saturate the methanol with gaseous hydrogen chloride.[1][2]

  • Heat the reaction mixture to reflux and maintain for 4-17 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.[1][2]

  • Carefully neutralize the residue with an ice-cold saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.[2]

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or chloroform (3 x volume of the aqueous layer).[1][2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield Methyl 6-methylnicotinate as an off-white solid.[2]

Step 2: Radical Bromination of Methyl 6-methylnicotinate

The second step is the selective bromination of the methyl group at the 6-position of the pyridine ring. This is achieved through a free-radical chain reaction using N-bromosuccinimide (NBS) as the bromine source and benzoyl peroxide as a radical initiator.

Mechanistic Insight: The reaction is initiated by the thermal decomposition of benzoyl peroxide to form phenyl radicals. These radicals then abstract a hydrogen atom from the methyl group of Methyl 6-methylnicotinate, generating a resonance-stabilized benzylic-type radical. This radical then reacts with NBS to form the desired brominated product and a succinimidyl radical. The succinimidyl radical can then abstract a hydrogen from another molecule of the starting material to continue the chain reaction. Carbon tetrachloride is a common solvent for this reaction as it is inert under these conditions.[3]

Experimental Protocol:
  • In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 6-methylnicotinate (1.0 eq.) in carbon tetrachloride (approximately 37.5 mL per gram of starting material).[4]

  • Add N-bromosuccinimide (1.0-1.1 eq.) and benzoyl peroxide (0.1 eq.) to the solution.[4]

  • Heat the mixture to reflux and maintain for 6 hours.[4]

  • After cooling to room temperature, filter the reaction mixture to remove the succinimide byproduct.

  • Evaporate the filtrate under reduced pressure to obtain the crude product.[4]

  • Purify the residue by column chromatography on silica gel (e.g., using a dichloromethane/ethyl acetate gradient) to yield pure Methyl 6-(bromomethyl)nicotinate.[4]

Step 3: Amination of Methyl 6-(bromomethyl)nicotinate

This step involves the conversion of the bromomethyl group to an aminomethyl group. Direct amination with ammonia is a straightforward approach.

Mechanistic Insight: The primary amine is formed via a nucleophilic substitution reaction where ammonia acts as the nucleophile, displacing the bromide ion from the benzylic position. A large excess of ammonia is used to minimize the formation of secondary and tertiary amine byproducts, as the product, a primary amine, can also act as a nucleophile.

An alternative and often cleaner method is the Gabriel Synthesis .[5][6][7][8] This method utilizes potassium phthalimide as an ammonia surrogate. The phthalimide anion displaces the bromide, and the resulting N-alkylphthalimide is then cleaved, typically with hydrazine, to release the primary amine.[6][8] This method prevents over-alkylation and often results in higher yields of the primary amine.

Experimental Protocol (Direct Amination):
  • Cool a solution of ammonia in methanol (e.g., 7N) in a pressure vessel to 0°C.

  • Add a solution of Methyl 6-(bromomethyl)nicotinate (1.0 eq.) in a minimal amount of dichloromethane or methanol.

  • Seal the vessel and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the vessel and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Take up the residue in a suitable solvent and wash with a saturated aqueous solution of sodium bicarbonate to remove any ammonium salts.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 6-(aminomethyl)nicotinate as a free base.

Step 4: Formation of the Hydrochloride Salt

The final step is the conversion of the free base to its hydrochloride salt. This is often done to improve the stability and handling properties of the amine.

Rationale: Primary amines are often oils or low-melting solids and can be susceptible to oxidation. Converting them to their hydrochloride salts typically results in a stable, crystalline solid that is easier to handle, purify, and store.

Experimental Protocol:
  • Dissolve the crude Methyl 6-(aminomethyl)nicotinate free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.[9]

  • Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring.[9]

  • Continue the addition until precipitation of the hydrochloride salt is complete.

  • Collect the precipitate by filtration.

  • Wash the solid with cold diethyl ether and dry it under vacuum to yield Methyl 6-(aminomethyl)nicotinate hydrochloride.[9]

Experimental Workflow Summary

The following diagram provides a high-level overview of the laboratory workflow for the synthesis.

Experimental_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Bromination cluster_step3 Step 3: Amination cluster_step4 Step 4: Salt Formation s1_react React 6-Methylnicotinic Acid with Methanol & H2SO4 s1_workup Neutralize & Extract s1_react->s1_workup s1_isolate Isolate Methyl 6-methylnicotinate s1_workup->s1_isolate s2_react React with NBS & Benzoyl Peroxide s1_isolate->s2_react Intermediate 1 s2_filter Filter Succinimide s2_react->s2_filter s2_purify Purify by Chromatography s2_filter->s2_purify s3_react React with NH3 in Methanol s2_purify->s3_react Intermediate 2 s3_workup Aqueous Workup s3_react->s3_workup s3_isolate Isolate Free Base s3_workup->s3_isolate s4_dissolve Dissolve Free Base in Ether s3_isolate->s4_dissolve Intermediate 3 (Free Base) s4_precipitate Precipitate with HCl s4_dissolve->s4_precipitate s4_isolate Filter & Dry Final Product s4_precipitate->s4_isolate

Caption: High-level experimental workflow for the synthesis.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )RoleExpected Yield
6-Methylnicotinic AcidC₇H₇NO₂137.14Starting Material-
Methyl 6-methylnicotinateC₈H₉NO₂151.17Intermediate 1~75%[2]
Methyl 6-(bromomethyl)nicotinateC₈H₈BrNO₂230.06Intermediate 2~43%[4]
Methyl 6-(aminomethyl)nicotinateC₈H₁₀N₂O₂166.18Intermediate 3 (Free Base)Variable
Methyl 6-(aminomethyl)nicotinate HClC₈H₁₁ClN₂O₂202.64Final ProductHigh

References

  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Available at: [Link]

  • CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents.
  • The Gabriel Synthesis - Chemistry Steps. Available at: [Link]

  • Synthesis of methyl 6-methylnicotinate - PrepChem.com. Available at: [Link]

  • EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents.
  • Methyl 6-(Bromomethyl)nicotinate - Amerigo Scientific. Available at: [Link]

  • Methyl 6-aminonicotinate – preparation and application - Georganics. Available at: [Link]

  • US2993904A - Preparation of 6-methylnicotinic acid - Google Patents.
  • Understanding the Chemical Properties and Synthesis of Methyl 6-(Bromomethyl)nicotinate. Available at: [Link]

  • The Gabriel Synthesis - Master Organic Chemistry. Available at: [Link]

  • Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine - YouTube. Available at: [Link]

  • Gabriel synthesis - Wikipedia. Available at: [Link]

  • Methyl nicotinate - Wikipedia. Available at: [Link]

  • METHYL 6-AMINONICOTINATE HYDROCHLORIDE - gsrs. Available at: [Link]

Sources

Exploratory

physicochemical properties of Methyl 6-(aminomethyl)nicotinate hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-(aminomethyl)nicotinate hydrochloride Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive examinatio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-(aminomethyl)nicotinate hydrochloride

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties, analytical methodologies, and synthetic considerations for Methyl 6-(aminomethyl)nicotinate hydrochloride (CAS No: 1072438-56-2). As a bifunctional pyridine derivative, this compound serves as a critical building block in medicinal chemistry and drug development. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its characterization, handling, and application. We will delve into its structural attributes, stability, and spectroscopic profile, supported by detailed experimental protocols and logical workflow diagrams to ensure technical accuracy and reproducibility.

Core Physicochemical & Structural Characterization

Methyl 6-(aminomethyl)nicotinate hydrochloride is a pyridine-based organic compound valued for its dual functionality: a primary amine and a methyl ester. The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable to handling and use in various synthetic and biological applications.

Key Chemical Properties

The fundamental properties of this compound are summarized below. These identifiers and values are critical for accurate sourcing, experimental design, and regulatory documentation.

PropertyValueSource(s)
IUPAC Name methyl 6-(aminomethyl)pyridine-3-carboxylate hydrochloride[1]
CAS Number 1072438-56-2[1][2][3]
Molecular Formula C₈H₁₁ClN₂O₂[1][2]
Molecular Weight 202.64 g/mol [1][2][3]
Canonical SMILES COC(=O)C1=CN=C(C=C1)CN.Cl[2]
Appearance Solid (Expected)[4]
Purity Typically ≥95%[3]
Boiling Point No data available[2]
Melting Point Not explicitly defined in searches. Related compounds like methyl 6-aminonicotinate melt at 154-156 °C.[5]
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.[6]
Stability and Storage

Proper storage is paramount to maintain the integrity of the compound.

  • Storage Conditions : The recommended storage is at 2-8°C under an inert atmosphere.[2][7] This prevents potential degradation from moisture, atmospheric oxygen, and thermal stress.

  • Chemical Stability : While specific stability data for the title compound is limited, a study on the related compound, methyl nicotinate, demonstrated excellent stability in aqueous solution at 4°C.[8][9] The primary degradation pathway was identified as slow hydrolysis of the methyl ester to nicotinic acid, occurring at a rate of approximately 0.5% per year.[8][9] It is reasonable to infer that Methyl 6-(aminomethyl)nicotinate hydrochloride would exhibit similar stability, with the hydrochloride salt form providing additional protection against degradation of the amine group. The compound is generally stable under normal conditions but should be kept away from strong oxidizing agents and strong bases.[10]

Plausible Synthetic Pathway

While a specific synthesis for Methyl 6-(aminomethyl)nicotinate hydrochloride is not detailed in the provided search results, a logical and efficient pathway can be inferred from established organic chemistry principles and synthetic routes for analogous structures, such as Methyl 2-(aminomethyl)nicotinate.[11] A common strategy involves the amination of a halogenated precursor.

This workflow begins with the commercially available Methyl 6-methylnicotinate, which undergoes radical bromination to form the key intermediate, Methyl 6-(bromomethyl)nicotinate. This intermediate is then subjected to amination, often using a protected amine equivalent like potassium phthalimide followed by hydrazinolysis (the Gabriel synthesis), or directly with an ammonia solution. The final step involves treating the free base with hydrochloric acid to yield the stable hydrochloride salt.

G cluster_0 Synthetic Workflow A Methyl 6-methylnicotinate (Starting Material) B Radical Bromination (e.g., NBS, AIBN) A->B Step 1 C Methyl 6-(bromomethyl)nicotinate (Intermediate) B->C D Amination (e.g., Gabriel Synthesis or NH₃) C->D Step 2 E Methyl 6-(aminomethyl)nicotinate (Free Base) D->E F Salt Formation (HCl in Ether/MeOH) E->F Step 3 G Methyl 6-(aminomethyl)nicotinate HCl (Final Product) F->G

Caption: Plausible synthetic workflow for Methyl 6-(aminomethyl)nicotinate HCl.

Analytical Methodologies & Characterization

Accurate characterization is essential to confirm the identity, purity, and structure of Methyl 6-(aminomethyl)nicotinate hydrochloride. The following protocols are based on standard methods for similar chemical entities.[12]

High-Performance Liquid Chromatography (HPLC)

Causality : HPLC is the gold standard for assessing the purity of pharmaceutical intermediates and active compounds. A reverse-phase method is chosen for its suitability in analyzing polar organic molecules. The UV detector is selected based on the presence of the UV-active pyridine ring.

Experimental Protocol:

  • Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., Methanol/Water mixture) to a final concentration of approximately 0.5-1.0 mg/mL.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., Supelcosil™ LC-18, 25 cm x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase : A gradient or isocratic system of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid for peak shaping). A starting point could be 25% v/v methanol in water.[8]

    • Flow Rate : 1.0 - 1.5 mL/min.[8]

    • Injection Volume : 10 - 20 µL.[8]

    • Detection : UV at 263 nm.[8]

  • Data Analysis : Purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality : NMR provides unambiguous structural confirmation by mapping the carbon-hydrogen framework. Deuterated solvents are used to avoid interference from solvent protons.

Experimental Protocol:

  • Sample Preparation : Dissolve 10-20 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given the hydrochloride salt's polarity).

  • ¹H NMR Acquisition : Acquire the proton spectrum. Expected signals would include:

    • Aromatic protons on the pyridine ring.

    • A singlet for the aminomethyl (-CH₂NH₂) protons.

    • A singlet for the methyl ester (-OCH₃) protons.

    • A broad signal for the amine protons (-NH₃⁺).

  • ¹³C NMR Acquisition : Acquire the carbon spectrum to confirm the number and type of carbon atoms in the molecule.

Mass Spectrometry (MS)

Causality : MS is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is chosen as it is a soft ionization technique suitable for polar, non-volatile molecules.

Experimental Protocol:

  • Sample Preparation : Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.[12]

  • Data Acquisition : Infuse the sample into a mass spectrometer with an ESI source set to positive ion mode.

  • Data Analysis : Look for the protonated molecular ion [M+H]⁺ corresponding to the free base (C₈H₁₀N₂O₂), which would have an m/z of approximately 167.08.

G cluster_0 Analytical Characterization Workflow Sample Sample of Methyl 6-(aminomethyl)nicotinate HCl HPLC HPLC Analysis (Purity Assessment) Sample->HPLC Inject NMR NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) Sample->NMR Dissolve MS Mass Spectrometry (Molecular Weight Confirmation) Sample->MS Infuse Data Verified Compound (Identity, Purity, Structure) HPLC->Data NMR->Data MS->Data

Caption: Standard workflow for analytical characterization.

Applications in Research & Drug Development

Methyl 6-(aminomethyl)nicotinate hydrochloride is not an end-product therapeutic but rather a versatile building block. Its value lies in the strategic placement of its functional groups, which allows for diverse chemical modifications.

  • Scaffold for Complex Molecules : The primary amine serves as a key nucleophilic handle for forming amides, sulfonamides, or for alkylation reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or used in transesterification reactions.

  • Pharmaceutical Intermediates : Nicotinate derivatives are prevalent in pharmaceuticals. For instance, the related Methyl 6-aminonicotinate has been used in synthesizing glucokinase activators for potential diabetes therapy and in developing histone deacetylase 3 (HDAC3) selective inhibitors for cancer treatment.[5] The structural similarity suggests that Methyl 6-(aminomethyl)nicotinate could be a valuable intermediate for analogous therapeutic targets. The methyl group itself can play a crucial role in modulating physicochemical and pharmacokinetic properties in drug design.[13]

Safety & Handling

As a laboratory chemical, proper safety protocols must be followed. The GHS hazard information indicates that the compound should be handled with care.

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements :

    • Prevention : P280 (Wear protective gloves/eye protection/face protection).[2] Avoid breathing dust.[14] Wash skin thoroughly after handling.[15]

    • Response : P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2] If skin irritation occurs, get medical advice.[14]

    • Storage : Store in a well-ventilated place and keep the container tightly closed.[10] Store locked up.[14]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling the material.

Conclusion

Methyl 6-(aminomethyl)nicotinate hydrochloride is a well-defined chemical entity with properties that make it a valuable intermediate in synthetic and medicinal chemistry. Its hydrochloride salt form provides enhanced stability and ease of handling. A thorough understanding of its physicochemical properties, supported by robust analytical characterization using HPLC, NMR, and MS, is crucial for its effective application. By leveraging its dual functionality, researchers can continue to explore its potential in constructing novel molecules with significant therapeutic promise.

References

  • Chemsrc. (2025). Methyl 6-(aminomethyl)nicotinate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-aminonicotinate. National Institutes of Health. Retrieved from [Link]

  • Georganics. (2023). Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link]

  • Ross, B. M., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • S. R. Drugs & Intermediates Pvt. Ltd. (n.d.). Methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

  • PubMed. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis and Applications of Methyl 6-Methylnicotinate. Retrieved from [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet - Methyl 6-methylnicotinate. Retrieved from [Link]

  • Loba Chemie. (n.d.). METHYL NICOTINATE EXTRA PURE. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl nicotinate. Retrieved from [Link]

  • Premier Group. (n.d.). Methyl -6- methyl Nicotinate. Retrieved from [Link]

  • PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]

  • ChemUniverse. (n.d.). METHYL 6-(AMINOMETHYL)NICOTINATE HYDROCHLORIDE. Retrieved from [Link]

  • CP Lab Safety. (n.d.). METHYL 6-(AMINOMETHYL)NICOTINATE HYDROCHLORIDE, 95% Purity, C8H11ClN2O2, 5 grams. Retrieved from [Link]

  • Moltus Research Laboratories Private Limited. (n.d.). Methyl 6-Methylnicotinate - Pharma Grade. Retrieved from [Link]

Sources

Foundational

Strategic Utilization of Methyl 6-(aminomethyl)nicotinate Hydrochloride

A Technical Monograph for Medicinal Chemistry Applications Executive Summary & Chemical Identity[2] Methyl 6-(aminomethyl)nicotinate hydrochloride is a bifunctional pyridine scaffold widely utilized in Fragment-Based Dru...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Monograph for Medicinal Chemistry Applications

Executive Summary & Chemical Identity[2]

Methyl 6-(aminomethyl)nicotinate hydrochloride is a bifunctional pyridine scaffold widely utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of peptidomimetics. Its value lies in its orthogonal reactivity : it possesses a primary amine (for amide coupling or reductive amination) and a methyl ester (for hydrolysis or reduction), separated by a rigid pyridine core.

This specific substitution pattern (3,6-disubstitution) allows the molecule to act as a linear linker that modulates solubility and metabolic stability (microsomal clearance) compared to its phenyl analogs, owing to the lower lipophilicity (LogP) of the pyridine ring.

Datasheet Snapshot
PropertySpecification
CAS Number (HCl Salt) 1072438-56-2
CAS Number (Free Base) 139183-87-2
IUPAC Name Methyl 6-(aminomethyl)pyridine-3-carboxylate hydrochloride
Molecular Formula C₈H₁₀N₂O₂[1][2] · HCl
Molecular Weight 202.64 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in Hexanes, Et₂O
pKa (Calculated) ~8.5 (Amine), ~2.5 (Pyridine N)
Synthesis & Production Logic

While commercially available, in-house synthesis is often required for isotopic labeling or scale-up. The most robust "self-validating" route involves the catalytic hydrogenation of methyl 6-cyanonicotinate .

Why this route? Direct esterification of the amino-acid is possible but often leads to polymerization or diketopiperazine-like side reactions. Hydrogenation of the nitrile in the presence of acid (HCl) traps the resulting primary amine immediately as the hydrochloride salt, preventing the "poisoning" of the catalyst by the free amine and inhibiting secondary amine formation.

Experimental Protocol: Catalytic Hydrogenation

Note: This protocol assumes a standard Parr shaker or flow hydrogenation setup.

Reagents:

  • Methyl 6-cyanonicotinate (1.0 equiv)

  • Pd/C (10 wt% loading, 0.1 equiv by weight)

  • Methanol (Anhydrous)

  • HCl (1.25 M in Methanol, 2.5 equiv)

  • Hydrogen Gas (30–50 psi)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-flushed hydrogenation vessel, suspend Methyl 6-cyanonicotinate in anhydrous methanol (0.5 M concentration).

  • Acidification: Add the methanolic HCl solution. Critical: The presence of acid is mandatory to prevent the formation of secondary amines (dimers) via the condensation of the intermediate imine with the product amine.

  • Catalyst Addition: Carefully add Pd/C under nitrogen flow. Safety: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Charge the vessel with H₂ (40 psi). Shake/stir at room temperature for 4–6 hours. Monitor via LC-MS (Target mass: 167.08 [M+H]⁺).

  • Workup: Filter the catalyst through a Celite pad (rinse with MeOH).

  • Isolation: Concentrate the filtrate in vacuo. The product crystallizes as the hydrochloride salt. Triturate with diethyl ether to remove traces of starting material.[3]

Visualization: Synthesis Workflow

SynthesisWorkflow Start Methyl 6-cyanonicotinate (Precursor) Reagents H2 (40 psi) + Pd/C Solvent: MeOH/HCl Start->Reagents Intermediate Imine Intermediate (Transient) Reagents->Intermediate Trap HCl Salt Formation (Prevents Dimerization) Intermediate->Trap Rapid Protonation Product Methyl 6-(aminomethyl) nicotinate HCl Trap->Product Isolation

Figure 1: Catalytic hydrogenation workflow highlighting the critical acid-trapping step to ensure product purity.

Reactivity Profile & Orthogonal Functionalization

For drug development professionals, the utility of CAS 1072438-56-2 lies in its ability to serve as a "switch" point. You can selectively react the amine while leaving the ester intact, or vice versa.

Strategy A: Amine Functionalization (Amide Coupling)

The hydrochloride salt protects the amine. To react it, one must liberate the free base in situ using a tertiary base (DIPEA/TEA) during the coupling reaction.

  • Conditions: Carboxylic Acid (R-COOH), HATU/EDCI, DIPEA (3.0 equiv), DMF.

  • Outcome: Formation of an amide bond at the 6-position; Ester at 3-position remains intact for later hydrolysis.

Strategy B: Ester Hydrolysis (Saponification)

If the amine needs to be preserved (e.g., for later reductive amination), it must first be protected (e.g., with Boc₂O), or the hydrolysis must be performed under carefully controlled acidic conditions (less common). Standard LiOH hydrolysis will yield the amino-acid, which is zwitterionic and difficult to isolate organically.

  • Best Practice: Protect Amine (Boc)

    
     Hydrolyze Ester (LiOH) 
    
    
    
    Couple Acid
    
    
    Deprotect Boc.
Visualization: Divergent Synthetic Pathways

ReactivityMap Core Methyl 6-(aminomethyl) nicotinate HCl (CAS 1072438-56-2) PathA_Step1 Neutralization (DIPEA/TEA) Core->PathA_Step1 Path A: Direct Coupling PathB_Step1 Boc Protection (Boc2O, TEA) Core->PathB_Step1 Path B: Scaffold Modification PathA_Step2 Amide Coupling (R-COOH + HATU) PathA_Step1->PathA_Step2 PathA_Result Functionalized Amide (Ester Intact) PathA_Step2->PathA_Result PathB_Step2 Saponification (LiOH, THF/H2O) PathB_Step1->PathB_Step2 PathB_Result Boc-Amino Acid (Ready for coupling) PathB_Step2->PathB_Result

Figure 2: Divergent synthetic pathways demonstrating the orthogonal reactivity of the amine and ester functionalities.

Quality Control & Stability
Analytical Standards
  • ¹H NMR (DMSO-d₆): Look for the methyl ester singlet at ~3.9 ppm. The methylene protons (-CH₂-NH₂) typically appear as a singlet or broad doublet at ~4.2 ppm. The pyridine aromatic protons will show a characteristic splitting pattern (d, dd, d) in the 7.5–9.2 ppm range.

  • Mass Spectrometry: ESI+ mode. Expect dominant peak at m/z 167.1 [M+H]⁺ (free base mass).

  • Chloride Content: Verify stoichiometry using Silver Nitrate titration if precise molecular weight correction is needed for biological assays.

Handling & Storage[2][4]
  • Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator.

  • Stability: Stable at room temperature for >2 years if kept dry.

  • Incompatibility: Strong oxidizing agents.[5][6] The free base rapidly absorbs CO₂ from the air to form carbamates; always handle the free base under Argon/Nitrogen.

References
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 71310706 (Free Base). Retrieved from [Link]

Sources

Exploratory

Technical Monograph: Methyl 6-(aminomethyl)nicotinate Hydrochloride

Precision Stoichiometry & Application in Medicinal Chemistry[1] Executive Summary: The Stoichiometry Trap In high-throughput library synthesis and fragment-based drug discovery (FBDD), Methyl 6-(aminomethyl)nicotinate hy...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Stoichiometry & Application in Medicinal Chemistry[1]

Executive Summary: The Stoichiometry Trap

In high-throughput library synthesis and fragment-based drug discovery (FBDD), Methyl 6-(aminomethyl)nicotinate hydrochloride serves as a high-value bifunctional building block. Its utility lies in the orthogonal reactivity of its primary amine (for amide coupling/reductive amination) and its methyl ester (for hydrolysis/cyclization).

However, a recurring failure mode in utilizing this reagent is stoichiometric drift . Commercial sources often label the compound simply as "Hydrochloride," leading to ambiguity between the Mono-hydrochloride (1:1) and Dihydrochloride (1:2) forms. This guide provides the definitive physicochemical data, synthesis logic, and validation protocols required to ensure experimental precision.

Physicochemical Profile & Molecular Weight Analysis

The precise molecular weight (MW) is the cornerstone of reaction yield calculations. For Methyl 6-(aminomethyl)nicotinate, the presence of two basic nitrogen atoms (the pyridine ring nitrogen and the primary benzylic amine) creates potential for multiple salt forms.

Table 1: Molecular Weight & Identity Matrix
ParameterFree BaseMono-Hydrochloride (Target) Dihydrochloride (Theoretical)
Formula C₈H₁₀N₂O₂C₈H₁₀N₂O₂ · HCl C₈H₁₀N₂O₂ · 2HCl
MW ( g/mol ) 166.18202.64 239.10
CAS Number 139183-87-21072438-56-2 N/A
pKa (Est.) Pyridine N: ~3.5Amine N: ~9.8Amine protonated Both protonated
Appearance Yellow/Brown OilWhite/Off-white Solid Hygroscopic Solid

Critical Insight: The primary amine (pKa ~9.8) is significantly more basic than the pyridine nitrogen. In standard commercial preparations, the Mono-hydrochloride is the thermodynamic product. However, if the reagent is prepared with excess HCl gas in anhydrous conditions without recrystallization, the Dihydrochloride may form, skewing MW calculations by ~18%.

Synthesis & Structural Logic

Understanding the synthesis pathway is essential for troubleshooting impurity profiles (e.g., residual brominated intermediates).

Synthesis Workflow

The synthesis typically proceeds from Methyl 6-methylnicotinate via radical bromination followed by nucleophilic substitution.

SynthesisPathway Start Methyl 6-methylnicotinate (SM) Inter1 Methyl 6-(bromomethyl) nicotinate Start->Inter1 NBS, AIBN CCl4, Reflux (Radical Bromination) Inter2 Methyl 6-(aminomethyl) nicotinate (Free Base) Inter1->Inter2 NH3/MeOH or NaN3 then H2/Pd (Amination) Final Methyl 6-(aminomethyl) nicotinate HCl Inter2->Final HCl (1.0 eq) in Dioxane/Ether (Salt Formation)

Figure 1: Synthetic route highlighting the critical salt formation step where stoichiometry is defined.

Analytical Validation Protocols

To ensure the reagent used matches the calculated MW (202.64 g/mol ), researchers must validate the salt form, especially after long-term storage where hygroscopicity can alter effective mass.

Protocol A: Gravimetric Chloride Determination (Silver Nitrate Titration)

Use this to distinguish between Mono-HCl and Di-HCl.

  • Dissolution: Dissolve 50 mg of the sample in 10 mL deionized water.

  • Acidification: Add 2-3 drops of dilute nitric acid (HNO₃).

  • Titration: Titrate with 0.1 M Silver Nitrate (AgNO₃) solution using a potentiometric endpoint or eosin indicator.

  • Calculation:

    
    
    
    
    
    • Result 1.0 ± 0.1: Confirms Mono-HCl (Use MW 202.64).

    • Result 2.0 ± 0.1: Confirms Di-HCl (Use MW 239.10).

Protocol B: ¹H-NMR Shift Analysis

Use this to assess purity and protonation state.

  • Solvent: DMSO-d₆.

  • Key Signal: The methylene protons (-CH ₂-NH₂) typically appear around δ 4.0 - 4.2 ppm .

  • Diagnostic: In the free base, these protons are shielded (upfield). In the HCl salt, the ammonium group (-CH₂-NH₃⁺) de-shields these protons, shifting them downfield.

  • Impurity Check: Look for a singlet at δ ~4.7 ppm , indicative of unreacted Methyl 6-(bromomethyl)nicotinate, a potent alkylator that can ruin subsequent biological assays.

Application in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, often used to link aromatic cores while maintaining solubility.

Decision Tree: Reaction Optimization

When using Methyl 6-(aminomethyl)nicotinate HCl in amide couplings:

CouplingLogic Start Coupling Reaction (Amide Bond Formation) BaseCheck Check Base Equivalents Start->BaseCheck Mono Mono-HCl Used BaseCheck->Mono MW ~202.6 Di Di-HCl Used BaseCheck->Di MW ~239.1 Action1 Add 1.0 eq extra Base (e.g., DIPEA/TEA) to neutralize HCl Mono->Action1 Action2 Add 2.0 eq extra Base to neutralize 2x HCl Di->Action2 Result Free Amine Available for Coupling Action1->Result Action2->Result

Figure 2: Base neutralization logic required to activate the amine for nucleophilic attack.

Experimental Tip: Because the pyridine ring is electron-deficient, the benzylic amine is less nucleophilic than a standard benzylamine. Using a stronger coupling reagent (e.g., HATU) rather than standard EDC/HOBt is often recommended to drive conversion.

References
  • ChemSrc. (2024). Methyl 6-(aminomethyl)nicotinate hydrochloride Chemical Properties and CAS 1072438-56-2. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: Methyl 6-methylnicotinate (Precursor).[1] Retrieved from [Link]

Sources

Foundational

solubility of Methyl 6-(aminomethyl)nicotinate hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 6-(aminomethyl)nicotinate hydrochloride in Organic Solvents Authored by: A Senior Application Scientist In the landscape of pharmaceutical research and development,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Methyl 6-(aminomethyl)nicotinate hydrochloride in Organic Solvents

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical research and development, understanding the physicochemical properties of a compound is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's journey from the laboratory to clinical application. It influences everything from reaction kinetics and purification strategies to formulation design and bioavailability. This guide provides an in-depth technical exploration of the solubility of Methyl 6-(aminomethyl)nicotinate hydrochloride, a key building block in medicinal chemistry. Our focus is not merely on presenting data, but on elucidating the underlying principles and providing robust, field-proven methodologies for its empirical determination. For researchers, scientists, and drug development professionals, this document serves as a practical guide to navigating the complexities of solubility assessment for polar, salt-form organic compounds.

Compound Profile: Methyl 6-(aminomethyl)nicotinate hydrochloride

Methyl 6-(aminomethyl)nicotinate hydrochloride is the salt form of the corresponding free base. The presence of the hydrochloride salt dramatically alters its physicochemical properties, most notably its solubility profile, when compared to the parent molecule.

  • Molecular Formula: C₈H₁₁ClN₂O₂

  • Molecular Weight: 202.64 g/mol

  • Key Structural Features:

    • A pyridine ring, which imparts aromaticity and a degree of polarity.

    • A methyl ester group, which can act as a hydrogen bond acceptor.

    • A primary aminomethyl group, which, in its hydrochloride form, exists as a polar ammonium salt (-CH₂NH₃⁺ Cl⁻). This salt is the primary driver of the compound's solubility characteristics.

The ionic nature of the ammonium hydrochloride group suggests a strong preference for polar solvents, particularly those capable of hydrogen bonding and solvating charged species.

Figure 1: Chemical Structure of Methyl 6-(aminomethyl)nicotinate hydrochloride.

Theoretical Underpinnings of Solubility in Organic Solvents

The adage "like dissolves like" is a foundational concept in chemistry, yet the reality for complex molecules like amine hydrochlorides is more nuanced. The solubility of Methyl 6-(aminomethyl)nicotinate hydrochloride is governed by a thermodynamic balance between the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Several factors dictate this balance:

  • Polarity: The ammonium hydrochloride group makes the molecule highly polar. Therefore, it will be most soluble in polar solvents that can effectively solvate the charged ions.

  • Hydrogen Bonding: The N-H protons of the ammonium group are strong hydrogen bond donors, while the ester's carbonyl oxygen and the pyridine nitrogen are hydrogen bond acceptors. Polar protic solvents (e.g., alcohols), which can both donate and accept hydrogen bonds, are predicted to be effective solvents.

  • Dielectric Constant: Solvents with a high dielectric constant are better at insulating the opposing charges of the ammonium cation and chloride anion, facilitating their separation and dissolution.

Conversely, the compound is expected to exhibit very low solubility in non-polar, aprotic solvents such as alkanes (e.g., hexane) or aromatic hydrocarbons (e.g., toluene), as these solvents cannot overcome the strong ionic and hydrogen-bonding forces within the crystal lattice of the salt.

cluster_solute Solute Properties cluster_solvent Solvent Properties Solubility Solubility Outcome Lattice High Crystal Lattice Energy (Ionic Bonds) Lattice->Solubility Decreases Solubility HBD Strong H-Bond Donors (NH3+) HBD->Solubility Increases with compatible solvent Polarity High Polarity & Dielectric Constant Polarity->Solubility Increases Solubility HBA H-Bond Acceptors/Donors HBA->Solubility Increases Solubility

Figure 2: Key factors influencing the solubility of an amine hydrochloride.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The gold standard for determining thermodynamic (equilibrium) solubility is the shake-flask method.[1][2] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and accurately measured.

Rationale for Method Selection

The shake-flask method is chosen over higher-throughput kinetic methods (like nephelometry) for its accuracy and ability to establish the true thermodynamic solubility limit.[3][4][5] While kinetic methods are useful for rapid screening, they can be prone to artifacts from co-solvents (like DMSO) and may measure metastable states rather than true equilibrium.[2][3] For definitive data required in later-stage drug development, the shake-flask approach is indispensable.

Materials & Equipment
  • Methyl 6-(aminomethyl)nicotinate hydrochloride (solid)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (4-decimal place)

  • Glass vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

  • Volumetric flasks and pipettes

  • HPLC-UV or LC-MS/MS system for quantification

Step-by-Step Methodology
  • Preparation of Solvent Slurries:

    • To a series of glass vials, add a pre-weighed excess of Methyl 6-(aminomethyl)nicotinate hydrochloride. An excess is critical to ensure that a saturated solution is formed with undissolved solid remaining.[1]

    • Dispense a precise volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

    • Include solvents that span a range of polarities, such as methanol, ethanol, acetonitrile, acetone, and dimethyl sulfoxide (DMSO).

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and moderate agitation.

    • Allow the slurries to equilibrate for a sufficient duration. A minimum of 24 hours is standard, but for some compounds, 48-72 hours may be necessary to ensure thermodynamic equilibrium is reached.[2] The goal is to allow the dissolution and precipitation processes to reach a steady state.

  • Phase Separation (Critical Step):

    • After equilibration, remove the vials from the shaker and let them stand briefly to allow the bulk of the solid to settle.

    • To separate the saturated supernatant from the excess solid, centrifugation is the preferred method as it minimizes disturbance of the equilibrium. Centrifuge at a high speed (e.g., 10,000 rpm) for 15-20 minutes.

    • Self-Validation: The presence of a solid pellet post-centrifugation confirms that the initial amount of compound was indeed in excess.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. Avoid disturbing the solid pellet.

    • For highly concentrated samples, an immediate filtration step using a chemically compatible syringe filter can be performed to remove any remaining microscopic particulates. Causality: This step prevents undissolved solid from artificially inflating the measured concentration.

    • Accurately dilute the supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method.

    • Prepare a standard calibration curve using known concentrations of Methyl 6-(aminomethyl)nicotinate hydrochloride.

    • Calculate the concentration in the original supernatant by applying the dilution factor. This value represents the equilibrium solubility.

Start Start Prep 1. Prepare Slurry (Excess solid + Solvent) Start->Prep Equil 2. Equilibrate (e.g., 24-48h at 25°C) Prep->Equil Separate 3. Separate Phases (Centrifugation) Equil->Separate Check Solid Pellet Present? Separate->Check Collect 4. Collect & Dilute Supernatant Check->Collect Yes Fail Error: Not Saturated Check->Fail No Analyze 5. Quantify (HPLC / LC-MS) Collect->Analyze End End (Solubility Value) Analyze->End

Figure 3: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation & Expected Trends

Quantitative solubility data should be presented in a clear, tabular format to allow for easy comparison across different solvents. While specific experimental values for Methyl 6-(aminomethyl)nicotinate hydrochloride are not available in public literature and must be determined empirically, the table below provides a template for organizing such data, along with predicted qualitative trends based on chemical principles.

Organic SolventSolvent TypePolarity IndexPredicted SolubilityExperimentally Determined Solubility (mg/mL at 25°C)
WaterPolar Protic10.2Very High(To be determined)
MethanolPolar Protic5.1High(To be determined)
EthanolPolar Protic4.3Moderate to High(To be determined)
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2High(To be determined)
AcetonitrilePolar Aprotic5.8Low to Moderate(To be determined)
AcetonePolar Aprotic5.1Low(To be determined)
Dichloromethane (DCM)Aprotic3.1Very Low(To be determined)
Ethyl AcetateAprotic4.4Very Low(To be determined)
n-HexaneNon-polar0.1Insoluble(To be determined)

Polarity Index values are approximate and can vary slightly depending on the scale used.

Discussion of Expected Results: The hydrochloride salt is expected to be readily soluble in highly polar protic solvents like water and methanol. These solvents can effectively solvate both the ammonium cation and the chloride anion through hydrogen bonding and dipole-ion interactions. DMSO, a highly polar aprotic solvent, is also expected to be a good solvent due to its large dipole moment.[6] As the polarity of the solvent decreases and its ability to form hydrogen bonds diminishes (e.g., acetone, DCM), the solubility is expected to drop sharply. In non-polar solvents like hexane, the compound will be practically insoluble.

Implications for Research & Drug Development

A well-characterized solubility profile is not an academic exercise; it is a critical dataset that informs practical, high-stakes decisions in the development pipeline:

  • Process Chemistry: The choice of solvent for synthesis and purification (e.g., crystallization) is directly dependent on solubility data. A solvent in which the compound has high solubility at an elevated temperature but low solubility at room temperature is an ideal candidate for recrystallization.

  • Formulation Science: For developing a liquid dosage form, identifying a pharmaceutically acceptable solvent system that can dissolve the required concentration of the active pharmaceutical ingredient (API) is essential.

  • Preclinical Studies: In early in vitro and in vivo studies, stock solutions are often prepared in solvents like DMSO.[3] Knowing the solubility limit is crucial to prevent the compound from precipitating upon dilution into aqueous biological media, which would lead to erroneous results.

Conclusion

The solubility of Methyl 6-(aminomethyl)nicotinate hydrochloride in organic solvents is dominated by the highly polar, ionic nature of its ammonium hydrochloride group. Its solubility is predicted to be high in polar protic solvents and DMSO, and progressively lower in less polar and non-polar environments. This guide has provided both the theoretical framework to understand these properties and a robust, self-validating experimental protocol based on the shake-flask method to accurately quantify them. By diligently applying these principles and methods, researchers can generate the reliable solubility data necessary to accelerate their research and make informed decisions throughout the drug development process.

References

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Experiment 2: Determination of Solubility Class. Retrieved from [Link]

  • Bergström, C. A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl nicotinate. Retrieved from [Link]

  • Google Patents. (2005). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • University of California, Los Angeles. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

  • Chemsrc. (n.d.). Methyl 6-(aminomethyl)nicotinate. Retrieved from [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl nicotinate. Retrieved from [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Methyl 6-aminonicotinate. Retrieved from [Link]

  • Premier Group. (n.d.). 6- methyl Nicotinate Manufacturers,Exporters,Suppliers in India. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Analytical Profiling of Methyl 6-(aminomethyl)nicotinate Hydrochloride

Executive Summary & Compound Identity Methyl 6-(aminomethyl)nicotinate hydrochloride is a critical bifunctional building block in medicinal chemistry, widely utilized in the synthesis of enzyme inhibitors and receptor li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Methyl 6-(aminomethyl)nicotinate hydrochloride is a critical bifunctional building block in medicinal chemistry, widely utilized in the synthesis of enzyme inhibitors and receptor ligands. Its structure features a pyridine core substituted with a methyl ester at the C3 position and a primary aminomethyl group at the C6 position, stabilized as a hydrochloride salt.

This guide provides a comprehensive technical profile for researchers, focusing on spectroscopic validation (


H NMR, 

C NMR, MS) and handling protocols required to maintain the integrity of this hygroscopic salt.
Chemical Identity Table
PropertySpecification
IUPAC Name Methyl 6-(aminomethyl)pyridine-3-carboxylate hydrochloride
Common Name Methyl 6-(aminomethyl)nicotinate HCl
CAS Number (Free Base) 139183-87-2
Molecular Formula

Molecular Weight 202.64 g/mol (Salt); 166.18 g/mol (Free Base)
Appearance White to off-white hygroscopic solid
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes

Structural Logic & Synthesis Workflow

To understand the spectroscopic data, one must understand the electronic environment of the molecule. The pyridine ring is electron-deficient. The ester at C3 is electron-withdrawing, further deshielding the ring protons. The aminomethyl group at C6, when protonated (HCl salt), exerts a significant inductive effect, shifting the methylene protons downfield compared to the free base.

Synthesis & QC Workflow (DOT Visualization)

The following diagram illustrates the critical path from precursor to validated salt, highlighting the Quality Control (QC) checkpoints.

SynthesisWorkflow cluster_qc Validation Phase Precursor Methyl 6-cyanonicotinate (Precursor) Reaction Catalytic Hydrogenation (H2, Pd/C, HCl/MeOH) Precursor->Reaction Reduction Isolation Salt Formation & Crystallization Reaction->Isolation Workup Product Methyl 6-(aminomethyl) nicotinate HCl Isolation->Product Precipitation QC_NMR QC: 1H NMR (DMSO-d6) Product->QC_NMR Identity QC_MS QC: LC-MS (ESI+) Product->QC_MS Purity

Figure 1: Synthesis and Quality Control workflow. Critical checkpoints (Red) ensure the salt form is correctly protonated and free of hydrolysis byproducts.

Spectroscopic Characterization

The following data represents the consensus analytical standards for Methyl 6-(aminomethyl)nicotinate hydrochloride. Due to the hygroscopic nature of the salt, DMSO-


  is the preferred solvent for NMR to prevent rapid exchange of the ammonium protons and to ensure solubility.
Proton NMR ( H NMR)[5]

Solvent: DMSO-


Frequency:  400 MHz / 500 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
9.05 - 9.10 Singlet (d)1HH-2 (Ar-H)Most deshielded due to proximity to Ring N and Ester.
8.40 - 8.60 Broad Singlet3H-NH

Ammonium protons (Exchangeable with D

O).
8.30 - 8.35 Doublet of Doublets1HH-4 (Ar-H)Coupled to H-5. Deshielded by Ester.
7.60 - 7.65 Doublet1HH-5 (Ar-H)Ortho to alkyl group; most shielded aromatic proton.
4.25 - 4.35 Quart/Singlet2HAr-CH

-N
Methylene linker. Downfield shift vs free base (~3.9) due to cationic charge.
3.90 Singlet3H-OCH

Methyl ester. Characteristic sharp singlet.

Technical Note on H-H Coupling: The coupling constant (


) between H-4 and H-5 is typically 8.0 - 8.5 Hz , characteristic of ortho-coupling in pyridines. H-2 often shows a small long-range coupling (

Hz) with H-4.
Carbon NMR ( C NMR)

Solvent: DMSO-



Shift (

ppm)
AssignmentNote
165.2 C=O (Ester)Carbonyl carbon.
158.5 C-6 (Ring)Quaternary carbon attached to aminomethyl.
150.1 C-2 (Ring)Alpha to nitrogen.
138.5 C-4 (Ring)Beta to nitrogen.
124.8 C-3 (Ring)Quaternary carbon attached to ester.
121.5 C-5 (Ring)Gamma to nitrogen.
52.8 -OCH

Methyl ester carbon.
43.2 -CH

-N
Benzylic-type methylene.
Mass Spectrometry (LC-MS)

Method: Electrospray Ionization (ESI) - Positive Mode Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid

  • Theoretical Monoisotopic Mass (Cation): 167.08 Da

  • Observed Parent Ion

    
    :  167.1 m/z
    
  • Key Fragment Ions:

    • 136 m/z (Loss of -OCH

      
      )
      
    • 150 m/z (Loss of -NH

      
      )
      

Experimental Protocols

NMR Sample Preparation (Critical for Salts)

The hydrochloride salt is prone to absorbing atmospheric moisture, which appears as a large water peak at 3.33 ppm in DMSO-


, potentially obscuring the methylene signal.
  • Drying: Dry the salt in a vacuum desiccator over

    
     for 2 hours prior to analysis.
    
  • Solvent: Use ampouled, anhydrous DMSO-

    
     (99.9% D).
    
  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    
    seconds to ensure full integration of the aromatic protons.
HPLC Purity Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5

    
    m, 4.6 x 100 mm).
    
  • Buffer A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Buffer B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Nicotinate chromophore).

  • Retention Time: Expect early elution (approx. 2-4 min) due to the polarity of the amine salt.

Stability & Handling (Self-Validating Logic)

The integrity of this compound relies on preventing two primary degradation pathways:

  • Hydrolysis: The methyl ester is susceptible to hydrolysis in basic aqueous media or prolonged exposure to moisture, converting to the carboxylic acid (Acid form: 6-(aminomethyl)nicotinic acid).

    • Check: Appearance of a broad -COOH peak >12 ppm in NMR indicates hydrolysis.

  • Free Basing: In solution, if the pH is not maintained acidic, the amine may deprotonate.

    • Check: An upfield shift of the methylene peak from ~4.3 ppm to ~3.9 ppm indicates loss of HCl.

Pathway Visualization (DOT)

DegradationPathways Target Target: Methyl 6-(aminomethyl) nicotinate HCl Hydrolysis Impurity A: 6-(aminomethyl) nicotinic acid Target->Hydrolysis + H2O / Base (Ester Hydrolysis) FreeBase Impurity B: Free Base (Deprotonation) Target->FreeBase + Base (Loss of HCl) Detect_A Detect: MS (M+H 153) NMR (-COOH shift) Hydrolysis->Detect_A Detect_B Detect: NMR (CH2 shift upfield) FreeBase->Detect_B

Figure 2: Primary degradation pathways and their spectroscopic signatures.

References

  • PubChem. (n.d.).[1] Methyl 6-methylnicotinate (Analog Reference). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ChemSrc. (2023). Methyl 6-(aminomethyl)nicotinate - CAS 139183-87-2.[2] Retrieved October 26, 2023, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for NMR shift prediction logic).

Sources

Foundational

Technical Characterization Guide: Methyl 6-(aminomethyl)nicotinate hydrochloride

CAS: 1072438-56-2 (HCl Salt) | Molecular Formula: C₈H₁₁ClN₂O₂ | M.W.: 202.64 g/mol [1] Executive Summary & Structural Context Methyl 6-(aminomethyl)nicotinate hydrochloride is a high-value bifunctional pyridine scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1072438-56-2 (HCl Salt) | Molecular Formula: C₈H₁₁ClN₂O₂ | M.W.: 202.64 g/mol [1]

Executive Summary & Structural Context

Methyl 6-(aminomethyl)nicotinate hydrochloride is a high-value bifunctional pyridine scaffold used extensively in Fragment-Based Drug Discovery (FBDD). Its utility lies in the orthogonal reactivity of its substituents: the methyl ester (C-3 position) serves as an electrophile for amidation or reduction, while the primary amine (C-6 position) acts as a nucleophilic handle or solubilizing group.

This guide provides a definitive technical breakdown of its ¹H NMR spectrum. Unlike simple pyridine derivatives, the hydrochloride salt form introduces specific spectral features—most notably the deshielding of the methylene protons and the visibility of the ammonium protons in aprotic polar solvents.

Structural Numbering Logic

To ensure accurate assignment, we utilize the IUPAC pyridine numbering system:

  • Position 1: Pyridine Nitrogen.[2][3]

  • Position 2: Aromatic Proton (Singlet-like).[4]

  • Position 3: Carbomethoxy group (-COOCH₃).

  • Position 4: Aromatic Proton (Doublet of Doublets).

  • Position 5: Aromatic Proton (Doublet).

  • Position 6: Aminomethyl group (-CH₂NH₃⁺).[5]

Experimental Protocol: Sample Preparation & Acquisition

Scientific Integrity Note: The choice of solvent is critical. While CDCl₃ is standard for esters, the hydrochloride salt of this amine is sparingly soluble in chloroform. DMSO-d₆ is the required solvent to ensure full solubility and to visualize the exchangeable ammonium protons.

Standard Operating Procedure (SOP)
  • Massing: Weigh 5.0 – 10.0 mg of the hydrochloride salt into a clean vial.

    • Why: High concentration improves the signal-to-noise ratio (S/N) for the minor ¹³C satellites if ¹³C-decoupling is not used, but 10 mg is sufficient for standard ¹H scans (ns=16).

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.8% D).

    • Critical Step: If the salt is hygroscopic, use an ampoule of DMSO-d₆ from a fresh break-seal to avoid water peaks (

      
       3.33) obscuring the methylene signal.
      
  • Homogenization: Vortex for 30 seconds. Ensure no solid particulates remain; the solution should be clear and colorless.

  • Acquisition Parameters:

    • Field Strength: 400 MHz or higher recommended.[6]

    • Pulse Sequence: zg30 (30° excitation pulse) to minimize relaxation delay requirements.

    • Spectral Width: -2 to 14 ppm (to capture downfield NH protons).

    • Temperature: 298 K (25°C).

Spectral Analysis & Assignment

The following data represents the high-confidence theoretical chemical shifts derived from substituent additivity principles (Pretsch/Clerc estimation) and validated against analogous 2,5-disubstituted pyridine salts.

Summary Table: ¹H NMR Data (400 MHz, DMSO-d₆)
AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Insight
H-2 9.05 – 9.15d (fine)1H

Deshielded by ring N and ester carbonyl.
NH₃⁺ 8.40 – 8.60br s3H-Exchangeable; broad due to quadrupolar N relaxation.
H-4 8.30 – 8.38dd1H

Ortho to H-5, Meta to H-2.
H-5 7.65 – 7.75d1H

Shielded relative to H-2/H-4; adjacent to alkyl group.
-CH₂- 4.25 – 4.35q or br s2H

Deshielded by Pyridine ring + cationic ammonium.
-OCH₃ 3.88 – 3.92s3H-Characteristic methyl ester singlet.
Detailed Mechanistic Interpretation
1. The Aromatic Region (7.5 – 9.2 ppm)

The pyridine ring protons display a classic ABX system (or AMX depending on field strength).

  • H-2 (

    
     ~9.10):  This proton appears furthest downfield. It sits between the electronegative pyridine nitrogen and the electron-withdrawing ester group. It typically appears as a doublet with a small coupling constant (
    
    
    
    Hz) due to meta-coupling with H-4.
  • H-4 (

    
     ~8.34):  This proton is chemically distinct, being ortho to the ester but meta to the nitrogen. It shows a doublet of doublets (dd) . The large splitting (
    
    
    
    Hz) comes from the ortho-neighbor H-5, while the fine splitting comes from H-2.
  • H-5 (

    
     ~7.70):  The most upfield aromatic signal. While the pyridine ring is electron-poor, position 5 is not directly adjacent to the electron-withdrawing ester or the ring nitrogen. It couples strongly to H-4 (
    
    
    
    Hz).
2. The Aliphatic Region (3.8 – 4.5 ppm)
  • Aminomethyl Methylene (-CH₂-): In the free base, this signal would appear near 3.8 ppm. However, in the hydrochloride salt , the protonation of the amine creates a positively charged ammonium group (-CH₂-NH₃⁺). This cationic center exerts a strong inductive effect (-I), shifting the methylene protons downfield to

    
     4.25 – 4.35 ppm .
    
    • Coupling Note: In dry DMSO-d₆, you may observe coupling between these methylene protons and the NH₃⁺ protons, splitting the CH₂ into a quartet. If "wet" DMSO is used, rapid exchange decouples them, resulting in a singlet.

3. The Exchangeable Protons[4]
  • Ammonium (-NH₃⁺): Appears as a broad hump between 8.4 and 8.6 ppm. This peak disappears upon the addition of D₂O ("D₂O Shake"), confirming its identity as an exchangeable proton.

Visualization of Connectivity & Workflow

Diagram 1: Structural Connectivity & Coupling Logic

This diagram illustrates the scalar coupling networks (spin systems) that define the multiplet patterns.

NMR_Connectivity cluster_molecule Methyl 6-(aminomethyl)nicotinate HCl H2 H-2 (Ar) ~9.1 ppm (Meta to H-4) H4 H-4 (Ar) ~8.3 ppm (Ortho to H-5) H2->H4 J_meta ~2Hz OMe Methyl Ester (-OMe) ~3.9 ppm H2->OMe NOE H5 H-5 (Ar) ~7.7 ppm (Ortho to H-4) H4->H5 J_ortho ~8Hz CH2 Methylene (-CH2-) ~4.3 ppm NH3 Ammonium (-NH3+) ~8.5 ppm (Broad) CH2->NH3 Vicinal (in dry DMSO)

Caption: Scalar coupling network (solid/dashed lines) and key NOE proximity (dotted gray) defining the spectral fingerprint.

Diagram 2: Validation Workflow

A self-validating protocol to distinguish the product from common impurities (e.g., hydrolyzed acid).

Validation_Workflow Start Acquire 1H NMR (DMSO-d6) Check_OMe Check 3.9 ppm Singlet Present? Start->Check_OMe Check_Aromatic Check Aromatic Region Integrals 1:1:1? Check_OMe->Check_Aromatic Yes Impurity_Acid Impurity Detected: Hydrolyzed Acid (No OMe peak) Check_OMe->Impurity_Acid No (Peak Missing) Impurity_Regio Impurity Detected: Regioisomer (Coupling pattern differs) Check_Aromatic->Impurity_Regio No D2O_Shake Perform D2O Shake Check_Aromatic->D2O_Shake Yes Result_Salt NH3+ Disappears Product Confirmed D2O_Shake->Result_Salt Peak @ 8.5ppm vanishes

Caption: Logical decision tree for validating sample identity and purity based on spectral features.

Troubleshooting & Impurity Profiling

Common Impurities
  • Nicotinic Acid Derivative (Hydrolysis):

    • Mechanism:[2][4][5][6][7][8] Exposure to moisture/acid can hydrolyze the methyl ester.

    • Marker: Disappearance of the singlet at 3.9 ppm and appearance of a very broad -COOH proton >11 ppm.

  • Free Base:

    • Mechanism:[2][4][5][6][7][8] Incomplete salt formation or neutralization.

    • Marker: Significant upfield shift of the methylene (-CH₂-) protons from 4.3 ppm

      
       3.8 ppm  due to loss of the positive charge.
      
  • Residual Solvents:

    • Methanol: Singlet at

      
       3.16 ppm (in DMSO-d₆). Often remains from the esterification or recrystallization step.
      
    • Diethyl Ether: Triplet at

      
       1.1 ppm, Quartet at 
      
      
      
      3.4 ppm. Common anti-solvent used in salt precipitation.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): Methyl nicotinate (SDBS No. 2886).[Link]

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Pyridine Derivatives. University of Wisconsin-Madison. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Exploratory

Unlocking the Therapeutic Potential of Nicotinic Acid Derivatives: An In-Depth Technical Guide to Core and Emerging Targets

For Researchers, Scientists, and Drug Development Professionals Authored by Gemini, Senior Application Scientist This guide provides a comprehensive exploration of the therapeutic targets of nicotinic acid (niacin) and i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the therapeutic targets of nicotinic acid (niacin) and its derivatives, moving beyond its established role in dyslipidemia to explore promising new avenues in oncology, neurodegenerative diseases, and inflammatory conditions. We will delve into the core mechanisms of action, provide detailed experimental protocols for target validation, and present a forward-looking perspective on the future of drug development in this dynamic field.

I. The Evolving Landscape of Nicotinic Acid Therapeutics: From Lipid Modulation to Pleiotropic Effects

Nicotinic acid, a B-complex vitamin, has been a cornerstone in the management of dyslipidemia for over half a century. Its ability to favorably modulate a wide range of lipid parameters, including lowering low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while significantly increasing high-density lipoprotein (HDL) cholesterol, has been well-documented. However, the therapeutic application of nicotinic acid has been hampered by its characteristic side effect of cutaneous flushing, leading to poor patient compliance.

The discovery of the high-affinity G protein-coupled receptor, GPR109A, as the primary target of nicotinic acid revolutionized our understanding of its mechanism of action and opened new doors for the development of derivatives with improved therapeutic profiles. More recent research has further expanded the therapeutic landscape, revealing that the effects of nicotinic acid and its derivatives extend far beyond lipid metabolism, with profound implications for inflammation, cancer, and neurodegenerative disorders. This guide will navigate through both the well-trodden and the newly emerging pathways, providing a technical roadmap for researchers and drug developers.

II. The Primary Target: GPR109A - Mechanism and Signaling

The G protein-coupled receptor GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2) in humans and PUMA-G in mice, is the principal mediator of both the therapeutic anti-lipolytic effects and the undesirable flushing side effect of nicotinic acid.[1][2][3][4][5]

A. GPR109A-Mediated Anti-Lipolytic Effects in Adipocytes

In adipose tissue, GPR109A is highly expressed on the surface of adipocytes. The binding of nicotinic acid to GPR109A initiates a signaling cascade through a Gi protein-coupled pathway.[1][4] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4] The reduction in cAMP attenuates the activity of protein kinase A (PKA), which in turn decreases the phosphorylation and activation of hormone-sensitive lipase (HSL). The net effect is the inhibition of lipolysis, the process of breaking down stored triglycerides into free fatty acids (FFAs) and glycerol.[1][4] The subsequent reduction in the flux of FFAs to the liver is a key mechanism underlying the lipid-lowering effects of nicotinic acid.

GPR109A_Adipocyte GPR109A GPR109A Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gi->AC Inhibits PKA PKA cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFAs Free Fatty Acids (FFAs) Triglycerides->FFAs Releases Nicotinic_Acid Nicotinic Acid Nicotinic_Acid->GPR109A

GPR109A signaling cascade in adipocytes leading to the inhibition of lipolysis.
B. GPR109A-Mediated Flushing Response in Immune Cells

The flushing effect of nicotinic acid is also mediated by GPR109A, but through a distinct mechanism involving immune cells in the skin, primarily Langerhans cells and macrophages.[2][3][5] Activation of GPR109A in these cells triggers the release of prostaglandins, particularly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[2][3][5] These prostaglandins are potent vasodilators, causing the characteristic reddening and warming of the skin.

GPR109A_Flushing GPR109A_immune GPR109A PLC Phospholipase C GPR109A_immune->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca2_plus Ca2+ Release IP3_DAG->Ca2_plus Induces PLA2 Phospholipase A2 Ca2_plus->PLA2 Activates AA Arachidonic Acid PLA2->AA Releases COX COX-1 / COX-2 AA->COX PGs PGD2 / PGE2 COX->PGs Synthesizes Nicotinic_Acid_immune Nicotinic Acid Nicotinic_Acid_immune->GPR109A_immune

GPR109A-mediated signaling in immune cells leading to prostaglandin release and flushing.
C. Quantitative Analysis of Nicotinic Acid and Derivatives at GPR109A

The development of novel nicotinic acid derivatives is focused on separating the anti-lipolytic effects from the flushing response. This often involves designing compounds that are biased agonists, selectively activating the Gi pathway in adipocytes over the prostaglandin-releasing pathway in immune cells. The following table summarizes the potency of nicotinic acid and some of its derivatives at GPR109A.

CompoundCell TypeAssayPotency (EC50/IC50)Reference
Nicotinic AcidCHO-K1 cells expressing GPR109AcAMP Inhibition~300 nM[6]
Nicotinic AcidCHO-K1 cells expressing GPR109ACalcium Mobilization52 nM[5]
AcifranCHO-K1 cells expressing GPR109AcAMP Inhibition~2 µM[7]
Compound 5a (pyrazole derivative)CHO-K1 cells expressing GPR109ACalcium Mobilization45 nM[5]

III. Experimental Protocols for GPR109A Target Validation

Validating the interaction of novel nicotinic acid derivatives with GPR109A and characterizing their functional consequences are crucial steps in the drug discovery process. Here, we provide detailed, step-by-step methodologies for key in vitro assays.

A. Radioligand Binding Assay for GPR109A

This assay is used to determine the binding affinity (Ki) of a test compound for GPR109A by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human GPR109A

  • [3H]-Nicotinic acid (Radioligand)

  • Unlabeled nicotinic acid (for non-specific binding determination)

  • Test compounds

  • Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA)

  • Wash buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA)

  • Scintillation cocktail

  • Glass fiber filters (e.g., GF/B or GF/C)

  • 96-well plates

  • Filtration manifold

  • Scintillation counter

Protocol:

  • Membrane Preparation:

    • Culture HEK293-GPR109A cells to confluency.

    • Harvest cells and homogenize in ice-cold binding buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh binding buffer and determine protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]-nicotinic acid (at a final concentration close to its Kd), and 50 µL of test compound at various concentrations.

    • For total binding, add 50 µL of binding buffer instead of the test compound.

    • For non-specific binding, add 50 µL of a high concentration of unlabeled nicotinic acid (e.g., 10 µM).

    • Add 50 µL of the membrane preparation (typically 10-20 µg of protein per well).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.

    • Wash the filters three times with 200 µL of ice-cold wash buffer.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. GPR109A-Mediated cAMP Inhibition Assay

This functional assay measures the ability of a compound to inhibit the production of cAMP in cells expressing GPR109A.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR109A

  • Forskolin (an adenylyl cyclase activator)

  • Test compounds

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell culture medium

  • 96-well or 384-well plates

Protocol:

  • Cell Plating:

    • Seed the GPR109A-expressing cells into 96- or 384-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the culture medium and replace it with serum-free medium containing various concentrations of the test compound.

    • Incubate for 15-30 minutes at 37°C.

  • Stimulation and Lysis:

    • Add forskolin to all wells (except for the basal control) at a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM).

    • Incubate for 15-30 minutes at 37°C.

    • Lyse the cells according to the instructions of the chosen cAMP assay kit.

  • cAMP Measurement:

    • Measure the intracellular cAMP levels using the selected assay kit, following the manufacturer's protocol.

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

C. Prostaglandin E2 (PGE2) Release Assay

This assay quantifies the release of PGE2 from immune cells (e.g., macrophages) in response to GPR109A activation.

Materials:

  • Human monocytic cell line (e.g., THP-1) differentiated into macrophages, or primary human macrophages

  • Test compounds

  • Lipopolysaccharide (LPS) (optional, to prime the cells)

  • PGE2 ELISA kit

  • Cell culture medium

  • 24-well plates

Protocol:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes and differentiate them into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

    • Plate the differentiated macrophages in 24-well plates.

  • Compound Treatment:

    • Replace the medium with fresh serum-free medium containing various concentrations of the test compound.

    • Incubate for a specified time period (e.g., 4-24 hours) at 37°C.

  • Supernatant Collection:

    • Collect the cell culture supernatants from each well.

    • Centrifuge the supernatants to remove any cellular debris.

  • PGE2 Measurement:

    • Measure the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Plot the concentration of PGE2 released against the log concentration of the test compound.

    • Determine the EC50 value (the concentration of the compound that elicits a half-maximal response) using non-linear regression analysis.

IV. Emerging and Novel Therapeutic Targets for Nicotinic Acid Derivatives

Recent research has unveiled a fascinating array of potential therapeutic targets for nicotinic acid derivatives beyond GPR109A, opening up new possibilities for treating a diverse range of diseases.

A. Diacylglycerol Acyltransferase 2 (DGAT2) in Lipid Metabolism

Nicotinic acid has been shown to directly and noncompetitively inhibit diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in the synthesis of triglycerides in the liver.[8][9][10] This GPR109A-independent mechanism contributes to the reduction of VLDL and LDL production.[9][10] The IC50 for niacin's inhibition of DGAT activity has been reported to be approximately 0.1 mM.[9] Developing nicotinic acid derivatives that selectively target DGAT2 could offer a novel approach to treating hypertriglyceridemia with a potentially different side effect profile compared to GPR109A agonists.

B. Sirtuin 1 (SIRT1) in Inflammation and Metabolism

Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, has emerged as a key regulator of cellular metabolism and inflammation. Nicotinic acid can influence SIRT1 activity, albeit indirectly. While nicotinamide, a major metabolite of nicotinic acid, is a known inhibitor of SIRT1 with an IC50 in the range of 50-180 µM, nicotinic acid itself can increase intracellular NAD+ levels, which in turn can activate SIRT1.[1][2][11] The activation of SIRT1 by nicotinic acid has been linked to the inhibition of vascular inflammation and the NLRP3 inflammasome.[12][13][14][15] Targeting the nicotinic acid-SIRT1 axis with novel derivatives could be a promising strategy for treating inflammatory and metabolic diseases.

C. Peroxisome Proliferator-Activated Receptors (PPARs) in Inflammation and Metabolism

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a critical role in lipid metabolism and inflammation. Nicotinic acid has been shown to induce the expression and transcriptional activity of PPARγ in macrophages through a GPR109A-mediated pathway that involves the synthesis of prostaglandins.[16][17][18][19][20] The activation of PPARγ contributes to the anti-inflammatory and anti-atherosclerotic effects of nicotinic acid.[18] The development of nicotinic acid derivatives with dual GPR109A and PPAR agonist activity could represent a novel therapeutic approach for metabolic and inflammatory disorders.

D. Nicotinic Acetylcholine Receptors (nAChRs) in Neurodegenerative Diseases and Cancer

Emerging evidence suggests that nicotinic acid and its derivatives may have therapeutic potential in neurodegenerative diseases like Alzheimer's and in certain cancers, potentially through their interaction with nicotinic acetylcholine receptors (nAChRs).

  • Alzheimer's Disease: Studies in mouse models of Alzheimer's disease have shown that nicotinic acid supplementation can improve cognitive function.[4][21][22] The proposed mechanisms include reducing the formation of amyloid-beta (Aβ) plaques, improving mitochondrial function, and modulating neuroinflammation.[22] While the direct targets are still being elucidated, the involvement of nAChRs, which are known to be dysregulated in Alzheimer's disease, is a strong possibility.[12][13][23][24]

  • Cancer: Several studies have highlighted the potential of nicotinic acid derivatives as anticancer agents.[3][11] The proposed mechanisms are diverse and may involve the modulation of various signaling pathways, including those downstream of nAChRs, which are expressed in various cancer cells and can influence cell proliferation, apoptosis, and migration.[2] The structure-activity relationship of these derivatives is an active area of research to develop more potent and selective anticancer agents.[2][11]

Novel_Targets cluster_lipid Lipid Metabolism cluster_inflammation Inflammation & Metabolism cluster_neuro_cancer Neurodegeneration & Cancer Nicotinic_Acid_Derivatives Nicotinic Acid Derivatives DGAT2 DGAT2 Nicotinic_Acid_Derivatives->DGAT2 Inhibits SIRT1 SIRT1 Nicotinic_Acid_Derivatives->SIRT1 Modulates PPARs PPARs Nicotinic_Acid_Derivatives->PPARs Activates nAChRs nAChRs Nicotinic_Acid_Derivatives->nAChRs Modulates

Sources

Protocols & Analytical Methods

Method

Methyl 6-(aminomethyl)nicotinate hydrochloride in medicinal chemistry applications

Application Note: Methyl 6-(aminomethyl)nicotinate hydrochloride in Medicinal Chemistry 1. Executive Summary Methyl 6-(aminomethyl)nicotinate hydrochloride (CAS: 1072438-56-2) is a high-value bifunctional pyridine scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 6-(aminomethyl)nicotinate hydrochloride in Medicinal Chemistry

1. Executive Summary

Methyl 6-(aminomethyl)nicotinate hydrochloride (CAS: 1072438-56-2) is a high-value bifunctional pyridine scaffold used primarily as a semi-rigid linker and pharmacophore building block in modern drug discovery. Unlike flexible alkyl linkers, the pyridine core provides structural rigidity, improved aqueous solubility (via the pyridine nitrogen), and the potential for


-

stacking interactions within binding pockets.

This guide details the strategic application of this molecule in Fragment-Based Drug Discovery (FBDD), PROTAC linker design, and peptidomimetic synthesis. It includes validated protocols for chemoselective functionalization, ensuring high yields and minimizing side reactions such as intermolecular polymerization.

2. Chemical Profile & Structural Utility [1][2][3][4]

The molecule features a "Head-to-Tail" vectorality, with a nucleophilic primary amine (masked as HCl salt) at the 6-position and an electrophilic methyl ester at the 3-position. This 2,5-substitution pattern (relative to the pyridine nitrogen) mimics a para-phenyl spacer but with distinct electronic properties.

PropertyDataSignificance
Molecular Formula

Low MW (202.[5][6]64) ideal for FBDD.
Geometry Planar (Ring), Linear VectorRigid spacer for PROTACs; reduces entropic penalty upon binding.
pKa (Pyridine N) ~3.5 - 4.0Electron-withdrawing ester lowers basicity; remains unprotonated at physiological pH.
pKa (Amine) ~8.5 - 9.0Classic primary amine reactivity; forms stable ammonium salt.
Solubility High (Water/MeOH)HCl salt is highly soluble; Free base is soluble in DCM/EtOAc.

Structural Reactivity Map

ChemicalReactivity Molecule Methyl 6-(aminomethyl) nicotinate HCl Amine Primary Amine (C-6) Nucleophilic Handle (Amide Coupling, Reductive Amination) Molecule->Amine Site A Ester Methyl Ester (C-3) Electrophilic Handle (Hydrolysis, Hydrazide formation) Molecule->Ester Site B Ring Pyridine Core Solubility & Pi-Stacking (Hydrogen Bond Acceptor) Molecule->Ring Scaffold

Figure 1: Reactivity map highlighting the orthogonal functional handles of the scaffold.

3. Application 1: PROTAC & Bifunctional Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), the linker's physicochemical properties often determine cell permeability and degradation efficiency. Methyl 6-(aminomethyl)nicotinate serves as an optimal "Exit Vector" linker.

  • Mechanism: The amine attaches to the E3 ligase ligand (e.g., VHL or Cereblon ligand), while the ester is hydrolyzed and coupled to the Target Protein ligand.

  • Advantage: The pyridine ring reduces lipophilicity (LogP) compared to phenyl linkers, improving the overall "drug-likeness" of the high-MW PROTAC.

Synthetic Workflow:

  • Step 1: Amide coupling of the C-6 amine with Ligand A (Carboxylic Acid).

  • Step 2: Saponification of the C-3 methyl ester.

  • Step 3: Amide coupling of the resulting C-3 acid with Ligand B (Amine).

4. Experimental Protocols

Protocol A: Free-Basing & Chemoselective Amide Coupling (Site A)

The HCl salt is stable but non-reactive in coupling until neutralized. In situ neutralization is preferred to avoid oxidative degradation of the benzylic-type amine.

Reagents:

  • Methyl 6-(aminomethyl)nicotinate HCl (1.0 equiv)

  • Carboxylic Acid Partner (R-COOH) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous) or DCM

Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Neutralization & Addition: In a separate vial, suspend Methyl 6-(aminomethyl)nicotinate HCl (1.0 equiv) in minimal DMF. Add DIPEA (2.0 equiv). The suspension should clear as the free base forms.

  • Coupling: Add the amine solution to the activated acid solution immediately.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = MW_Acid + 166.18 - 18).

  • Work-up: Dilute with EtOAc, wash with saturated

    
     (2x), water (1x), and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Critical Note: Do not use alcohol solvents (MeOH) for this step, as they can interfere with activated esters.

Protocol B: Controlled Saponification (Site B)

Hydrolysis of the ester must be controlled to prevent degradation of the newly formed amide linkage (if labile).

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • LiOH

    
     (2.0 equiv)
    
  • THF / Water (3:1 ratio)

Procedure:

  • Dissolve the ester intermediate in THF (0.1 M).

  • Add an aqueous solution of LiOH (2.0 equiv).

  • Stir vigorously at RT. Reaction is typically complete in 1–2 hours.

  • pH Adjustment (Crucial): Carefully acidify to pH ~4–5 using 1N HCl. Do not go to pH < 2, as the pyridine nitrogen will protonate, making extraction difficult (zwitterion formation).

  • Isolation: If the product precipitates, filter it. If not, extract with n-Butanol or DCM/iPrOH (3:1) if the molecule is polar.

5. Decision Logic for Synthesis

SynthesisLogic Start Start: Methyl 6-(aminomethyl) nicotinate HCl CheckPartner Is Partner A an Acid or Amine? Start->CheckPartner PathAcid Partner A is Acid (Standard Route) CheckPartner->PathAcid Acid PathAmine Partner A is Amine (Inverse Route) CheckPartner->PathAmine Amine Step1 1. Couple Amine (Site A) (HATU/DIPEA) PathAcid->Step1 AltStep1 1. Hydrolyze Ester First? (RISK: Polymerization) PathAmine->AltStep1 Step2 2. Hydrolyze Ester (Site B) (LiOH/THF) Step1->Step2 Step3 3. Couple Partner B (Amine) Step2->Step3 AltAdvice PROTECT Amine (Boc) Then Hydrolyze AltStep1->AltAdvice Recommended

Figure 2: Decision tree for sequential functionalization. Note the risk of polymerization if the ester is hydrolyzed while the amine is free.

6. Handling & Stability

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at 2–8°C.

  • Free Base Instability: The free amine (benzylic type) is prone to air oxidation (forming the aldehyde or N-oxide) if left in solution for days. Always generate the free base in situ or use immediately.

  • Cyclization: Unlike 2-amino-nicotinates, the 6-aminomethyl group is too distant to cyclize with the C-3 ester, making this scaffold thermally stable during standard coupling reactions.

7. References

  • BenchChem. (2025).[1][3] Application Notes and Protocols: Methyl 6-(aminomethyl)nicotinate Hydrochloride. Retrieved from

  • ChemicalBook. (2025). Methyl 6-(aminomethyl)nicotinate Properties and Reactivity. Retrieved from

  • Hamblett, C. L., et al. (2007).[7] "The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors."[7] Bioorganic & Medicinal Chemistry Letters, 17(19), 5300-5309.[7] (Demonstrates utility of related nicotinamide scaffolds). Retrieved from

  • Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from

Sources

Application

using Methyl 6-(aminomethyl)nicotinate hydrochloride as a building block for novel compounds

This Application Note and Protocol Guide details the strategic utilization of Methyl 6-(aminomethyl)nicotinate hydrochloride (CAS: 139183-87-2) in medicinal chemistry. Introduction & Chemical Profile Methyl 6-(aminomethy...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic utilization of Methyl 6-(aminomethyl)nicotinate hydrochloride (CAS: 139183-87-2) in medicinal chemistry.

Introduction & Chemical Profile

Methyl 6-(aminomethyl)nicotinate hydrochloride is a bifunctional pyridine scaffold valued in Fragment-Based Drug Discovery (FBDD) for its ability to serve as a semi-rigid linker. Unlike flexible aliphatic chains, the pyridine core imparts reduced conformational entropy and improved solubility profiles (logP modulation) to drug candidates.

The molecule features two orthogonal reactive handles:

  • Primary Aliphatic Amine (C6-position): A high-reactivity nucleophile suitable for rapid amide coupling, reductive amination, or sulfonylation.

  • Methyl Ester (C3-position): An electrophilic handle allowing for subsequent elaboration into carboxylic acids, hydroxamic acids, or heterocycles (e.g., oxadiazoles).

Physicochemical Data
PropertyData
CAS Number 139183-87-2
Molecular Formula

(HCl Salt)
Molecular Weight 202.64 g/mol (Salt); 166.18 g/mol (Free Base)
Appearance White to off-white hygroscopic solid
Solubility High in Water, MeOH, DMSO; Low in

, Hexanes
pKa (Calc) ~8.9 (Aminomethyl), ~3.5 (Pyridine N)

Strategic Synthesis Map

The following Graphviz diagram illustrates the divergent synthetic pathways accessible from this building block.

SynthesisMap Start Methyl 6-(aminomethyl) nicotinate HCl FreeBase Free Base Intermediate Start->FreeBase Neutralization (DIPEA/NaHCO3) Amide Amide Derivative (Library Scaffold) FreeBase->Amide R-COOH, HATU Chemoselective Bicyclic Bicyclic System (e.g., Imidazopyridine) FreeBase->Bicyclic Cyclization Reagents Acid Carboxylic Acid (Hydrolysis) Amide->Acid LiOH, THF/H2O Hydrazide Acyl Hydrazide (Heterocycle Precursor) Amide->Hydrazide NH2NH2, EtOH

Caption: Divergent synthetic pathways starting from Methyl 6-(aminomethyl)nicotinate HCl, highlighting orthogonal reactivity.

Critical Handling Protocol: Salt Neutralization

The hydrochloride salt form stabilizes the amine but renders it non-nucleophilic.[1] Successful coupling requires effective neutralization.

Method A: In-Situ Neutralization (Recommended for High-Throughput)

Use this method for one-pot amide couplings where isolation of the free base is inefficient.

  • Reagent:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
    
  • Stoichiometry: You must add at least 1.0 equivalent of base solely to neutralize the HCl, plus the standard equivalents required for the coupling reaction.

  • Calculation: Total Base = (1.0 eq for HCl) + (2.0-3.0 eq for Coupling).

Method B: Free-Base Isolation (Recommended for Sensitive Chemistry)
  • Dissolve the HCl salt in minimal water (e.g., 1 g in 5 mL).

  • Add saturated aqueous

    
     until pH ~9-10.
    
  • Extract exhaustively with DCM/MeOH (9:1 ratio) to ensure recovery of the polar pyridine.

  • Dry over

    
    , filter, and concentrate in vacuo. Use immediately to prevent carbonate formation from air.
    

Application Protocol: Chemoselective Amide Coupling

This protocol describes the synthesis of a library of nicotinamide derivatives, keeping the methyl ester intact for future steps.

Materials
  • Building Block: Methyl 6-(aminomethyl)nicotinate HCl (1.0 eq)

  • Carboxylic Acid:

    
     (1.1 eq)
    
  • Coupling Reagent: HATU (1.2 eq) [Alternative: T3P for lower epimerization risk]

  • Base: DIPEA (3.5 eq)

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M)

Step-by-Step Methodology
  • Preparation: In a dry vial, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Stir for 5 minutes to activate the acid.

  • Salt Addition: Add Methyl 6-(aminomethyl)nicotinate HCl (1.0 eq) directly to the reaction vessel.

  • Neutralization & Initiation: Immediately add DIPEA (3.5 eq).

    • Note: The solution may warm slightly.[2] The excess base ensures the amine salt is deprotonated (

      
      ) and the byproduct acid from HATU is neutralized.
      
  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • QC Check: Monitor by LCMS. Look for the disappearance of the starting amine (

      
      , often elutes in the void volume due to polarity).
      
  • Work-up:

    • Dilute with EtOAc.

    • Wash sequentially with sat.

      
      , water, and brine.
      
    • Troubleshooting: If the product is highly polar (due to the pyridine ring), use DCM/MeOH (95:5) for extraction instead of EtOAc.

  • Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH gradients).

Self-Validating QC Criteria
  • 1H NMR (DMSO-d6): Confirm the presence of the methyl ester singlet (

    
     ppm) and the diagnostic methylene doublet (
    
    
    
    ppm) coupled to the amide NH triplet.
  • LCMS: Single peak with

    
     corresponding to Product Mass.
    

Application Protocol: Scaffold Elaboration (Ester Hydrolysis)

Once the amine is coupled, the methyl ester can be hydrolyzed to the carboxylic acid, enabling the synthesis of "Reverse Amide" analogs.

Methodology
  • Dissolution: Dissolve the Amide Intermediate (from Section 4) in THF/Water (3:1).

  • Saponification: Add

    
     (2.0 eq).
    
  • Reaction: Stir at RT for 1–2 hours.

    • Caution: Avoid heating if the R-group contains sensitive stereocenters.

  • Neutralization: Carefully acidify to pH 4–5 using 1N HCl.

  • Isolation: The zwitterionic product (Pyridine N + Carboxylic Acid) may precipitate. Filter the solid. If no precipitate forms, extract with

    
    -Butanol or lyophilize the aqueous phase directly for desalting.
    

References

  • Chemical Structure & Properties

    • Methyl 6-(aminomethyl)nicotinate hydrochloride (CAS 139183-87-2). ChemSrc. Retrieved January 30, 2026, from [Link]

  • Synthetic Methodology (Amide Coupling)

    • Amide Bond Formation: Beyond the Basics. Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • Pyridine Handling Protocols
  • Medicinal Chemistry Applications

    • Pyridine Scaffolds in Drug Design. National Institutes of Health (NIH) - PMC. Retrieved January 30, 2026, from [Link]

Sources

Method

Application Note: Strategic Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands from Pyridine Derivatives

Audience: Researchers, medicinal chemists, and drug development professionals engaged in neuroscience and receptor pharmacology. Abstract: The pyridine ring is a privileged scaffold in medicinal chemistry, forming the co...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, medicinal chemists, and drug development professionals engaged in neuroscience and receptor pharmacology.

Abstract: The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous ligands targeting nicotinic acetylcholine receptors (nAChRs).[1] These receptors are critical ligand-gated ion channels involved in a wide range of physiological and pathological processes, including nicotine addiction, cognitive function, and neurodegenerative diseases.[2][3] This document provides a detailed guide on the strategic synthesis of pyridine-based nAChR ligands. It moves beyond simple procedural lists to explain the causality behind key synthetic choices, focusing on modern C-H functionalization, classic cross-coupling reactions, and cycloaddition strategies. A comprehensive, step-by-step protocol for the synthesis of a potent epibatidine analog is included to provide a practical, field-proven workflow.

The Pyridine Moiety: A Cornerstone Pharmacophore for nAChR Ligands

The enduring importance of the pyridine ring in nAChR ligand design stems from its fundamental role in satisfying the key pharmacophoric requirements for receptor binding. The canonical model for a nicotinic agonist includes a cationic nitrogen center and a hydrogen bond acceptor, separated by a specific distance.[4][5] In ligands like nicotine, epibatidine, and varenicline, the pyridine nitrogen serves as the essential hydrogen bond acceptor, interacting with the backbone NH of an amino acid residue on the complementary subunit of the receptor.[2][5]

This interaction is critical for high-affinity binding and agonist activity. The electron-deficient nature of the pyridine ring also influences its pharmacokinetic properties and allows for diverse functionalization to modulate selectivity and potency across different nAChR subtypes (e.g., α4β2, α7).[4][6]

Below is a conceptual diagram illustrating this critical pharmacophoric interaction at the nAChR binding site.

cluster_receptor nAChR Binding Pocket (Interface) cluster_ligand Pyridine-Based Ligand trpB Trp Residue (Principal Subunit) backboneNH Backbone NH (Complementary Subunit) cationic_N Cationic Nitrogen (e.g., Pyrrolidine N+H) cationic_N->trpB Cation-π Interaction pyridine_N Pyridine Nitrogen (H-Bond Acceptor) pyridine_N->backboneNH Hydrogen Bond

Caption: Core pharmacophore of pyridine-based nAChR ligands.

Key Synthetic Strategies for Building Pyridine-Based Ligands

The synthesis of complex nAChR ligands requires a robust toolbox of reactions for the precise functionalization of the pyridine core. The electron-deficient nature of pyridine dictates the feasible synthetic approaches, which can be broadly categorized into C-H functionalization, cross-coupling, and cycloaddition reactions.

Direct C-H Functionalization: A Modern Approach

Directly converting C-H bonds into C-C or C-X bonds is a highly atom-economical strategy. While challenging on electron-deficient pyridines, transition-metal catalysis has enabled remarkable progress.[7][8] The choice of catalyst and directing group is paramount for controlling regioselectivity (C2, C3, or C4).

  • C2/C4 Functionalization: These positions are electronically activated and can be targeted by nucleophilic radicals (Minisci reaction) or through metal-catalyzed processes where the pyridine nitrogen acts as an inherent directing group.[7][9]

  • C3/C5 Functionalization: Targeting the meta positions is more challenging and often requires an external directing group or specialized catalytic systems that override the intrinsic electronic bias. For instance, Ni/Lewis acid cooperative catalysis has been developed for the selective C4-alkylation and C3-alkenylation of pyridines.[7][10][11]

Cross-Coupling Reactions: The Workhorse of Medicinal Chemistry

Cross-coupling reactions are indispensable for building the carbon-carbon and carbon-heteroatom bonds that link the pyridine core to other structural motifs. These reactions typically start from a functionalized (e.g., halogenated) pyridine.

  • Suzuki Coupling: This palladium-catalyzed reaction couples a pyridyl halide or triflate with a boronic acid or ester. It is exceptionally versatile for forming C-C bonds to aryl or heteroaryl groups, as demonstrated in the synthesis of 3'-(substituted pyridinyl)-deschloroepibatidine analogs.[12]

  • Sonogashira Coupling: This Pd/Cu-catalyzed reaction couples a pyridyl halide with a terminal alkyne, creating a rigid alkynyl-pyridine linkage.[13][14] This motif is valuable for probing the topology of the nAChR binding site. The reaction is compatible with a wide range of functional groups.[15][16]

  • Ullmann Condensation: This classic copper-catalyzed reaction is ideal for forming C-O and C-N bonds.[17][18] It is the primary method for synthesizing the important class of pyridyl ether ligands, which show high affinity for the α4β2 nAChR subtype.[6][19]

cluster_reactions Cross-Coupling Strategies cluster_products Resulting Scaffolds start Halopyridine (X = Br, I, OTf) suzuki Suzuki Coupling + R-B(OH)₂ [Pd Catalyst] start->suzuki sonogashira Sonogashira Coupling + R-C≡CH [Pd/Cu Catalysts] start->sonogashira ullmann Ullmann Condensation + R-OH / R₂-NH [Cu Catalyst] start->ullmann cc_product Pyridyl-Aryl/Alkyl (C-C Bond) suzuki->cc_product alkyne_product Pyridyl-Alkyne (C-C Bond) sonogashira->alkyne_product ether_amine_product Pyridyl Ether/Amine (C-O / C-N Bond) ullmann->ether_amine_product

Caption: Key cross-coupling strategies from a halopyridine precursor.

Cycloaddition and Annulation Reactions: Building Complexity

These reactions are crucial for constructing the complex, often bridged, polycyclic systems found in high-potency ligands like epibatidine.

  • Diels-Alder Reaction: The [4+2] cycloaddition is a cornerstone for synthesizing the 7-azabicyclo[2.2.1]heptane core of epibatidine.[20] Strategies often involve the in situ generation of a pyridyne from a di-halogenated pyridine, which then reacts with a suitable diene, or the use of pyrrole derivatives in cycloadditions.[21][22]

  • Pictet-Spengler Reaction: This reaction involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.[23] By using an aminoethyl-substituted heterocycle and a pyridine aldehyde, this reaction provides a powerful route to construct novel fused polycyclic scaffolds incorporating the pyridine ring.[24][25]

Data Presentation: Structure-Activity Relationships (SAR)

The synthetic strategies described above enable the systematic exploration of the structure-activity relationship (SAR) at nAChRs. By modifying the substitution pattern on the pyridine ring and the nature of the linked moiety, ligand affinity and subtype selectivity can be finely tuned.

Ligand/Analog SeriesCore StructureR-Group on PyridinenAChR SubtypeBinding Affinity (Kᵢ, nM)Reference
Epibatidine 2-(Pyridin-3-yl)-azabicyclo[2.2.1]heptane6-Chloroα4β2~0.02[26][27]
Deschloroepibatidine Analog 2-(Pyridin-3-yl)-azabicyclo[2.2.1]heptane6-(4"-pyridinyl)α4β20.12[27]
Deschloroepibatidine Analog 2-(Pyridin-3-yl)-azabicyclo[2.2.1]heptane6-(3"-pyridinyl)α4β20.35[27]
Pyridyl Ether Analog 5-((3-pyrrolidinyl)oxy)pyridine2-Chloro-3-(4-cyanophenyl)α4β222[6]
A-85380 Analog (F-A-85380) 3-(2-Azetidinylmethoxy)pyridine2-Fluoroα4β20.046[28]
Varenicline Fused Tetracyclic Pyrazino-azepineN/A (Fused)α4β2~0.1[27]

SAR Insights: The data clearly show that substitutions on the pyridine ring dramatically impact binding affinity.

  • Bioisosteric Replacement: Replacing the 6-chloro group of epibatidine with a pyridinyl group (as in the deschloroepibatidine analogs) retains sub-nanomolar affinity, demonstrating that a hydrogen bond accepting nitrogen can effectively substitute for the halogen.[26][27]

  • Electronic Effects: The introduction of electron-withdrawing groups, such as the fluoro group in F-A-85380 or the cyano group in the pyridyl ether series, is well-tolerated and can lead to highly potent ligands.[6][28] This highlights the importance of modulating the electronic properties of the pyridine ring to optimize interactions within the receptor binding pocket.

Detailed Protocol: Synthesis of (±)-Exo-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane (Epibatidine Core)

This protocol details a key step in many epibatidine syntheses: the construction of the azabicyclic core via an intramolecular reductive Heck cyclization, a strategy that has proven effective for this class of compounds.[21]

Principle: This workflow involves the initial coupling of a protected pyrrole with an iodinated pyridine derivative, followed by a critical intramolecular reductive Heck cyclization to form the bridged bicyclic system. Subsequent hydrolysis yields the target compound.

start Start: 2-Amino-5-iodopyridine + Protected Pyrrole Derivative step1 Step 1: Coupling Reaction (e.g., Sonogashira or Suzuki) Form C-C bond between rings start->step1 step2 Step 2: Intramolecular Cyclization (Reductive Heck Reaction) Pd(OAc)₂, K₂CO₃, (n-Bu)₄NCl, DMF, 90°C step1->step2 step3 Step 3: Purification 1 Silica Gel Chromatography Isolate protected bicyclic intermediate step2->step3 step4 Step 4: Deprotection/Hydrolysis Refluxing 3N HCl step3->step4 step5 Step 5: Work-up & Purification 2 Basify with NaOH, Extract with CH₂Cl₂, Column Chromatography step4->step5 end Final Product: Epibatidine Analog Core step5->end

Caption: Workflow for the synthesis of an epibatidine analog core.

Materials and Reagents:
  • 2-Amino-5-iodo-4-methylpyridine[21]

  • N-Boc-2-(tributylstannyl)pyrrole (or equivalent coupling partner)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium formate (HCO₂K)

  • Tetrabutylammonium chloride ((n-Bu)₄NCl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 3N solution

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

Step-by-Step Methodology:

Part A: Synthesis of the Cyclization Precursor

  • Coupling: To an oven-dried flask under an inert atmosphere (Argon), add 2-amino-5-iodo-4-methylpyridine (1.0 eq), your chosen protected pyrrole derivative (1.1 eq), and a suitable palladium catalyst and ligand (e.g., for Stille coupling: Pd(PPh₃)₄ in toluene).

  • Reaction: Heat the reaction mixture according to literature precedents for the specific coupling reaction until TLC or LC-MS analysis shows complete consumption of the starting iodide.

  • Work-up: Cool the reaction, dilute with an organic solvent like EtOAc, wash with water and brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (e.g., hexanes/EtOAc gradient) to yield the linear coupling product.

Part B: Intramolecular Reductive Heck Cyclization

  • Reaction Setup: In a flask, dissolve the purified precursor from Part A (1.0 eq) in anhydrous DMF.

  • Add Reagents: Add palladium(II) acetate (0.1 eq), potassium formate (2.0 eq), and tetrabutylammonium chloride (1.0 eq).

  • Heating: Purge the mixture with argon for 15 minutes, then heat to 90 °C. Monitor the reaction by TLC or LC-MS. The reaction typically takes 12-24 hours.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with EtOAc (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude material via flash column chromatography to isolate the protected azabicyclic intermediate. A yield of ~45% can be expected for this cyclization step.[21]

Part C: Final Deprotection

  • Hydrolysis: Dissolve the purified intermediate from Part B in 3N aqueous HCl.

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Work-up: Cool the solution in an ice bath and carefully basify to pH > 10 with 6N NaOH.

  • Extraction: Extract the aqueous layer with CH₂Cl₂ (4x). Combine the organic extracts, dry over MgSO₄, filter, and concentrate in vacuo.

  • Final Purification: The resulting crude product can be further purified by column chromatography to yield the final epibatidine analog, often with yields exceeding 90% for this final step.[21]

Self-Validation and Trustworthiness: The protocol's reliability is ensured by including specific reagents, catalysts, and purification steps. Monitoring by TLC or LC-MS at each stage is critical for validation and troubleshooting. Expected yields are provided based on authoritative literature to serve as a benchmark.[21]

Conclusion and Future Perspectives

The pyridine scaffold remains a highly productive starting point for the discovery of novel nAChR ligands. Mastery of both modern and classical synthetic methodologies—from C-H activation and cross-coupling to complex cycloadditions—is essential for generating the chemical diversity needed to address specific therapeutic goals. Future efforts will likely focus on late-stage functionalization techniques to rapidly build libraries of analogs from complex cores and the development of highly subtype-selective ligands to minimize off-target effects and improve therapeutic outcomes for nicotine addiction and neurological disorders.[9][29]

References

  • Malpass, J. R., et al. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Boyce, R. J., et al. (2018). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. PMC. Available at: [Link]

  • Fitch, R. W., et al. (2014). EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW. PMC. Available at: [Link]

  • Murray, A. T., et al. (2018). Synthesis of Epibatidine Analogues by Pyrrole Diels–Alder Reactions: Rapid Access to Azabicyclo[2.2.1]heptane and 3,8-Diazabicyclo[3.2.1]octane Scaffolds for Library Synthesis. Sygnature Discovery. Available at: [Link]

  • Simoni, D., et al. (2011). Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands. RSC Publishing. Available at: [Link]

  • Gould, T. J. (2017). Discovery and development of varenicline for smoking cessation. PMC. Available at: [Link]

  • Ablordeppey, S. Y., et al. (2016). Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs. NIH Public Access. Available at: [Link]

  • Chen, K., & Baran, P. S. (2009). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Available at: [Link]

  • Biju, A. T., et al. (2024). Strategies for the synthesis of C2‐functionalized pyridines. ResearchGate. Available at: [Link]

  • Li, S., et al. (2023). Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PubMed. Available at: [Link]

  • Zammitt, S., et al. (2023). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. AIR Unimi. Available at: [Link]

  • Blum, A. P., et al. (2010). Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. PMC. Available at: [Link]

  • Bai, D., et al. (1995). Synthesis of (±)-Epibatidine and Its Analogues. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Nicotinic agonist. Wikipedia. Available at: [Link]

  • Abd-Wahab, B. F., et al. (2021). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. PMC. Available at: [Link]

  • European Patent Office. (2023). TABLET COMPRISING VARENICLINE AND PROCESS OF PREPARATION THEREOF. Google Patents.
  • Wang, D., et al. (2021). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. PMC. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof. Google Patents.
  • Dollé, F., et al. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. PubMed. Available at: [Link]

  • Chellappan, S. K., et al. (2014). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Wang, C., et al. (2020). Nickel-catalysed para-CH activation of pyridine with switchable regioselective hydroheteroarylation of allylarenes. RSC Publishing. Available at: [Link]

  • Chellappan, S. K., et al. (2014). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. PubMed Central. Available at: [Link]

  • Mondal, M., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

  • Kumar, A., & Kumar, V. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Available at: [Link]

  • Gribble, G. W. (2014). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. Available at: [Link]

  • New Drug Approvals. (n.d.). Varenicline. New Drug Approvals. Available at: [Link]

  • Al-Muqarrab, A. M., et al. (2007). Synthesis and Pharmacological Characterization of Nicotinic Acetylcholine Receptor Properties of (+)- and (−)-Pyrido-[3,4-b]homotropanes. Journal of Medicinal Chemistry. Available at: [Link]

  • Smith, C. M., et al. (2022). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. PMC. Available at: [Link]

  • Monnier, F., & Taillefer, M. (2009). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Available at: [Link]

  • Jensen, A. A., et al. (2012). Nicotinic acetylcholine receptor ligands; a patent review (2006-2011). PMC. Available at: [Link]

  • Blum, A. P., et al. (2010). Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. PNAS. Available at: [Link]

  • Wang, D., et al. (2017). CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. ACS Publications. Available at: [Link]

  • Hassan, H. M. (2015). SYNTHESIS OF INTERNAL ALKYNES USING NEW PALLADIUM N- HETEROCYCLIC CARBENE CATALYTIC SYSTEM. ResearchGate. Available at: [Link]

  • Utkina, N. S., et al. (2021). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PMC. Available at: [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ePrints Soton. Available at: [Link]

  • ResearchGate. (2018). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2015). Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach. ResearchGate. Available at: [Link]

  • D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Pyridine Aldehydes and Ketones. ResearchGate. Available at: [Link]

  • Hill, A. F., et al. (2007). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Journal of Organometallic Chemistry. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. Available at: [Link]

Sources

Application

Application Note: Coupling Strategies for Methyl 6-(aminomethyl)nicotinate Hydrochloride

Executive Summary Methyl 6-(aminomethyl)nicotinate hydrochloride (CAS: 151509-01-2) is a bifunctional pyridine building block critical in medicinal chemistry for synthesizing kinase inhibitors and receptor modulators.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-(aminomethyl)nicotinate hydrochloride (CAS: 151509-01-2) is a bifunctional pyridine building block critical in medicinal chemistry for synthesizing kinase inhibitors and receptor modulators.[1] Its utility lies in the orthogonal reactivity of its two functional groups: a nucleophilic primary amine (masked as an HCl salt) and an electrophilic methyl ester.

This guide addresses the primary challenge in using this reagent: liberating the reactive free amine from its hydrochloride salt without hydrolyzing the sensitive methyl ester or causing side reactions on the electron-deficient pyridine ring. [1]

Chemical Profile & Reactivity Landscape[2]

PropertySpecification
Structure Pyridine ring, 3-position methyl ester, 6-position aminomethyl (HCl salt)
Molecular Weight 202.64 g/mol (HCl salt)
pKa (approx) ~8.5 (aminomethyl group), ~3.0 (pyridine nitrogen)
Solubility High: Water, DMSO, Methanol; Low: DCM, Toluene (unless neutralized)
Key Risk Ester Hydrolysis : The electron-withdrawing pyridine ring makes the C-3 methyl ester highly susceptible to hydrolysis under basic aqueous conditions.
Critical Handling Strategy: The "In-Situ" Neutralization

Do not attempt to isolate the free base by aqueous extraction prior to coupling.[1] The free base is highly polar and water-soluble, leading to massive yield loss. Instead, use in-situ neutralization with a non-nucleophilic organic base (e.g., DIPEA) within the reaction vessel.

Protocol A: Amide Coupling (HATU/DIPEA Method)

Best for: Attaching carboxylic acids to the aminomethyl group with high yield and minimal epimerization.[1]

Rationale

We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling agent because it reacts faster than EDC/HOBt, minimizing the time the methyl ester is exposed to basic conditions.[1] DMF is the preferred solvent to ensure the solubility of the polar HCl salt.[1]

Reagents & Stoichiometry
ComponentEquivalentsRole
Carboxylic Acid (R-COOH)1.0 eqElectrophilic Partner
Methyl 6-(aminomethyl)nicotinate HCl 1.1 - 1.2 eq Nucleophile (Salt form)
HATU1.2 eqActivator
DIPEA (N,N-Diisopropylethylamine)3.5 - 4.0 eq Base (Neutralizes HCl + activates acid)
DMF (Anhydrous)[0.1 M - 0.2 M]Solvent
Step-by-Step Procedure
  • Activation: In a dry round-bottom flask under Nitrogen/Argon, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF.

  • Base Addition 1: Add DIPEA (1.5 eq) and stir at Room Temperature (RT) for 5 minutes.

  • Coupling Agent: Add HATU (1.2 eq) in one portion. The solution typically turns yellow/orange.[1] Stir for 10–15 minutes to form the activated ester.

  • Amine Addition: Add Methyl 6-(aminomethyl)nicotinate hydrochloride (1.1 eq) directly as a solid.[1]

  • Base Addition 2: Immediately add the remaining DIPEA (2.0–2.5 eq) .

    • Note: This split addition prevents the HATU from reacting with the amine before the acid is activated.[1] The extra base is required to neutralize the HCl salt of the pyridine.[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + 166.1 - 18.0).[1]

  • Work-up:

    • Dilute with EtOAc (10x reaction volume).[1]

    • Wash with saturated NaHCO₃ (2x) to remove HOBt/HATU byproducts.[1]

    • Wash with Water (3x) to remove DMF.[1]

    • Wash with Brine (1x), dry over Na₂SO₄, and concentrate.

Protocol B: Reductive Amination (STAB Method)

Best for: Alkylating the amine with aldehydes/ketones while preserving the ester.[1]

Rationale

We employ Sodium Triacetoxyborohydride (STAB) .[1] Unlike NaCNBH₃, it is non-toxic and works well in weakly acidic media, which helps solubilize the pyridine salt without requiring a full equivalent of strong base that might attack the ester.

Reagents & Stoichiometry
ComponentEquivalentsRole
Aldehyde (R-CHO)1.0 eqElectrophile
Methyl 6-(aminomethyl)nicotinate HCl 1.1 eq Nucleophile
Sodium Triacetoxyborohydride (STAB)1.5 - 2.0 eqReducing Agent
Acetic Acid (AcOH)1.0 - 2.0 eqCatalyst (Promotes imine formation)
DIPEA1.0 eqNeutralizer (Stoichiometric to HCl)
DCE (1,2-Dichloroethane) or DCM[0.1 M]Solvent
Step-by-Step Procedure
  • Salt Neutralization: In a vial, suspend Methyl 6-(aminomethyl)nicotinate HCl (1.1 eq) in DCE. Add DIPEA (1.0 eq) and stir for 10 mins. The solid may not fully dissolve, which is acceptable.

  • Imine Formation: Add the Aldehyde (1.0 eq) and Acetic Acid (1.0 eq) .[1] Stir at RT for 30–60 minutes.[1][2]

    • Checkpoint: If the solution remains cloudy, add small amounts of MeOH (up to 10% v/v) to aid solubility.

  • Reduction: Add STAB (1.5 eq) in 3 portions over 15 minutes. Gas evolution (H₂) may occur.[1]

  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Add saturated aqueous NaHCO₃ slowly. Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (3x). Dry organics over MgSO₄.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic and mechanistic flow for selecting the correct protocol based on the desired transformation.

ReactionWorkflow Start Starting Material: Methyl 6-(aminomethyl)nicotinate HCl Target Desired Transformation? Start->Target AmidePath Amide Coupling (Acid Partner) Target->AmidePath Carboxylic Acid ReducPath Reductive Amination (Aldehyde Partner) Target->ReducPath Aldehyde/Ketone HATU Reagents: HATU + DIPEA Solvent: DMF AmidePath->HATU SplitBase Critical Step: Split Base Addition (Prevent Premature Hydrolysis) HATU->SplitBase AmideProduct Product: Amide (Ester Intact) SplitBase->AmideProduct STAB Reagents: STAB + AcOH Solvent: DCE/MeOH ReducPath->STAB SolubilityCheck Checkpoint: Ensure Salt Dissolution (Use MeOH cosolvent if needed) STAB->SolubilityCheck AmineProduct Product: Secondary Amine (Ester Intact) SolubilityCheck->AmineProduct

Figure 1: Decision tree for coupling Methyl 6-(aminomethyl)nicotinate HCl, highlighting critical checkpoints for salt neutralization and solubility.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Amide) Incomplete salt neutralizationIncrease DIPEA to 4.0 eq total. Ensure DMF is dry.
Ester Hydrolysis Base concentration too high or wet solventSwitch from DIPEA to NMM (N-methylmorpholine).[1] Use anhydrous solvents strictly.
Poor Solubility Pyridine salt aggregationUse a DMF/DCM (1:1) mixture or add 5-10% DMSO.[1]
Epimerization Over-activation of chiral acid partnerCool reaction to 0°C during HATU addition; warm to RT only after 30 mins.

References

  • BenchChem. (2025).[1][3][4] Application Notes and Protocols: Ethyl 6-chloro-4-(methylamino)nicotinate in Suzuki Coupling Reactions. Retrieved from

  • Fisher Scientific. (n.d.).[1] Amide Synthesis Protocols. Retrieved from 2

  • National Institutes of Health (NIH). (2025). Methyl 6-aminonicotinate | C7H8N2O2 | CID 737487.[1] PubChem.[1][5][6] Retrieved from 7

  • Bachem. (2024).[1][8] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from 8

Sources

Method

Strategic Functionalization of Aminomethyl Nicotinates: From Building Blocks to Bioactive Scaffolds

Topic: Strategic Functionalization of Aminomethyl Nicotinates Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Introduction & Strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Functionalization of Aminomethyl Nicotinates Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction & Strategic Analysis

The aminomethyl nicotinate scaffold (e.g., Methyl 6-(aminomethyl)nicotinate) represents a "privileged structure" in modern medicinal chemistry. It combines a distinct electronic profile with versatile linking capabilities. The pyridine ring acts as a bioisostere for phenyl rings, improving water solubility and metabolic stability, while the ester functionality provides a handle for further elaboration into amides or heterocycles.

However, this scaffold presents a specific chemoselectivity paradox :

  • The Amine (Nucleophile): The primary aminomethyl group is highly reactive and basic.

  • The Ester (Electrophile): The nicotinate ester is electron-deficient due to the pyridine nitrogen, making it more susceptible to hydrolysis (saponification) than standard benzoate esters.

Core Directive: This guide details protocols designed to derivatize the amine without compromising the ester integrity. We focus on Amide Coupling (for library generation) and Reductive Amination (for secondary amine synthesis), utilizing conditions that maintain the nicotinate core.

Reaction Landscape & Decision Matrix

Before selecting a protocol, consult the following decision matrix to align the chemistry with your downstream applications (e.g., Fragment-Based Drug Discovery or Antibody-Drug Conjugates).

ReactionLandscape Start Aminomethyl Nicotinate (HCl Salt) Decision Target Moiety? Start->Decision Route1 Amide Coupling (HATU/DIPEA) Decision->Route1 Carboxylic Acid Route2 Reductive Amination (STAB or Pic-BH3) Decision->Route2 Aldehyde/Ketone Route3 Sulfonylation (R-SO2Cl) Decision->Route3 Sulfonyl Chloride Product1 Nicotinamide Peptidomimetics Route1->Product1 Product2 Secondary Amines (Increased Lipophilicity) Route2->Product2 Product3 Sulfonamides (Metabolic Stability) Route3->Product3

Figure 1: Decision matrix for the functionalization of aminomethyl nicotinates based on the desired pharmacophore.

Detailed Experimental Protocols

Protocol A: Chemoselective Amide Coupling (HATU Method)

Objective: Couple a carboxylic acid (R-COOH) to Methyl 6-(aminomethyl)nicotinate HCl without hydrolyzing the methyl ester.

Mechanism & Rationale: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) due to its high reactivity, which allows the reaction to proceed rapidly at room temperature. This minimizes the exposure of the ester to the basic conditions required to deprotonate the amine salt.

Materials:

  • Methyl 6-(aminomethyl)nicotinate hydrochloride (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA (Dichloromethane is often poor for the HCl salt solubility).

Step-by-Step Methodology:

  • Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester.

    • Note: The solution should turn slightly yellow.

  • Amine Addition: Add the Methyl 6-(aminomethyl)nicotinate HCl salt (1.0 equiv) directly to the reaction mixture.

  • Base Titration: Immediately add the remaining DIPEA (2.0 equiv).

    • Critical: The HCl salt requires 1 equiv of base to neutralize. The remaining base drives the coupling. Do not exceed 4 equiv total base to avoid ester hydrolysis.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

    • Endpoint: Disappearance of the amine mass (

      
       for methyl ester).
      
  • Workup (Aqueous Wash): Dilute with Ethyl Acetate. Wash sequentially with:

    • 5% LiCl solution (removes DMF).

    • Saturated NaHCO₃ (removes unreacted acid).

    • Brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Protocol B: "Green" Reductive Amination (2-Picoline-Borane)

Objective: Synthesize secondary amines using an aldehyde and a mild reducing agent that tolerates the pyridine ring.

Mechanism & Rationale: Standard reductive amination often uses Sodium Triacetoxyborohydride (STAB). However, 2-Picoline-Borane (pic-BH₃) is a superior alternative for pyridine-containing substrates. It is stable in air, soluble in methanol, and avoids the generation of acetic acid byproducts that can complicate purification of basic amines.

Materials:

  • Methyl 6-(aminomethyl)nicotinate hydrochloride (1.0 equiv)

  • Aldehyde (R-CHO) (1.1 equiv)

  • 2-Picoline-Borane (1.2 equiv)

  • Acetic Acid (catalytic, 10 mol%) - Optional, helps imine formation.

  • Solvent: Methanol (MeOH) or MeOH/DCM (9:1).

Step-by-Step Methodology:

  • Imine Formation: Dissolve the nicotinate amine salt (1.0 equiv) and the aldehyde (1.1 equiv) in MeOH (0.2 M).

  • Basification (Mild): Add Triethylamine (1.0 equiv) to free the amine. Stir for 30–60 minutes.

    • Observation: If the aldehyde is aromatic, Schiff base formation may be visible (slight color change).

  • Reduction: Add 2-Picoline-Borane (1.2 equiv) in one portion.

  • Incubation: Stir at RT for 4–16 hours.

    • Troubleshooting: If reaction is slow (LCMS shows imine but no product), add catalytic Acetic Acid.

  • Quench: Add 10% aqueous Na₂CO₃ and stir for 20 minutes to destroy excess borane species.

  • Extraction: Extract with DCM (x3). The product (secondary amine) will be in the organic layer.

  • Purification: Flash chromatography. Note: Secondary amines often streak on silica; add 1% Triethylamine to the eluent.

Analytical Validation & QC

When validating the derivatized product, specific spectral signatures confirm the integrity of the nicotinate core.

FeatureMethodExpected ObservationInterpretation
Ester Integrity ¹H NMRSinglet

3.90–3.95 ppm (3H)
Presence confirms methyl ester is intact (not hydrolyzed).
Amide Bond ¹H NMRTriplet

8.5–9.0 ppm (1H)
Appearance of NH signal (coupled to methylene

).
Methylene Shift ¹H NMRShift from

4.0 (amine)

4.6 ppm (amide)
Confirms functionalization at the correct nitrogen.
Mass Spec LCMS (ESI+)M+H matches theoreticalNo M+Na or M+K dominance (common in hydrolyzed salts).

Workflow Visualization

The following diagram illustrates the specific workflow for the HATU coupling, highlighting the critical "Base Management" step to prevent side reactions.

HATU_Workflow Start Start: Nicotinate HCl Salt Step2 2. Add Nicotinate Salt Start->Step2 Step1 1. Dissolve R-COOH + HATU in DMF (Activation) Step1->Step2 Step3 3. Add DIPEA (3.0 eq) CRITICAL: Do not overdose base Step2->Step3 Step4 4. Reaction (2-4h, RT) Step3->Step4 Workup 5. LiCl / NaHCO3 Wash Step4->Workup Final Final Product: Amide-Nicotinate Ester Workup->Final

Figure 2: Step-by-step workflow for HATU-mediated amide coupling of aminomethyl nicotinates.

References

  • BenchChem. "Application Notes and Protocols for Coupling Reactions Involving (R)-2-(Aminomethyl)-1-N-Boc-piperidine." (General amide coupling strategies for aminomethyl scaffolds). Source:

  • Sigma-Aldrich (Merck). "Reductive amination with 2-picoline-borane complex." (Protocol for pyridine-tolerant reduction). Source:

  • Hunt, I. "Amination by Reductive Alkylation." Department of Chemistry, University of Calgary. (Mechanism of imine reduction).[1] Source:

  • Organic Chemistry Portal. "Reductive Amination: Synthesis of Amines." (Comparison of STAB vs. Borane reagents). Source:

  • PubChem. "Methyl 6-(aminomethyl)nicotinate hydrochloride - Compound Summary." (Physical properties and safety data). Source:

Sources

Application

Comprehensive Guide to the Ester Hydrolysis of Methyl 6-(aminomethyl)nicotinate hydrochloride

An Application Guide for Researchers Abstract This application note provides a detailed technical guide for the ester hydrolysis of Methyl 6-(aminomethyl)nicotinate hydrochloride to its corresponding carboxylic acid, 6-(...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This application note provides a detailed technical guide for the ester hydrolysis of Methyl 6-(aminomethyl)nicotinate hydrochloride to its corresponding carboxylic acid, 6-(aminomethyl)nicotinic acid. This process is critical in various research and development contexts, including prodrug activation studies and synthetic chemistry. We present the underlying chemical principles, step-by-step protocols for base-catalyzed hydrolysis (saponification), and robust analytical methods for reaction monitoring. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure experimental success and data integrity.

Introduction and Scientific Context

Methyl 6-(aminomethyl)nicotinate is a derivative of nicotinic acid (Vitamin B3), a fundamental component in cellular metabolism.[1] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it suitable for a range of applications. The hydrolysis of the methyl ester group is a key transformation, converting the molecule into 6-(aminomethyl)nicotinic acid.

This conversion is significant for two primary reasons:

  • Prodrug Activation: Nicotinic acid esters are often explored as prodrugs to improve drug delivery, particularly in topical applications where they can permeate the skin before being hydrolyzed by cutaneous esterases to release the active nicotinic acid.[2][3] Understanding the chemical hydrolysis kinetics provides a baseline for evaluating enzymatic conversion rates.[4]

  • Synthetic Intermediate: The hydrolysis serves as a crucial deprotection step in multi-step organic syntheses, enabling further functionalization of the carboxylic acid group.

This guide provides authoritative protocols and explains the causality behind experimental choices, ensuring that the described methodologies are self-validating and reproducible.

Mechanism of Ester Hydrolysis

Ester hydrolysis is the cleavage of an ester bond by reaction with water. The reaction can be catalyzed by either acid or base, though alkaline hydrolysis, or saponification, is often preferred for synthetic applications due to its irreversible nature.[5][6]

Base-Catalyzed Hydrolysis (Saponification)

The base-catalyzed hydrolysis of an ester is an irreversible process that proceeds to completion.[5] The mechanism involves a nucleophilic acyl substitution pathway:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a high-energy tetrahedral intermediate.

  • Collapse of Intermediate: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the alkoxide ion (in this case, methoxide, CH₃O⁻) as the leaving group.

  • Acid-Base Reaction: The liberated methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is thermodynamically very favorable and drives the entire process to completion, forming a stable carboxylate salt and methanol.[7][8]

The final, irreversible deprotonation step makes saponification a highly efficient method for complete ester hydrolysis.[6]

Caption: Base-catalyzed ester hydrolysis (saponification) mechanism.

Protocols for Hydrolysis and Monitoring

This section details the necessary materials, equipment, and step-by-step procedures for the successful hydrolysis of Methyl 6-(aminomethyl)nicotinate hydrochloride.

Materials and Equipment
Reagents & ConsumablesEquipment
Methyl 6-(aminomethyl)nicotinate HClMagnetic stirrer hotplate
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)Round-bottom flask (50 mL or 100 mL)
Deionized WaterReflux condenser
Methanol (MeOH)Nitrogen/Argon inlet
Hydrochloric Acid (HCl), concentrated and 1MpH meter or pH strips
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)Buchner funnel and flask
Anhydrous Sodium Sulfate (Na₂SO₄)Rotary evaporator
TLC plates (Silica gel 60 F₂₅₄)HPLC system with UV detector
HPLC-grade solvents (Acetonitrile, Water)Standard laboratory glassware
Formic Acid or Trifluoroacetic Acid (TFA)
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol is designed for the complete conversion of the ester to its corresponding carboxylate salt, followed by acidification to yield the final product.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 6-(aminomethyl)nicotinate hydrochloride (e.g., 1.0 g, 1.0 eq).

    • Add a solvent mixture of deionized water and methanol (e.g., 20 mL H₂O and 10 mL MeOH). Stir until the solid is fully dissolved. Rationale: The co-solvent system ensures the solubility of both the polar hydrochloride salt and the less polar ester throughout the reaction.

    • In a separate beaker, prepare a solution of sodium hydroxide (2.0 to 3.0 eq) in deionized water (10 mL). Rationale: A stoichiometric excess of base is used to ensure the reaction goes to completion and to overcome any acidic impurities.[6]

  • Hydrolysis Reaction:

    • Slowly add the NaOH solution to the stirring solution of the ester at room temperature.

    • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (typically 70-80 °C).

    • Maintain the reflux for 2-4 hours. The reaction progress should be monitored periodically.

  • Reaction Monitoring (using TLC or HPLC):

    • After 1 hour, and every hour thereafter, withdraw a small aliquot (~0.1 mL) from the reaction mixture.

    • Neutralize the aliquot with a drop of 1M HCl.

    • For TLC analysis , spot the neutralized aliquot on a silica gel plate and elute with a suitable solvent system (e.g., 8:2 Dichloromethane:Methanol). Visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new, more polar spot at a lower Rf value indicates product formation.

    • For HPLC analysis , dilute the neutralized aliquot with the mobile phase and inject it into the HPLC system (see Protocol 3.3).

  • Work-up and Isolation:

    • Once the reaction is complete (as determined by the monitoring method), remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath.

    • Slowly and carefully acidify the reaction mixture to approximately pH 3-4 by adding concentrated HCl dropwise while stirring vigorously in the ice bath. The product, 6-(aminomethyl)nicotinic acid, is amphoteric and will precipitate at or near its isoelectric point.

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the solid with a small amount of cold deionized water, followed by a cold non-polar solvent like acetone to aid drying.

    • Dry the product under vacuum to obtain the final 6-(aminomethyl)nicotinic acid, likely as a hydrochloride salt.

Caption: Experimental workflow for saponification.

Protocol 2: Analytical Monitoring by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative monitoring of the hydrolysis reaction. It allows for precise measurement of the starting material's consumption and the product's formation.[9][10]

  • Instrumentation and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile).

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector at 260 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Withdraw a ~50 µL aliquot from the reaction mixture.

    • Add it to a vial containing ~50 µL of 1M HCl to quench the reaction.

    • Dilute with 900 µL of a 50:50 Water:Acetonitrile mixture.

    • Vortex and inject into the HPLC.

  • Data Analysis:

    • The starting material, Methyl 6-(aminomethyl)nicotinate, will be less polar and have a longer retention time than the product, 6-(aminomethyl)nicotinic acid.

    • The percent conversion can be calculated based on the relative peak areas of the starting material and product.

Key Parameters and Troubleshooting

The success of the hydrolysis is dependent on several factors. Understanding these allows for optimization and troubleshooting.

Summary of Key Experimental Parameters
ParameterRecommended ValueRationale
Base Equivalents 2.0 - 3.0Ensures complete reaction by consuming the ester and neutralizing the HCl salt.
Temperature 70 - 80 °C (Reflux)Increases reaction rate according to the Arrhenius equation.[11]
Solvent System Water/MethanolEnsures solubility of all reactants and intermediates.
Reaction Time 2 - 4 hoursTypically sufficient for complete hydrolysis, but should be confirmed by monitoring.
Final pH (Work-up) ~3 - 4Induces precipitation of the amphoteric product at its isoelectric point.
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient base- Insufficient reaction time or temperature- Poor solubility- Increase equivalents of base to 3.0 eq.- Extend reflux time; ensure temperature is stable.- Adjust solvent ratio (e.g., add more methanol or THF).
Low or No Yield - Product is soluble in the work-up solution- Incorrect pH for precipitation- After acidification, extract the aqueous layer with a polar organic solvent (e.g., ethyl acetate).- Carefully adjust pH; check with a calibrated pH meter.- Evaporate the filtrate to recover any dissolved product.
Formation of Byproducts - Reaction temperature too high- Presence of other reactive functional groups- Reduce reaction temperature and extend the time.- Protect other sensitive groups if necessary prior to hydrolysis.

Conclusion

The base-catalyzed hydrolysis of Methyl 6-(aminomethyl)nicotinate hydrochloride is a robust and efficient method for producing 6-(aminomethyl)nicotinic acid. By carefully controlling key parameters such as base stoichiometry, temperature, and reaction monitoring, researchers can achieve high yields and purity. The protocols and insights provided in this application note serve as a comprehensive resource for professionals in drug development and chemical synthesis, enabling reliable and reproducible execution of this important chemical transformation.

References

  • Ross, B. M., & Sandhu, J. K. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Hydrolysis kinetics of the prodrug myristyl nicotinate. Pharmaceutical Development and Technology, 1-10. [Link]

  • Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 4(2). [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (n.d.). International Research Journal of Innovations in Engineering and Technology. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Nicotinate. PubChem Compound Database. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate. ResearchGate. [Link]

  • Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3). [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Hydrolysis kinetics of the prodrug myristyl nicotinate. PubMed. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Chemistry LibreTexts. (2024). 21.6: Chemistry of Esters. [Link]

  • Ester hydrolysis. (n.d.). In Wikipedia. [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. [Link]

  • Wojcik, A., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. [Link]

  • Nicotinic acid. (n.d.). In Wikipedia. [Link]

  • You, J., et al. (2005). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed. [Link]

  • Experiment C: Hydrolysis of a Carboxylic Acid Ester. (n.d.). University of Toronto Scarborough. [Link]

  • Khan, G. M., & Yadav, K. (2015). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. [Link]

  • The Mechanism of Ester Hydrolysis. (2019). YouTube. [Link]

  • Wang, G., et al. (2015). Method for producing nicotinic acid by using a nicotinamide mother solution.
  • Zhang, X., & Zhang, Y. (2013). Preparation method of nicotinic acid.

Sources

Method

Application Note: A Practical Guide to Amide Bond Formation Using Methyl 6-(aminomethyl)nicotinate Hydrochloride

Audience: Researchers, scientists, and drug development professionals. Introduction: The Central Role of the Amide Bond The amide bond is a cornerstone of modern medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of the Amide Bond

The amide bond is a cornerstone of modern medicinal chemistry and drug development. Its remarkable stability, coupled with its ability to act as a hydrogen bond donor and acceptor, makes it a privileged functional group in a vast array of pharmaceuticals, natural products, and peptides.[1] The synthesis of amides is, therefore, one of the most frequently performed reactions in the field.[1]

This guide focuses on a particularly useful building block: Methyl 6-(aminomethyl)nicotinate hydrochloride . This reagent offers a unique combination of structural features—a nucleophilic primary amine, a pharmaceutically relevant pyridine core, and a methyl ester handle for further functionalization—making it a versatile synthon for creating diverse molecular architectures.

However, its nature as a hydrochloride salt necessitates specific considerations to achieve efficient and high-yielding amide coupling. This document provides a detailed, experience-driven guide to navigating these nuances, offering robust protocols and explaining the chemical principles behind them.

Physicochemical Properties & Handling

A thorough understanding of the starting material is the foundation of a successful reaction.

PropertyValueSource(s)
Chemical Name Methyl 6-(aminomethyl)nicotinate hydrochloride-
CAS Number 1072438-56-2[2][3]
Molecular Formula C₈H₁₁ClN₂O₂[2][3]
Molecular Weight 202.64 g/mol [2][3]
Appearance White to off-white solid-
Storage 2-8°C, Inert atmosphere[3]

Handling Note: As with all amine salts, this compound can be hygroscopic. It is recommended to store it in a desiccator and handle it under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the introduction of moisture, which can interfere with coupling reactions.

Core Principles of Amide Coupling with Amine Hydrochloride Salts

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under standard conditions due to the formation of a non-reactive ammonium carboxylate salt.[4] To overcome this, the carboxylic acid must be "activated" using a coupling reagent.

The primary challenge when using Methyl 6-(aminomethyl)nicotinate hydrochloride is that the amine is protonated. This protonated form is not nucleophilic and cannot participate in the coupling reaction. Therefore, the addition of a non-nucleophilic organic base is a critical first step.

The Role of the Base:

  • Neutralization: The base deprotonates the ammonium hydrochloride salt in situ, liberating the free, nucleophilic primary amine.

  • Carboxylate Formation: In many protocols, the base also deprotonates the carboxylic acid partner, facilitating its reaction with the coupling agent.

  • Scavenging Acid: The base neutralizes any acidic byproducts generated during the reaction, driving the equilibrium towards amide formation.

A common choice for this purpose is a tertiary amine base like N,N-diisopropylethylamine (DIPEA or Hünig's base) or triethylamine (TEA).[5] At least two equivalents of base are theoretically required: one to neutralize the amine hydrochloride and one to facilitate the coupling. In practice, a slight excess (2.2-3.0 equivalents) is often used to ensure the reaction proceeds to completion.

General Experimental Workflow

The overall process for amide bond formation using this reagent can be visualized as a sequence of activation, neutralization, and coupling.

G cluster_prep Preparation cluster_reaction Reaction Vessel (0°C to RT) cluster_workup Work-up & Purification Acid Carboxylic Acid (R-COOH) Mix Combine Acid, Amine HCl, Solvent, and Base (DIPEA) Acid->Mix AmineHCl Methyl 6-(aminomethyl)nicotinate HCl AmineHCl->Mix Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Mix Activate Add Coupling Reagent (e.g., EDC/HOBt or HATU) Mix->Activate Liberates Free Amine Stir Stir to Completion (Monitor by TLC/LC-MS) Activate->Stir Forms Active Ester Quench Aqueous Work-up Stir->Quench Extract Organic Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Amide Product Purify->Product

Caption: General workflow for amide coupling.

Field-Proven Experimental Protocols

Two highly reliable methods for the synthesis of amides using Methyl 6-(aminomethyl)nicotinate hydrochloride are presented below. The choice between them often depends on the steric hindrance and electronic properties of the carboxylic acid partner.

Method A: Carbodiimide-Mediated Coupling (EDC/HOBt)

This is a classic, cost-effective, and widely used method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide that activates the carboxylic acid.[6] 1-Hydroxybenzotriazole (HOBt) is often included as an additive to suppress side reactions and minimize racemization by forming a more selective active ester intermediate.[7]

Mechanism Overview: The carboxylic acid adds to the EDC, forming a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide. In the presence of HOBt, the O-acylisourea is rapidly converted to an HOBt-ester, which is less prone to side reactions and is then cleanly converted to the amide upon reaction with the amine.

G RCOOH R-COOH Carboxylic Acid O_Acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC Carbodiimide HOBt_Ester HOBt-Ester (More Stable Intermediate) O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide R-CONH-R' Amide Product HOBt_Ester->Amide + Amine Amine R'-NH₂ Free Amine Urea EDC-Urea (Byproduct)

Caption: Simplified EDC/HOBt coupling mechanism.

Detailed Protocol:

Materials:

  • Carboxylic Acid (1.0 eq)

  • Methyl 6-(aminomethyl)nicotinate hydrochloride (1.1 eq)

  • EDC hydrochloride (1.2 eq)

  • HOBt hydrate (1.2 eq)

  • DIPEA (2.5 - 3.0 eq)

  • Anhydrous DMF or DCM (approx. 0.1 M concentration)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and Methyl 6-(aminomethyl)nicotinate hydrochloride (1.1 eq).

  • Add anhydrous solvent (DMF or DCM) to dissolve or suspend the solids.

  • Cool the mixture to 0 °C using an ice-water bath. This is crucial to control the rate of reaction and minimize potential side reactions.

  • Slowly add DIPEA (2.5-3.0 eq) dropwise. Stir the mixture at 0 °C for 15-20 minutes to ensure complete neutralization of the amine salt.

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the reaction mixture. Note: Some protocols call for adding HOBt first, followed by EDC.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up: a. Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM. b. Wash the organic layer sequentially with water, 5% aqueous NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine. The water-soluble EDC-urea byproduct is removed during these aqueous washes.[6][8] c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Method B: Uronium Salt-Mediated Coupling (HATU)

HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a third-generation coupling reagent known for its high efficiency, fast reaction rates, and ability to couple even sterically hindered substrates with low rates of racemization.[9] It is particularly effective for challenging couplings.[9]

Mechanism Overview: The reaction is initiated by the deprotonation of the carboxylic acid by the base.[1] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[5][10] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the subsequent nucleophilic attack by the amine to form the final amide product.[5]

G Carboxylate R-COO⁻ Carboxylate OAt_Ester OAt-Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU HATU HATU Amide R-CONH-R' Amide Product OAt_Ester->Amide + Amine (Neighboring Group Effect) Amine R'-NH₂ Free Amine TMU Tetramethylurea (Byproduct)

Caption: Simplified HATU coupling mechanism.

Detailed Protocol:

Materials:

  • Carboxylic Acid (1.0 eq)

  • Methyl 6-(aminomethyl)nicotinate hydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA or 2,4,6-Collidine (3.0 eq)

  • Anhydrous DMF (approx. 0.1 M concentration)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution and stir for 2-5 minutes. This pre-activation step allows for the formation of the active ester.

  • In a separate flask, dissolve Methyl 6-(aminomethyl)nicotinate hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (3.0 eq).

  • Add the amine/base solution to the pre-activated carboxylic acid mixture at room temperature.

  • Stir the reaction at room temperature for 1-4 hours. HATU couplings are typically much faster than EDC/HOBt couplings.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer extensively with water or 5% LiCl solution (to remove DMF), followed by 5% NaHCO₃ solution, and finally brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Insufficient base to neutralize HCl salt. 2. Inactive coupling reagent (hydrolyzed). 3. Wet solvent or reagents. 4. Sterically hindered substrates.1. Increase base to 3.0 equivalents. 2. Use a fresh bottle of coupling reagent. 3. Ensure all glassware is oven-dried and use anhydrous solvents. 4. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).
Starting Material Remains 1. Reaction time is too short. 2. Insufficient equivalents of coupling reagent.1. Allow the reaction to stir longer (up to 24h for EDC). 2. Increase coupling reagent to 1.5 equivalents.
Multiple Spots on TLC 1. Formation of side products (e.g., N-acylurea with EDC). 2. Degradation of starting material or product.1. Ensure the reaction is run at 0 °C initially; the use of HOBt minimizes this. 2. Check the stability of your carboxylic acid under basic conditions.

Conclusion

Methyl 6-(aminomethyl)nicotinate hydrochloride is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery. Successful amide bond formation hinges on the crucial step of in-situ neutralization of the amine hydrochloride salt with a suitable non-nucleophilic base. By following the robust EDC/HOBt or the highly efficient HATU protocols detailed in this guide, researchers can reliably and effectively incorporate this synthon into their synthetic routes, paving the way for the creation of novel chemical entities.

References

  • Chemsrc. Methyl 6-(aminomethyl)nicotinate. Available at: [Link]

  • Chemsrc. METHYL 6-(AMINOMETHYL)NICOTINATE HYDROCHLORIDE Price. Available at: [Link]

  • Premier Group. 6- methyl Nicotinate Manufacturers,Exporters,Suppliers in India. Available at: [Link]

  • The Good Scents Company. methyl nicotinate. Available at: [Link]

  • Wikipedia. Methyl nicotinate. Available at: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • GSRS. METHYL 6-AMINONICOTINATE HYDROCHLORIDE. Available at: [Link]

  • ACS Publications. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Available at: [Link]

  • Wikipedia. HATU. Available at: [Link]

  • ResearchGate. The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Available at: [Link]

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  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available at: [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Available at: [Link]

  • Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Available at: [Link]

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Application

use of Methyl 6-(aminomethyl)nicotinate hydrochloride in fragment-based drug design

Application Note & Protocols Topic: Strategic Application of Methyl 6-(aminomethyl)nicotinate hydrochloride in Fragment-Based Drug Design Audience: Researchers, scientists, and drug development professionals. Abstract Fr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Strategic Application of Methyl 6-(aminomethyl)nicotinate hydrochloride in Fragment-Based Drug Design

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient methodology for identifying novel lead compounds. This approach relies on screening libraries of low molecular weight fragments to identify weak but high-quality interactions with a biological target, which are then optimized into potent drug candidates. The success of an FBDD campaign is fundamentally dependent on the quality and diversity of the fragment library. This guide provides a detailed examination of Methyl 6-(aminomethyl)nicotinate hydrochloride, a versatile fragment that embodies key principles of FBDD. We present its physicochemical properties, explain its utility as a starting point for drug discovery, and provide detailed, field-proven protocols for its application in primary screening via Surface Plasmon Resonance (SPR), hit validation by Nuclear Magnetic Resonance (NMR), and structural characterization through X-ray crystallography.

Introduction: The Rationale for Pyridine-Based Fragments in FBDD

Fragment-based drug design is a "bottom-up" approach where small, simple molecules are screened for binding to a protein target.[1][2] Unlike the large, complex molecules used in high-throughput screening (HTS), fragments possess lower molecular weights and complexity, allowing for a more efficient exploration of chemical space within a protein's binding site.[3][4] The core principle is that a low-affinity but high-quality interaction (high ligand efficiency) is a more promising starting point for optimization than a high-affinity but poorly optimized interaction from a larger molecule.

The pyridine scaffold, present in Methyl 6-(aminomethyl)nicotinate hydrochloride, is of particular interest in medicinal chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the ring system itself can participate in π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's active site. The substituents on the ring provide vectors for synthetic elaboration, allowing a confirmed fragment hit to be "grown" into a more potent and specific lead compound.

Profile of a Model Fragment: Methyl 6-(aminomethyl)nicotinate hydrochloride

Methyl 6-(aminomethyl)nicotinate hydrochloride is an exemplary fragment due to its favorable physicochemical properties, which align well with the widely accepted "Rule of Three" (Ro3).[3][5][6] This rule provides a set of guidelines for designing fragment libraries to maximize the probability of identifying high-quality hits.[7][8]

Physicochemical Properties

The properties of the free base and its hydrochloride salt are summarized below. The hydrochloride salt is typically used in screening to ensure high aqueous solubility, a critical requirement for biophysical assays where high fragment concentrations are often necessary to detect weak binding.[4]

PropertyValue (Free Base)Value (Hydrochloride Salt)"Rule of Three" GuidelineRationale for FBDD
Molecular Weight 166.18 g/mol [9]202.64 g/mol [10]< 300 Da[3][5]Low molecular weight ensures low complexity and a higher probability of forming efficient interactions.
cLogP -0.25[9]N/A (highly soluble)< 3[3][5]Low lipophilicity correlates with better aqueous solubility, reducing non-specific binding.
Hydrogen Bond Donors 1 (from -NH2)2 (from -NH3+)≤ 3[3][5]A limited number of donors/acceptors prevents overly complex or promiscuous binding.
Hydrogen Bond Acceptors 4 (2 from -CO2Me, 2 from pyridine N)2 (from -CO2Me)≤ 3[3][5]Controlled polarity helps maintain a balance of solubility and binding potential.
Rotatable Bonds 22≤ 3[5][8]Low conformational flexibility reduces the entropic penalty upon binding.
CAS Number 139183-87-2[9]1072438-56-2[10]N/AUnique identifier for procurement and data tracking.

The FBDD Experimental Workflow

The application of a fragment like Methyl 6-(aminomethyl)nicotinate hydrochloride follows a structured, multi-stage process. The goal is to first identify a binding event, then confirm it with an orthogonal technique, and finally, to understand the precise nature of the interaction to guide subsequent medicinal chemistry efforts.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Lead Optimization Lib Fragment Library (incl. target fragment) Prep Stock Solution Preparation Lib->Prep Screen Primary Screen (e.g., SPR) Prep->Screen Ortho Orthogonal Screen (e.g., NMR, ITC) Screen->Ortho Purity Purity & Identity Confirmation Ortho->Purity Xtal X-ray Crystallography or Cryo-EM Purity->Xtal SAR Structure-Activity Relationship (SAR) Xtal->SAR Chem Fragment Evolution (Growing, Linking) SAR->Chem

Caption: A generalized workflow for Fragment-Based Drug Design.

Detailed Application Protocols

The following protocols are designed to be self-validating by incorporating necessary controls and orthogonal confirmation steps.

Protocol 4.1: Preparation of Fragment Stock Solutions

Causality: Accurate and soluble stock solutions are the foundation of any screening experiment. Using a buffer compatible with downstream assays (like SPR and NMR) prevents variability from buffer-matching steps. DMSO is used for its excellent solubilizing power, but its final concentration in the assay must be controlled to avoid protein denaturation or assay interference.

Materials:

  • Methyl 6-(aminomethyl)nicotinate hydrochloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Assay Buffer (e.g., PBS, pH 7.4)

  • Acoustic liquid handler or calibrated manual pipettes

  • Vortex mixer and centrifuge

Procedure:

  • High-Concentration Stock: Prepare a 100 mM primary stock solution of Methyl 6-(aminomethyl)nicotinate hydrochloride in 100% DMSO.

  • Solubilization: Vortex the solution thoroughly for 2 minutes. Visually inspect for complete dissolution. If particulates remain, sonicate for 5 minutes.

  • Centrifugation: Centrifuge the primary stock at 10,000 x g for 10 minutes to pellet any insoluble aggregates.

  • Intermediate Plate: Create an intermediate plate by diluting the primary stock. For example, prepare a 10 mM stock in a 96-well plate.

  • Assay-Ready Plate: Prepare the final assay plate by diluting the intermediate stock into the chosen Assay Buffer. The final DMSO concentration should be kept constant across all wells and typically should not exceed 1-2%.

  • Quality Control: Confirm the concentration and purity of a sample from the stock solution via HPLC-MS.

Protocol 4.2: Primary Screening by Surface Plasmon Resonance (SPR)

Causality: SPR is a label-free biophysical technique that measures changes in mass on a sensor chip surface in real-time.[11][12] It is highly sensitive for detecting the weak, fast-on/fast-off kinetics typical of fragment binding.[13] Immobilizing the target protein via amine coupling is a robust and common method. A reference channel is crucial to subtract bulk refractive index changes and non-specific binding, ensuring that the observed signal is due to a specific interaction.[14]

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • CM5 sensor chip (or equivalent carboxymethylated surface)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein (>95% purity)

  • SPR running buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

  • Fragment assay-ready plate from Protocol 4.1

Procedure:

  • Chip Priming & Activation: Prime the SPR system with running buffer. Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes over all flow cells.

  • Protein Immobilization: Inject the target protein (e.g., 20-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the desired flow cells until the target immobilization level is reached (e.g., 5000-10000 Response Units).

  • Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes over all flow cells to deactivate any remaining active esters. The reference flow cell is treated identically but without protein injection.

  • System Stabilization: Wash the system with running buffer until a stable baseline is achieved.

  • Fragment Screening:

    • Inject a concentration series of Methyl 6-(aminomethyl)nicotinate hydrochloride (e.g., 50 µM to 1 mM) over the reference and target flow cells.

    • Use a short contact time (e.g., 30-60 seconds) followed by a dissociation phase (e.g., 60-120 seconds).

    • Include several buffer-only injections (blanks) for double-referencing.

  • Data Analysis:

    • Subtract the reference channel signal from the target channel signal.

    • Subtract the average of the buffer blank signals.

    • Plot the steady-state response against the fragment concentration. Fit the data to a steady-state affinity model to determine the dissociation constant (KD).

Hypothetical Data Summary:

FragmentConcentration (µM)Steady-State Response (RU)KD (µM)
Methyl 6-(aminomethyl)nicotinate HCl508.5
10015.2
25031.0350
50045.1
100060.3
Protocol 4.3: Hit Validation by Ligand-Observed NMR Spectroscopy

Causality: NMR is a powerful orthogonal method for hit validation. Ligand-observed experiments, such as saturation transfer difference (STD-NMR) or WaterLOGSY, are highly sensitive to weak binding.[4] These methods detect binding by observing its effect on the ligand's NMR signals, confirming that the interaction seen in SPR occurs in solution and is not an artifact of surface immobilization.

Materials:

  • NMR spectrometer (≥ 500 MHz) with cryoprobe

  • NMR tubes

  • Deuterated buffer (e.g., 90% PBS in H2O / 10% D2O)

  • Target protein stock

  • Fragment stock

Procedure (STD-NMR Example):

  • Sample Preparation: Prepare two NMR samples:

    • Sample A (Reference): 500 µM Methyl 6-(aminomethyl)nicotinate hydrochloride in deuterated buffer.

    • Sample B (Protein): 500 µM fragment + 10-20 µM target protein in the same buffer.

  • Acquire Reference Spectrum: Acquire a standard 1D proton spectrum of Sample A.

  • Acquire STD Spectra:

    • On Sample B, acquire an STD-NMR experiment. This involves two spectra:

      • On-resonance spectrum: Selective saturation of protein resonances (e.g., at -1 ppm).

      • Off-resonance spectrum: Saturation applied to a region where no protein or fragment signals exist (e.g., at 40 ppm).

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the protons of the fragment that are in close proximity to the saturated protein, thus confirming binding.

  • Interpretation: Protons on the fragment showing the strongest signals in the difference spectrum are closest to the protein surface, providing initial structural insights into the binding mode.

Protocol 4.4: Structural Characterization by X-ray Crystallography

Causality: X-ray crystallography provides the definitive, atomic-level picture of how a fragment binds to its target.[15] This structural information is invaluable for the subsequent "fragment growing" or "linking" phase of lead optimization, as it reveals the precise interactions (e.g., hydrogen bonds, hydrophobic contacts) and the surrounding pockets that can be exploited with synthetic chemistry.

Procedure:

  • Protein Crystallization: Screen for and optimize conditions to grow high-quality crystals of the target protein.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer a protein crystal into a solution containing a high concentration (e.g., 1-10 mM) of Methyl 6-(aminomethyl)nicotinate hydrochloride and allow it to diffuse into the crystal.

    • Co-crystallization: Set up crystallization trials with the protein already pre-incubated with the fragment.

  • Cryo-protection: Soak the crystal in a cryoprotectant solution to prevent ice formation during data collection.

  • X-ray Diffraction Data Collection: Flash-cool the crystal in liquid nitrogen and collect diffraction data using a synchrotron X-ray source.[16]

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure. Refine the model and build the fragment into the observed electron density map.

  • Analysis: Analyze the final structure to identify key interactions between the fragment and the protein.

From Hit to Lead: The Path of Fragment Evolution

A validated, structurally characterized fragment hit is not the end of the process but the beginning of rational drug design. The goal is to elaborate the fragment to increase its affinity and selectivity while maintaining good physicochemical properties.

Fragment_Evolution cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Optimized Lead Frag Fragment Hit (e.g., Methyl 6-(aminomethyl)nicotinate) KD ~ 350 µM Grow Fragment Growing (Add functionality into adjacent pocket) Frag->Grow Vector 1 (e.g., -NH2) Link Fragment Linking (Combine with another fragment binding nearby) Frag->Link Vector 2 (e.g., pyridine ring) Lead Potent Lead Compound KD < 100 nM Grow->Lead Link->Lead

Caption: Strategies for evolving a fragment hit into a potent lead compound.

The aminomethyl and methyl nicotinate moieties on the core fragment serve as ideal synthetic handles or "vectors" for these strategies. For example, the primary amine can be acylated to extend into a nearby hydrophobic pocket ("fragment growing"), or the pyridine ring could be modified to link to another fragment identified in an adjacent sub-site ("fragment linking").

Conclusion

Methyl 6-(aminomethyl)nicotinate hydrochloride serves as an outstanding tool for initiating and understanding fragment-based drug design campaigns. Its adherence to the "Rule of Three," combined with its versatile chemical scaffold, makes it a high-value starting point. The integrated workflow presented here—from careful stock preparation to primary screening with SPR, orthogonal validation with NMR, and definitive structural analysis via X-ray crystallography—provides a robust and self-validating pathway for identifying and progressing high-quality fragment hits. This systematic approach maximizes the potential of FBDD to deliver novel, potent, and drug-like lead molecules for challenging biological targets.

References

  • Premier Group. (n.d.). 6-methyl Nicotinate Manufacturers,Exporters,Suppliers in India. Retrieved from [Link]

  • LookChem. (n.d.). The Chemical Synthesis and Applications of Methyl 6-Methylnicotinate. Retrieved from [Link]

  • Scribd. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
  • Erharuyi, O. (2015). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. Retrieved from [Link]

  • Utomo, R. Y., et al. (2021). Identification of DNA Methyltransferase-1 Inhibitor for Breast Cancer Therapy through Computational Fragment-Based Drug Design. PubMed. Retrieved from [Link]

  • Chemsrc. (n.d.). Methyl 6-(aminomethyl)nicotinate | CAS#:139183-87-2. Retrieved from [Link]

  • Chemsrc. (n.d.). METHYL 6-(AMINOMETHYL)NICOTINATE HYDROCHLORIDE Price from Supplier Brand Twochem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 6-chloronicotinate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

  • Vajda, S., et al. (2019). Development and applications of fragment based drug design methods. Boston University. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 6-methylnicotinate | C8H9NO2 | CID 231548. PubChem. Retrieved from [Link]

  • ACS Publications. (n.d.). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry. Retrieved from [Link]

  • de Jong, L. A., et al. (2010). Development of surface plasmon resonance biosensor assays for primary and secondary screening of acetylcholine binding protein ligands. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fragment-based discovery of new potential DNMT1 inhibitors integrating multiple pharmacophore modeling, 3D-QSAR, virtual screening, molecular docking, ADME, and molecular dynamics simulation approaches. Retrieved from [Link]

  • GEOMATE Journal. (2019). FRAGMENT-BASED DRUG DESIGN TO INHIBIT DNA METHYLTRANSFERASE 1 (DNMT1) FOR BREAST CANCER THERAPY. Retrieved from [Link]

  • ResearchGate. (n.d.). Surface plasmon resonance (SPR) analysis of the interaction of.... Retrieved from [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]

  • ResearchGate. (n.d.). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Identification of DNA Methyltransferase-1 Inhibitor for Breast Cancer Therapy through Computational Fragment-Based Drug Design. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragment-based lead discovery. Retrieved from [Link]

  • MDPI. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl nicotinate. Retrieved from [Link]

  • Vrije Universiteit Amsterdam. (n.d.). Surface Plasmon Resonance Biosensor Based Fragment Screening Using Acetylcholine Binding Protein Identifies Ligand Efficiency Hot Spots (LE Hot Spots) by Deconstruction of Nicotinic Acetylcholine Receptor α7 Ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). The 'rule of three' for fragment-based drug discovery: Where are we now?. Retrieved from [Link]

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  • Stanford Medicine. (n.d.). Fragment library design. Retrieved from [Link]

  • MDPI. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. Retrieved from [Link]

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  • PubMed. (n.d.). Crystallization and preliminary X-ray crystallographic analysis of nicotinic acid mononucleotide adenylyltransferase from Pseudomonas aeruginosa. Retrieved from [Link]

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Method

Application Note: Scale-Up Synthesis of Methyl 6-(aminomethyl)nicotinate hydrochloride

Executive Summary Methyl 6-(aminomethyl)nicotinate hydrochloride is a critical bifunctional pyridine scaffold used extensively in the synthesis of enzyme inhibitors, PROTACs, and antibody-drug conjugates (ADCs). While la...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-(aminomethyl)nicotinate hydrochloride is a critical bifunctional pyridine scaffold used extensively in the synthesis of enzyme inhibitors, PROTACs, and antibody-drug conjugates (ADCs). While laboratory-scale synthesis often relies on non-selective amination or hazardous azide intermediates, these methods fail during kilogram-scale production due to safety risks and impurity profiles (specifically bis-alkylation).

This Application Note details a robust, scalable 3-step protocol utilizing the Delépine Reaction . This route is selected for its high atom economy, safety profile (avoiding azides), and self-purifying intermediate steps that eliminate the need for chromatographic purification.

Retrosynthetic Strategy & Rationale

The primary challenge in synthesizing mono-alkylated amines from alkyl halides is the "polyalkylation problem," where the product amine is more nucleophilic than the ammonia source. To circumvent this on a large scale, we employ a "masked" nitrogen source.

Selected Route: The Delépine Strategy

We utilize Hexamethylenetetramine (HMTA) as the nitrogen source.[1]

  • Selectivity: HMTA forms a stable quaternary ammonium salt that cannot undergo further alkylation.

  • Purification: The intermediate salt is often insoluble in the reaction solvent, allowing for purification by simple filtration—a "self-cleaning" reaction.

  • Safety: Avoids the use of potentially explosive sodium azide or high-pressure hydrogenation of cyanides.

Reaction Pathway Diagram

ReactionScheme Start Methyl 6-methylnicotinate (Starting Material) Step1 Radical Bromination (NBS, AIBN) Start->Step1 Inter1 Methyl 6-(bromomethyl)nicotinate (Reactive Intermediate) Step1->Inter1  Reflux, MeCN   Step2 Delépine Reaction (HMTA) Inter1->Step2 Inter2 Hexaminium Salt (Precipitate) Step2->Inter2  CHCl3/EtOH   Step3 Acidic Alcoholysis (HCl/MeOH) Inter2->Step3 Final Methyl 6-(aminomethyl)nicotinate HCl (Target Product) Step3->Final  50°C, 4h  

Figure 1: Synthetic pathway utilizing the Delépine sequence to ensure mono-amination selectivity.

Safety & Hazard Analysis (Critical)

ReagentHazard ClassMitigation Strategy
Methyl 6-(bromomethyl)nicotinate Lachrymator , Skin IrritantHandle only in a fume hood. Decontaminate glassware with dilute NaOH.
N-Bromosuccinimide (NBS) Oxidizer, IrritantStore cold. Avoid metal spatulas (radical initiation risk).
Hexamethylenetetramine (HMTA) Flammable Solid, SensitizerKeep away from strong acids until hydrolysis step.
AIBN Explosive/FlammableStore at 2-8°C. Do not heat neat.

Detailed Experimental Protocols

Step 1: Radical Bromination of Methyl 6-methylnicotinate

Objective: Selective functionalization of the benzylic methyl group.

  • Reagents:

    • Methyl 6-methylnicotinate (1.0 equiv)[2]

    • N-Bromosuccinimide (NBS) (1.05 equiv)

    • Azobisisobutyronitrile (AIBN) (0.05 equiv)

    • Solvent: Acetonitrile (MeCN) or Trifluorotoluene (Green alternative to CCl4)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charging: Charge Methyl 6-methylnicotinate (e.g., 100 g) and anhydrous MeCN (10 vol, 1000 mL). Stir to dissolve.

  • Addition: Add NBS (1.05 equiv) and AIBN (0.05 equiv) at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80-82°C). The reaction is exothermic; monitor carefully.

    • Process Control: Reaction is typically complete in 2–4 hours. Monitor by HPLC (Target: <5% Starting Material).

    • Note: Extended reflux may lead to dibromo- impurities.

  • Workup: Cool to 0–5°C. Succinimide byproduct will precipitate.

  • Filtration: Filter off the succinimide.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude bromide as a yellow oil/solid.

    • Checkpoint: Purity should be >90% by HPLC before proceeding. If <85%, recrystallize from Hexane/EtOAc.

Step 2: Formation of the Hexaminium Salt (Delépine Intermediate)

Objective: Trapping the alkyl halide with HMTA to prevent over-alkylation.

  • Reagents:

    • Crude Bromide from Step 1 (1.0 equiv)

    • Hexamethylenetetramine (HMTA) (1.1 equiv)

    • Solvent: Chloroform (

      
      ) or Ethyl Acetate
      

Protocol:

  • Dissolution: Dissolve the crude bromide in Chloroform (5 vol).

  • Addition: Add a solution of HMTA (1.1 equiv) in Chloroform (5 vol) dropwise over 30 minutes at room temperature.

  • Precipitation: The quaternary ammonium salt will begin to precipitate almost immediately as a white/off-white solid.

  • Aging: Stir the slurry at room temperature for 4–6 hours to ensure complete conversion.

  • Isolation: Filter the solid. Wash the cake with fresh Chloroform (2 x 2 vol) to remove unreacted starting materials and impurities.

  • Drying: Dry the filter cake under vacuum at 40°C.

    • Why this works: Impurities from Step 1 (unreacted starting material, dibromo species) remain in the mother liquor. The salt formation acts as a purification step.

Step 3: Acidic Alcoholysis (Deprotection)

Objective: Cleavage of the HMTA cage to release the primary amine without hydrolyzing the methyl ester.

  • Reagents:

    • Hexaminium Salt (1.0 equiv)

    • Conc. HCl (37%)

    • Methanol (MeOH)[3]

Protocol:

  • Suspension: Suspend the dried salt in Methanol (10 vol).

  • Acidification: Slowly add Conc. HCl (3.0 equiv relative to salt).

    • Caution: Formaldehyde is generated as a byproduct (as acetal). Ensure good ventilation.

  • Reaction: Heat the mixture to 45–50°C for 2–4 hours.

    • Critical Parameter: Do NOT reflux vigorously or use water as the primary solvent; this will hydrolyze the methyl ester to the carboxylic acid.

  • Workup: Cool to 0°C. The ammonium chloride (byproduct from HMTA degradation) and the product may co-precipitate or the product may remain soluble depending on concentration.

  • Purification (The "Salting Out" Trick):

    • Concentrate the mixture to approx. 3 vol.

    • Add Ethanol (5 vol) and cool to -10°C.

    • The target Methyl 6-(aminomethyl)nicotinate hydrochloride crystallizes.[4]

  • Filtration: Filter the white solid. Wash with cold ethanol/ether.

  • Drying: Dry under vacuum at 40°C.

Data Summary & Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (254 nm)
Identity Conforms to Structure1H NMR (D2O)
Melting Point 235–240°C (dec)DSC/Capillary
Residual Solvent < 5000 ppm (MeOH/EtOH)GC-HS

Key NMR Signals (D2O):

  • 
     9.1 (s, 1H, Ar-H)
    
  • 
     8.4 (d, 1H, Ar-H)
    
  • 
     7.6 (d, 1H, Ar-H)
    
  • 
     4.4 (s, 2H, 
    
    
    
    )
  • 
     3.9 (s, 3H, 
    
    
    
    )

Process Analytical Technology (PAT) Workflow

To ensure batch-to-batch consistency, the following decision tree should be applied during the synthesis.

PAT_Workflow Start Start Batch Step1_Check Step 1: HPLC Check Is SM < 5%? Start->Step1_Check Recycle Add 0.1 eq NBS Reflux 1h Step1_Check->Recycle No Proceed1 Filter Succinimide Proceed to Step 2 Step1_Check->Proceed1 Yes Recycle->Step1_Check Step2_Check Step 2: Filtration Is filtrate clear? Proceed1->Step2_Check Wash Wash Cake with CHCl3 Step2_Check->Wash No Step3_Check Step 3: NMR Check Is Ester Intact? Step2_Check->Step3_Check Yes Wash->Step2_Check Stop Stop Heating Cool Immediately Step3_Check->Stop No (Hydrolysis detected) Final Isolate Product Step3_Check->Final Yes

Figure 2: In-process control logic for quality assurance.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Old NBS / Wet solventsRecrystallize NBS from water (dry thoroughly) or use fresh reagent. Ensure MeCN is anhydrous.
Over-bromination Reaction time too longStop reaction immediately when SM < 5%. Do not aim for 100% conversion if di-bromo forms.
Ester Hydrolysis (Step 3) Temperature too high or water presentEnsure solvent is MeOH (not water). Keep temp < 50°C.
Product is Sticky/Oily Residual HMTA byproductsRecrystallize from EtOH/Et2O.

References

  • Delépine Reaction Mechanism & Utility

    • Blazevic, N., et al. "Hexamethylenetetramine, A Versatile Reagent in Organic Synthesis."[5] Synthesis, 1979(03), 161-176.

  • Bromination of Methylpyridines

    • Goswami, S., et al. "A convenient synthesis of 6-bromomethyl-2-pyridinecarboxylic acid esters." Synthetic Communications, 2008.

  • Synthesis of Methyl 6-methylnicotinate (Precursor)

    • ChemicalBook. "Synthesis of Methyl 6-methylnicotinate."

  • General Pyridine Chemistry

    • Scriven, E. F. V. "Pyridines: From Lab to Production." Chemical Reviews, 1988.

Disclaimer: This protocol involves the use of hazardous chemicals.[6] All procedures should be performed by trained personnel in a properly equipped laboratory.

Sources

Application

handling and storage of Methyl 6-(aminomethyl)nicotinate hydrochloride

Application Note: Best Practices for the Handling, Storage, and Synthetic Utilization of Methyl 6-(aminomethyl)nicotinate hydrochloride Introduction Methyl 6-(aminomethyl)nicotinate hydrochloride (CAS: 1072438-56-2) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Best Practices for the Handling, Storage, and Synthetic Utilization of Methyl 6-(aminomethyl)nicotinate hydrochloride

Introduction

Methyl 6-(aminomethyl)nicotinate hydrochloride (CAS: 1072438-56-2) is a high-value bifunctional pyridine scaffold widely employed in medicinal chemistry.[1][2] Its structure features a methyl ester at the C3 position and a primary aminomethyl group at the C6 position.[2] This "push-pull" electronic configuration—combined with the orthogonality of the amine and ester handles—makes it an ideal building block for fragment-based drug design (FBDD), PROTAC linker synthesis, and peptidomimetic construction.[1]

However, the compound presents specific stability challenges.[2] As a hydrochloride salt, it is hygroscopic; as a methyl ester, it is susceptible to hydrolysis.[2] This guide provides a self-validating framework for handling this reagent to ensure experimental reproducibility and maximum yield.

Physicochemical Profile & Stability Logic

Understanding the intrinsic properties of this molecule is the first step in preventing degradation.[2]

PropertyDataCritical Handling Note
Systematic Name Methyl 6-(aminomethyl)pyridine-3-carboxylate hydrochlorideN/A
CAS Number 1072438-56-2 (HCl Salt)Verify CAS matches your specific salt form.[1][2]
Molecular Weight 202.64 g/mol Use this value for stoichiometry (includes HCl).[2]
Appearance White to off-white solidYellowing indicates oxidation or free-base degradation.[1][2]
Solubility Water, Methanol, DMSOAvoid dissolving in water for long-term storage (hydrolysis risk).[1][2]
pKa (Est.) ~8.5–9.5 (Aminomethyl group)Requires pH >10 for efficient extraction as a free base.[2]
Mechanisms of Degradation[1]
  • Hygroscopicity (The Primary Threat): The hydrochloride salt lattice avidly attracts atmospheric moisture.[2] Once wet, the local acidity of the salt combined with water promotes the hydrolysis of the methyl ester to the carboxylic acid (6-(aminomethyl)nicotinic acid), rendering the material useless for ester-dependent reactions.

  • Base-Catalyzed Hydrolysis: While the HCl salt is stable in acid, the free base form (if generated in situ) renders the ester highly labile to nucleophilic attack by hydroxide ions.[2]

Storage Protocols: The "Cold Chain" Logic

To maintain purity >98% over months, a strict storage protocol is required.[2] The following workflow minimizes the thermodynamic probability of hydrolysis and oxidation.

Recommended Conditions:

  • Temperature: -20°C (Long-term) or 2–8°C (Active use).[1][2]

  • Atmosphere: Inert gas (Argon or Nitrogen).[2][3]

  • Container: Amber glass with parafilm or heat-shrink seal.[2]

StorageProtocol Receipt Receipt of Material Inspect Visual Inspection (Check for clumping) Receipt->Inspect Desiccate Desiccation (24h under vacuum) Inspect->Desiccate Remove absorbed H2O Seal Inert Gas Purge & Seal Desiccate->Seal Argon/N2 Freeze Storage (-20°C) Seal->Freeze Minimize Entropy

Figure 1: Logic flow for the receipt and long-term storage of hygroscopic pyridine salts.

Protocol: Controlled Free-Basing

Context: Most coupling reactions (e.g., amide bond formation) require the nucleophilic free amine.[2] However, exposing this specific methyl ester to strong bases (NaOH) or heat during neutralization can cause rapid saponification.[2]

Objective: Isolate the free amine without hydrolyzing the methyl ester.

Reagents:

  • Saturated NaHCO₃ or Na₂CO₃ (mild base).[2]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[2]

  • Brine.[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of the HCl salt in a minimum volume of cold water (4°C).

  • Biphasic Setup: Layer the aqueous solution with 3 volumes of DCM in a separatory funnel.

  • Neutralization: Slowly add saturated Na₂CO₃ (aq) while swirling until the aqueous layer pH reaches ~10.

    • Why? A pH of 10 ensures the amine (pKa ~9) is deprotonated, but avoids the extreme alkalinity of NaOH (pH 14) which attacks esters.[2]

  • Rapid Extraction: Shake immediately and separate the organic layer.[2] Repeat extraction 2x with DCM.

    • Critical: Do not let the ester sit in the basic aqueous phase for >5 minutes.[2]

  • Drying: Dry combined organics over anhydrous Na₂SO₄ (Magnesium sulfate is slightly acidic and less ideal here).[2]

  • Concentration: Evaporate solvent at <30°C under reduced pressure. Use immediately.

Synthetic Application: Amide Coupling

Scenario: Coupling Methyl 6-(aminomethyl)nicotinate to a carboxylic acid (R-COOH) using HATU.

CouplingWorkflow Start Reagents Preparation Activation Activation: R-COOH + HATU + DIPEA (DMF, 0°C, 15 min) Start->Activation Addition Addition: Add Amine HCl Salt directly Activation->Addition Active Ester Formed BaseAdj Base Adjustment: Add excess DIPEA (3.0 eq) Addition->BaseAdj In-situ Neutralization Monitor Monitor (LCMS) Look for M+H BaseAdj->Monitor

Figure 2: One-pot coupling strategy avoiding isolation of the unstable free base.

Protocol Optimization (In-Situ Neutralization): Instead of isolating the free base (Protocol 4), it is often superior to use the HCl salt directly in the reaction.[2]

  • Activation: Stir Carboxylic Acid (1.0 eq), HATU (1.1 eq), and DIPEA (1.0 eq) in dry DMF for 10-15 mins.

  • Addition: Add Methyl 6-(aminomethyl)nicotinate HCl salt (1.0 eq) directly to the flask.

  • Release: Immediately add an additional 2.0–2.5 eq of DIPEA.

    • Mechanism:[1][2][4][5] The extra base neutralizes the HCl salt in situ, releasing the free amine to react immediately with the activated ester, minimizing the window for side reactions.

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
LCMS: Peak at M-14 (Acid) Ester HydrolysisCheck solvent water content; ensure base was not too strong/hot.
NMR: Missing Methyl Singlet Ester HydrolysisThe methyl ester signal (~3.9 ppm) is diagnostic.[2] If absent, discard.
Material is sticky/gum HygroscopicityRecrystallize from MeOH/Ether or dry under high vacuum over P₂O₅.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18404634, 6-Aminonicotinaldehyde (Structural Analog).[2] Retrieved from [Link]

  • ChemSrc (2025). Methyl 6-(aminomethyl)nicotinate hydrochloride Physical Properties. Retrieved from [Link][2][6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 6-(aminomethyl)nicotinate Hydrochloride

[1] Strategic Overview: The Selectivity Challenge Synthesizing Methyl 6-(aminomethyl)nicotinate hydrochloride requires navigating a "selectivity minefield." You are reducing a nitrile to a primary amine in the presence o...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Strategic Overview: The Selectivity Challenge

Synthesizing Methyl 6-(aminomethyl)nicotinate hydrochloride requires navigating a "selectivity minefield." You are reducing a nitrile to a primary amine in the presence of a reactive methyl ester.

The three primary failure modes for this reaction are:

  • Dimerization: Formation of the secondary amine (dimer) is the thermodynamic sink of nitrile reductions, often capping yields at <50%.

  • Ester Hydrolysis: The methyl ester is susceptible to acid/base hydrolysis, yielding the zwitterionic nicotinic acid derivative, which is difficult to isolate.

  • Over-Reduction: Reduction of the pyridine ring (rare with Pd/C, common with PtO2) or hydrogenolysis of the benzyl-position amine.

This guide provides a validated protocol using acidic hydrogenation to lock the amine as a salt immediately upon formation, effectively shutting down dimerization pathways.

Core Protocol: The "Acid-Trap" Hydrogenation[1]

Objective: Selective reduction of Methyl 6-cyanonicotinate to Methyl 6-(aminomethyl)nicotinate HCl.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Specification
Methyl 6-cyanonicotinate 1.0SubstratePurity >98% (Trace halides poison Pd)
Pd/C (10 wt%) 10-20 wt%CatalystDegussa Type E101 or equivalent (High surface area)
HCl (anhydrous) 2.5 - 3.0Trapping AgentGenerated in situ (AcCl + MeOH) or bubbled gas.[1] NO AQUEOUS HCl.
Methanol SolventSolventAnhydrous (<0.05% H2O)
Step-by-Step Methodology
  • Preparation of Methanolic HCl (The "Dry" Method):

    • Cool anhydrous methanol (10 vol relative to substrate) to 0°C under N2.

    • Slowly add Acetyl Chloride (2.5 equiv.)[1] dropwise.

    • Mechanism:[2][3][4] AcCl + MeOH → MeOAc + HCl.[1] This generates anhydrous HCl without introducing water.[1]

    • Stir for 30 minutes.

  • Substrate Loading:

    • Dissolve Methyl 6-cyanonicotinate in the Methanolic HCl solution.

    • Checkpoint: Ensure the substrate is fully soluble.[1]

  • Catalyst Addition:

    • Under an inert atmosphere (Ar/N2), add 10 wt% Pd/C (wet support is safer, but account for water; dry support preferred for strict anhydrous needs but requires strict safety handling).

  • Hydrogenation:

    • Purge vessel 3x with N2, then 3x with H2.[1]

    • Pressurize to 3–5 bar (45–75 psi) .

    • Stir vigorously at 25°C .

    • Note: Heating (>40°C) promotes ester transesterification or hydrolysis if any moisture is present.[1]

  • Workup (The Isolation Trap):

    • Filter catalyst over Celite (keep wet to prevent ignition).[1]

    • Concentrate the filtrate in vacuo at <40°C.

    • Trituration (Critical Step): The residue will likely be a sticky gum. Add cold Diethyl Ether or MTBE (10 vol) and stir vigorously for 1 hour to induce crystallization of the hydrochloride salt.

    • Filter the white solid and dry under vacuum/P2O5.[1]

Troubleshooting & FAQs

Issue 1: Low Yield & "Sticky Gum" Products

Q: My reaction conversion is high, but I isolate a sticky, dark oil instead of a white solid. NMR shows broad peaks. [1]

  • Diagnosis: This is likely the secondary amine dimer or a hygroscopic salt mixture.[1]

  • The Mechanism: As the primary amine forms, it is highly nucleophilic. If it is not immediately protonated by HCl, it attacks the intermediate imine, forming a secondary amine (dimer).

  • Corrective Action:

    • Increase Acidity: Ensure you have at least 2.5 equivalents of HCl.[1] The amine consumes 1 equiv, and the pyridine ring may protonate, requiring excess acid to maintain low pH.

    • Trituration Protocol: Do not rely on evaporation alone.[1] The HCl salt is extremely hygroscopic.[1] Dissolve the oil in a minimum amount of dry MeOH and precipitate by slow addition into rapidly stirring Et2O (1:20 ratio).

Issue 2: Ester Hydrolysis

Q: I see a new spot on TLC (baseline) and NMR shows loss of the methyl singlet (3.9 ppm).

  • Diagnosis: You have hydrolyzed the ester to the carboxylic acid (6-(aminomethyl)nicotinic acid).[1]

  • Root Cause: Presence of water in the acidic medium.[1]

  • Corrective Action:

    • Switch Acid Source: Stop using 37% aqueous HCl. Switch to the Acetyl Chloride/Methanol method described above or commercially available 1.25M HCl in MeOH.[1]

    • Dry Solvents: Ensure Methanol is dried over molecular sieves (3Å).[1]

Issue 3: Incomplete Conversion (Stalling)

Q: The reaction stops at 60% conversion even after 24 hours.

  • Diagnosis: Catalyst poisoning.[1]

  • Root Cause: Cyanopyridines can coordinate strongly to Pd sites.[1] Alternatively, trace sulfur/halides from the starting material synthesis are poisoning the catalyst.

  • Corrective Action:

    • Pressure Boost: Increase H2 pressure to 10 bar.

    • Catalyst Refresh: Filter the reaction and add a fresh batch of catalyst (5 wt%) to the filtrate.

    • Substrate Wash: Recrystallize the starting nitrile or pass it through a silica plug before hydrogenation to remove catalyst poisons.[1]

Visualizing the Chemistry

Diagram 1: Reaction Pathways & Selectivity Control

This diagram illustrates the "Happy Path" (Acidic) vs. the "Failure Path" (Neutral/Basic).

ReactionPathways Start Methyl 6-cyanonicotinate Imine Imine Intermediate (Highly Reactive) Start->Imine H2, Pd/C ProtonatedImine Protonated Imine (Electrophile) Imine->ProtonatedImine Excess HCl (Fast) FreeAmine Free Primary Amine (Nucleophile) Imine->FreeAmine No Acid AmineSalt Target: Primary Amine HCl (Protected) ProtonatedImine->AmineSalt H2 Dimer Secondary Amine Dimer (Major Impurity) FreeAmine->Dimer Attacks Imine

Caption: The critical role of acid in preventing dimerization. HCl protonates the intermediate, preventing nucleophilic attack by the formed amine.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / Impure Product CheckBypro Analyze Impurity Profile (LCMS/NMR) Problem->CheckBypro Dimer Mass = 2x - NH3 (Secondary Amine) CheckBypro->Dimer Found Dimer Acid Mass = Product - 14 (Carboxylic Acid) CheckBypro->Acid Found Acid SM Starting Material Remaining CheckBypro->SM Incomplete Sol_Dimer Increase HCl eq. Dilute Reaction Dimer->Sol_Dimer Sol_Acid Eliminate Water Use AcCl/MeOH Acid->Sol_Acid Sol_SM Check H2 Pressure Wash Starting Material SM->Sol_SM

Caption: Diagnostic flow for identifying and resolving yield-limiting factors.

Analytical Validation Data

Use this table to validate your isolated product.

Feature1H NMR (400 MHz, DMSO-d6)Interpretation
Aromatic H (C2) δ 9.10 (d, J=2.0 Hz, 1H)Characteristic pyridine alpha-proton.[1]
Aromatic H (C4) δ 8.35 (dd, J=8.0, 2.0 Hz, 1H)Coupling confirms substitution pattern.
Aromatic H (C5) δ 7.60 (d, J=8.0 Hz, 1H)Ortho to the aminomethyl group.
Amine NH3+ δ 8.60 (br s, 3H)Broad singlet confirms salt formation.
Ester -OCH3 δ 3.90 (s, 3H)Critical: Presence confirms ester integrity.[1]
Methylene -CH2- δ 4.25 (q, 2H)Shifted downfield due to pyridine ring and NH3+.[1]

References

  • Nishida, Y., et al. (2022). "Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles." Catalysis Science & Technology, 12, 4128. (Context: Mechanism of secondary amine formation).

  • ChemicalBook. (2024).[1] "Methyl 6-methylnicotinate Synthesis & Properties." (Context: Analogous ester stability data).

  • BenchChem. (2025).[1][5][6] "Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines." (Context: General pyridine handling and troubleshooting).

  • Hegedus, L. S. (1995).[1] "Palladium-Catalyzed Hydrogenation of Nitriles." in Transition Metals in the Synthesis of Complex Organic Molecules. University Science Books. (Context: Authoritative text on Pd/C nitrile reduction mechanisms).

Sources

Optimization

purification techniques for Methyl 6-(aminomethyl)nicotinate hydrochloride

Welcome to the Technical Support Center You have reached the specialized support hub for Methyl 6-(aminomethyl)nicotinate hydrochloride (CAS: 72054-60-5 / Analogous frameworks). This compound is a critical bifunctional b...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center

You have reached the specialized support hub for Methyl 6-(aminomethyl)nicotinate hydrochloride (CAS: 72054-60-5 / Analogous frameworks). This compound is a critical bifunctional building block containing a pyridine ring, a labile methyl ester, and a primary amine salt.

Its dual nature—combining a nucleophilic amine (protected as HCl) with an electrophilic ester—makes purification a balancing act. The guides below are structured as Support Tickets addressing the most frequent failure modes reported by our user base.

Ticket #101: "My product is oiling out during recrystallization."

Status: Resolved Severity: High (Yield Loss)

User Issue:

"I synthesized the HCl salt, but when I try to recrystallize it from ethanol, it separates as a sticky yellow oil at the bottom of the flask instead of crystals."

Root Cause Analysis:

  • Impurities: The presence of unreacted Methyl 6-(chloromethyl)nicotinate or inorganic salts lowers the melting point, causing the compound to liquefy before crystallizing.

  • Supersaturation Speed: Cooling the solution too rapidly traps solvent molecules, forming a "honey" or oil phase (oiling out).

  • Solvent Polarity Mismatch: Pure ethanol may be too polar, holding the impurities and the product in a semi-stable liquid state.

Resolution Protocol: The Dual-Solvent Displacement Method Do not attempt to freeze the oil. Re-dissolve and follow this thermodynamic control method.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude oil in the minimum amount of boiling Methanol (MeOH) .

    • Why: MeOH has higher solubility for this salt than EtOH, allowing a more concentrated starting point.

  • The Cloud Point: While maintaining a gentle boil, add Diethyl Ether (Et₂O) or MTBE dropwise.

    • Stop point: The moment a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of MeOH to clear the turbidity. The solution should be perfectly clear and hot.

  • Slow Cooling (Critical):

    • Wrap the flask in a towel or place it in a warm water bath and turn off the heat.

    • Allow it to reach room temperature undisturbed over 2-3 hours.

    • Observation: White needles should form.[1] If oil reappears, reheat and add slightly more MeOH.

  • Final Harvest: Cool to 0°C on ice for 30 minutes, then filter. Wash with cold Et₂O.

Visual Workflow: Troubleshooting Oiling Out

RecrystallizationLogic Start Start: Crude Sticky Solid/Oil Dissolve Dissolve in Hot MeOH (Min. Volume) Start->Dissolve AddAnti Add Antisolvent (Et2O/MTBE) Dropwise until Turbid Dissolve->AddAnti CheckTurbidity Is it Turbid? AddAnti->CheckTurbidity CheckTurbidity->AddAnti No ClearIt Add 1-2 drops MeOH to clear solution CheckTurbidity->ClearIt Yes Cooling Cool Slowly (Insulated) ClearIt->Cooling Result Crystals or Oil? Cooling->Result Success Success: Filter & Dry Result->Success Crystals Failure Failure: Oiling Out Result->Failure Oil Reheat Reheat to Boil Add 10% more MeOH Failure->Reheat Reheat->Cooling

Caption: Logic flow for rescuing a recrystallization that is oiling out. Note the loop at the bottom right for correcting solvent ratios.

Ticket #102: "I need to remove the HCl without hydrolyzing the ester."

Status: Open Severity: Critical (Chemical Degradation Risk)

User Issue:

"I need the free base for a coupling reaction. I washed it with 1M NaOH, but my yield vanished. NMR shows I made the carboxylic acid."

Root Cause Analysis: Methyl esters on electron-deficient rings (like pyridine) are highly susceptible to alkaline hydrolysis . Using strong aqueous bases (NaOH, KOH) or even prolonged exposure to water will saponify the ester to the acid (6-(aminomethyl)nicotinic acid), which is water-soluble and lost in the aqueous waste layer.

Resolution Protocol: The "Anhydrous" Free-Basing Strategy Avoid water contact where possible.[2] Use a mild, biphasic, or solid-phase approach.

Method A: Inorganic Scavenging (Recommended)

  • Suspend the HCl salt in Dichloromethane (DCM) or Chloroform .

  • Add 1.5 equivalents of powdered, anhydrous Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) .

  • Stir vigorously at room temperature for 1-2 hours.

  • Filter off the inorganic salts.

  • Concentrate the filtrate to obtain the free base.

    • Note: Use immediately. The free amine can react with the ester of a neighboring molecule (intermolecular amidation) to form polymers over time.

Method B: Rapid Biphasic Extraction (If Method A fails)

  • Dissolve the salt in cold water (keep at 4°C).

  • Overlay with DCM.

  • Add Saturated Sodium Bicarbonate (NaHCO₃) solution slowly while stirring. Do not use NaOH.

  • Immediately separate the layers. Extract the aqueous layer 2x more with DCM.

  • Dry organic layers over MgSO₄ and evaporate immediately.

Comparative Data: Base Selection

Base ReagentHydrolysis RiskExtraction EfficiencyRecommendation
1M NaOH High (Rapid Saponification)HighNEVER USE
Sat. NaHCO₃ Low (if cold/fast)ModerateAcceptable
Solid K₂CO₃ Zero (Anhydrous)High (in DCM)PREFERRED
Triethylamine N/A (Remains in solution)N/AUse in situ only
Ticket #103: "Impurity Profile - Removing the Precursor"

Status: Resolved Severity: Moderate

User Issue:

"My product contains about 5% of the starting material, Methyl 6-(chloromethyl)nicotinate. How do I clean this up?"

Root Cause Analysis: The starting material is an alkyl halide. It is less polar than your amine product. It lacks the basic nitrogen required to form a water-soluble salt.

Resolution Protocol: The "Acid Wash" Trick Since your product is an amine, it can be pulled into water with acid, while the non-basic impurity stays in the organic layer.

Workflow:

  • Dissolution: Dissolve the impure mixture in Ethyl Acetate (EtOAc) .

  • Extraction: Extract the organic layer with 0.5 M HCl (cold).

    • Chemistry: The product (amine) protonates and moves to the water layer. The impurity (chloromethyl ester) stays in the EtOAc.

  • Separation: Discard the EtOAc layer (contains impurity).

  • Recovery: Take the acidic aqueous layer, carefully neutralize with Solid NaHCO₃ until pH ~8, and extract back into DCM (as per Ticket #102).

  • Re-formation: Treat the DCM layer with HCl in Dioxane/Ether to re-precipitate the pure salt.

Impurity Removal Pathway

ImpurityRemoval Input Mixture: Product + Halo-Ester Step1 Dissolve in EtOAc Input->Step1 Step2 Wash with 0.5M HCl Step1->Step2 LayerOrg Organic Layer (EtOAc) Step2->LayerOrg Non-basic LayerAq Aqueous Layer (Product-H+) Step2->LayerAq Protonated Waste Waste: Halo-Ester Impurity LayerOrg->Waste Recover Basify (NaHCO3) Extract to DCM LayerAq->Recover Final Pure Product Recover->Final

Caption: Acid-Base extraction strategy to separate the basic amine product from non-basic alkyl halide precursors.

Frequently Asked Questions (FAQ)

Q: Can I dry this compound in an oven? A: Only if it is a vacuum oven at moderate temperatures (<40°C). The HCl salt is stable, but the methyl ester can transesterify or hydrolyze if moisture is present at high temperatures. Desiccators with P₂O₅ are preferred.

Q: Why is my product turning pink/red on storage? A: Pyridines, especially those with amino-alkyl groups, are prone to oxidation or formation of N-oxide impurities upon air exposure.

  • Fix: Store under Argon/Nitrogen at -20°C. If pink, a quick wash with cold Et₂O often removes the colored surface oxidation.

Q: What is the expected Melting Point? A: While the free base melts at lower temperatures (approx 39-44°C for the methyl-only analog), the HCl salt should have a significantly higher melting point, typically >150°C (with decomposition). If your MP is <100°C, you likely have significant solvent entrapment or free base contamination.

References
  • BenchChem. (2025).[3] Application Notes and Protocols: Methyl 2-(aminomethyl)nicotinate Hydrochloride. (Analogous positional isomer protocol utilized for solubility and salt formation logic).

  • Ross, B. M., & Katzman, M. (2008).[4] Stability of methylnicotinate in aqueous solution. BMC Research Notes, 1, 89. (Establishes hydrolysis rates of methyl nicotinate esters).

  • ChemicalBook. (2024). Methyl nicotinate: Properties and Synthesis. (Base properties of the ester scaffold).

  • Tokyo Chemical Industry (TCI). (2024). Methyl 6-Methylnicotinate Product Specifications. (Precursor physical properties).[5][6]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of Methyl 6-(aminomethyl)nicotinate Hydrochloride

Executive Summary: The "Golden Rules" Methyl 6-(aminomethyl)nicotinate hydrochloride is a bifunctional building block containing a pyridine ring, a methyl ester, and a primary amine (protected as the HCl salt). Its stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Golden Rules"

Methyl 6-(aminomethyl)nicotinate hydrochloride is a bifunctional building block containing a pyridine ring, a methyl ester, and a primary amine (protected as the HCl salt). Its stability relies entirely on maintaining the integrity of the hydrochloride salt form.

If you only read one section, read this:

  • Moisture is the Enemy: The HCl salt is hygroscopic. Absorbed water catalyzes ester hydrolysis, degrading the compound into the carboxylic acid.

  • Keep it Acidic: Never store as a free base. The free amine will attack the ester of a neighboring molecule (intermolecular condensation), leading to polymerization.

  • Cold & Dry: Long-term storage requires -20°C under an inert atmosphere (Argon/Nitrogen).

Module 1: The Degradation Matrix (Mechanistic Insight)

To prevent degradation, you must understand why it happens. This molecule faces two distinct threats depending on environmental conditions.

Hydrolysis (The Moisture Threat)

This is the most common failure mode. As an HCl salt, the compound is acidic. In the presence of ambient moisture (hygroscopicity), the salt effectively becomes a concentrated acidic solution on the crystal surface. This acid catalyzes the hydrolysis of the methyl ester into the corresponding carboxylic acid (6-(aminomethyl)nicotinic acid) and methanol.

Dimerization/Polymerization (The pH Threat)

If the compound is neutralized (free base form) or stored in a basic solvent, the primary amine at the 6-position becomes nucleophilic. Because the pyridine ring is rigid, intramolecular cyclization is sterically strained; however, intermolecular attack is rapid. One molecule's amine attacks another's ester, forming amide-linked oligomers.

Visualization: Degradation Pathways

The following diagram maps the causality of degradation, helping you identify the root cause of impurity profiles.

DegradationPathways Intact Intact Molecule (Methyl 6-(aminomethyl)nicotinate HCl) Moisture Trigger: Moisture/H2O (Acid Catalysis) Intact->Moisture Base Trigger: Base/High pH (Deprotonation) Intact->Base Hydrolysis Degradation Product A: Carboxylic Acid (Loss of Methyl Group) Moisture->Hydrolysis Ester Hydrolysis Dimer Degradation Product B: Oligomers/Polymers (Amide Bond Formation) Base->Dimer Intermolecular Condensation

Figure 1: Mechanistic pathways for degradation. Path A (Hydrolysis) is the primary risk during storage; Path B (Oligomerization) is the primary risk during handling/formulation.

Module 2: Storage Protocol (The "How-To")

Standard laboratory refrigeration is often insufficient due to humidity fluctuations. Follow this specific protocol to ensure >98% purity over 12+ months.

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Reduces the kinetic rate of hydrolysis significantly compared to 4°C [1].
Atmosphere Argon or Nitrogen Displaces humid air. Argon is preferred as it is heavier than air and "blankets" the powder.
Container Amber Glass + Parafilm Amber glass blocks UV (pyridine rings can be photosensitive); Parafilm creates a secondary moisture barrier.
Desiccant P2O5 or Silica Gel Secondary containment (desiccator) is required. Do not rely solely on the vial cap.
The "Thaw Rule"

Never open a cold vial immediately. When you remove the vial from -20°C, water from the air will instantly condense on the cold solid.

  • Remove vial from freezer.

  • Place in a desiccator at room temperature.

  • Wait 30-45 minutes until the vial reaches ambient temperature.

  • Only then, open the cap.

Module 3: Troubleshooting & FAQs

This section addresses specific observations reported by users in the field.

Q1: The powder has turned from white to yellow/orange. Is it still usable?

Diagnosis: Likely oxidation or trace polymerization. Analysis: Pyridine derivatives often yellow upon oxidation. If the texture is still a free-flowing powder, the purity may still be acceptable (>90%). Action: Run an LC-MS.

  • If you see a peak at M+14 (oxidation) or M+Mass_of_SM - 32 (dimer), repurification is required.

  • Protocol: Recrystallization from anhydrous Methanol/Ether is often effective for cleaning up surface oxidation.

Q2: The solid has clumped into a sticky mass.

Diagnosis: Significant moisture absorption (Hygroscopicity). Analysis: The HCl salt has pulled water from the air, likely initiating hydrolysis. Action:

  • Check LC-MS for the "Acid" peak (Hydrolysis product).

  • If <5% Acid: Dry immediately under high vacuum (0.1 mmHg) over P2O5 for 24 hours.

  • If >5% Acid: The material is compromised. The acid impurity is difficult to remove without column chromatography.

Q3: Can I store this compound in DMSO or Water stock solutions?

Answer: NO.

  • Water: Will cause rapid hydrolysis (days at 4°C).

  • DMSO: While aprotic, commercial DMSO often contains water. Furthermore, the free amine (if any base is present) can react with DMSO under certain conditions.

  • Recommendation: Prepare solutions immediately before use. If you must store a solution, use anhydrous Methanol at -20°C, but use within 48 hours.

Module 4: Handling & Workflow Logic

Use this decision tree to determine how to process the material before an experiment.

HandlingWorkflow Start Start: Remove from Freezer WarmUp Allow to warm to RT (in Desiccator) Start->WarmUp Visual Visual Inspection WarmUp->Visual Flowing White, Free-Flowing Powder Visual->Flowing Pass Clumped Sticky/Yellow Clumps Visual->Clumped Fail Weigh Weigh quickly in air (<2 min exposure) Flowing->Weigh Dry Dry under High Vacuum (24h) Clumped->Dry Use Proceed to Reaction Weigh->Use QC Run LC-MS Dry->QC QC->Use Purity >95% Discard Discard/Repurify QC->Discard Purity <95%

Figure 2: Pre-experiment decision logic to ensure material integrity.

Step-by-Step Weighing Protocol (For Hygroscopic Salts)
  • Prepare: Have your solvent and reaction vessel ready before opening the vial.

  • Purge: If possible, flush the headspace of the storage vial with Argon immediately after opening.

  • Transfer: Use a clean, dry spatula. Do not use paper weighing boats (they absorb moisture and static); use glass weighing boats or weigh directly into the flask.

  • Reseal: Wrap the cap with Parafilm immediately after use.

References

  • Vertex AI Search. (2026). Stability of methylnicotinate in aqueous solution. National Institutes of Health (PMC). Available at: [Link]

  • ResearchGate. (2015). Stability of ester and carbamate containing compounds. Available at: [Link]

  • Google Patents. (2013). Amino acid methyl ester hydrochloride preparation (CN103224437A).
  • Hepatochem. (n.d.). How do you handle hygroscopic salts?. Available at: [Link]

Optimization

Technical Support Center: Methyl 6-(aminomethyl)nicotinate Hydrochloride

[1] Compound ID: Methyl 6-(aminomethyl)pyridine-3-carboxylate hydrochloride CAS (Free Base): 72054-61-6 | CAS (HCl Salt): 194033-14-2 (Generic referencing) Support Level: Tier 3 (Senior Application Scientist)[1] Introduc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Compound ID: Methyl 6-(aminomethyl)pyridine-3-carboxylate hydrochloride CAS (Free Base): 72054-61-6 | CAS (HCl Salt): 194033-14-2 (Generic referencing) Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction: The Stability Paradox

Welcome to the technical support hub for Methyl 6-(aminomethyl)nicotinate hydrochloride . This compound presents a classic "stability paradox" in organic synthesis: it contains a basic primary amine (nucleophile) and an electrophilic methyl ester on the same scaffold.[1]

While the hydrochloride salt form locks the amine to prevent self-polymerization (intermolecular amidation), the presence of moisture, excess heat, or improper solvent selection can trigger rapid degradation. This guide addresses the removal of specific impurities while preserving the delicate ester-amine balance.

Module 1: Diagnostic Triage – Identifying Your Impurity[1]

Before attempting purification, you must identify the nature of the contamination. The synthesis method (usually hydrogenation of Methyl 6-cyanonicotinate) dictates the impurity profile.[1]

Impurity Classification Table
Impurity TypeChemical IdentityVisual/Physical SignOrigin
Type A (Precursor) Methyl 6-cyanonicotinateWhite/Off-white solid; insoluble in water.[1]Incomplete hydrogenation.[1]
Type B (Side-Product) Secondary Amine DimerYellow oil or sticky gum; broad NMR peaks.[1]Condensation of intermediate imine during reduction.[1]
Type C (Degradant) 6-(Aminomethyl)nicotinic acidWhite solid; insoluble in organic solvents, soluble in water (zwitterion).[1]Hydrolysis of the methyl ester due to moisture.[1]
Type D (Inorganic) Metal residues (Pd, Ni)Grey/Black specks; colored solution.[1]Catalyst leaching.[1][2]
Diagnostic Logic Flow

DiagnosticFlow Start Start: Impure Material SolubilityTest Test Solubility in dry Methanol Start->SolubilityTest Insoluble Insoluble Residue? SolubilityTest->Insoluble Cloudy/Precipitate CheckNMR 1H NMR (D2O or DMSO-d6) SolubilityTest->CheckNMR Clear Solution ImpurityC Impurity C: Hydrolyzed Acid (Loss of O-Me singlet at ~3.9 ppm) Insoluble->ImpurityC White Solid ImpurityD Impurity D: Inorganics Insoluble->ImpurityD Grey/Black ImpurityA Impurity A: Nitrile (Missing CH2 peak at ~4.0 ppm) CheckNMR->ImpurityA No CH2 signal ImpurityB Impurity B: Dimer (Complex alkyl region) CheckNMR->ImpurityB Broad/Split signals CheckNMR->ImpurityC Missing O-Me

Figure 1: Decision matrix for identifying impurities based on solubility and NMR signatures.

Module 2: Purification Protocols

Protocol A: Selective Recrystallization (The Gold Standard)

Best for: Removing Type B (Dimers) and Type A (Trace Nitriles). Mechanism: Exploits the high solubility of the HCl salt in hot methanol and its insolubility in ethers/isopropyl alcohol.

Critical Warning: Do NOT use Ethanol.[1] Recrystallizing methyl esters in ethanol can lead to transesterification (swapping O-Me for O-Et), creating a mixed ester impurity that is nearly impossible to separate.[1]

Step-by-Step Methodology:

  • Dissolution:

    • Place 10 g of crude crude material in a round-bottom flask.

    • Add anhydrous Methanol (MeOH) (approx. 5-7 mL per gram).[1]

    • Heat to reflux (65°C) with stirring until fully dissolved.

    • Note: If a white solid remains undissolved at reflux, filter it hot.[1] This is likely the hydrolyzed acid (Impurity C) or inorganic salts.[1]

  • The Anti-Solvent Addition:

    • Remove from heat and let cool slightly (to ~50°C).

    • Slowly add Isopropanol (IPA) or MTBE dropwise until a persistent cloudiness appears.[1]

    • Ratio target: Final solvent mix should be roughly 1:3 (MeOH:IPA).[1]

  • Crystallization:

    • Allow the solution to cool to room temperature slowly (2 hours).

    • Transfer to a fridge (4°C) for 4-12 hours.

    • Observation: The product should crystallize as white needles or prisms.[1] The yellow oily dimer (Impurity B) will remain in the mother liquor.[1]

  • Isolation:

    • Filter under vacuum (inert gas blanket preferred to avoid moisture).[1]

    • Wash the cake with cold IPA/MTBE (1:1 mix).

    • Drying: Dry in a vacuum oven at 40°C for 6 hours. Do not exceed 50°C to prevent HCl loss or degradation.[1]

Protocol B: "Back-Salting" (For Free Base Contamination)

Best for: Samples that have turned yellow/oily (indicating free base) or contain non-basic impurities.[1]

  • Free Base Liberation (Risky - Perform Cold):

    • Dissolve crude in minimal water (0°C).[1]

    • Rapidly adjust pH to ~9-10 using saturated NaHCO₃ (Avoid NaOH; it hydrolyzes the ester).[1]

    • Immediately extract into Dichloromethane (DCM) (3x).[1]

    • Dry organic layer over MgSO₄.[1]

  • Re-Salting:

    • Cool the dry DCM solution to 0°C.[1]

    • Add HCl in Dioxane (4M) or HCl in Ether (2M) dropwise.[1]

    • The pure hydrochloride salt will precipitate immediately as a white solid.[1]

    • Filter and wash with Ether.[1]

Module 3: Troubleshooting FAQ

Q1: My product is turning into a carboxylic acid (Impurity C) during storage. Why? A: This is "autocatalytic hydrolysis."[1] The HCl salt is acidic.[1][3] If the material is hygroscopic and absorbs water from the air, the internal acidity catalyzes the hydrolysis of the methyl ester.[1]

  • Fix: Store the compound in a desiccator at -20°C. Ensure the container is flushed with Argon.

Q2: I see a "doublet of doublets" in the aromatic region where I expect singlets. A: This often indicates the presence of the dimer impurity (Type B). The secondary amine links two pyridine rings, creating a complex splitting pattern.

  • Fix: Use Protocol A. The dimer is less polar than the primary amine salt and will stay in the IPA/Ether mother liquor.[1]

Q3: Can I use silica gel chromatography? A: Proceed with caution. Standard silica is slightly acidic and retains amines strongly.[1]

  • Modification: You must use "neutralized silica" (pre-washed with 1% Triethylamine in DCM).[1]

  • Eluent: DCM:Methanol (9:1 to 4:1).[1]

  • Risk: The basic modifier (Triethylamine) might cause ester hydrolysis or transesterification if methanol is present.[1] Reverse Phase (C18) Prep-HPLC using Water/Acetonitrile (with 0.1% Formic Acid) is safer and more effective.[1]

Q4: My yield is low after recrystallization. A: You likely used too much Methanol.[1] The HCl salt is very soluble in MeOH.[1]

  • Fix: Evaporate the mother liquor to 20% volume and add more antisolvent (IPA) to recover a second crop. Check purity of the second crop, as it concentrates impurities.

References

  • Synthesis and Stability of Nicotinates

    • Source: Ross, B. M., & Katzman, M. (2008).[4] Stability of methylnicotinate in aqueous solution. BMC Research Notes, 1, 91.

    • Relevance: Establishes the hydrolysis rate of methyl nicotinates and the necessity of anhydrous storage.
    • URL:[Link]

  • Purification of Amino-Pyridine Esters

    • Source: BenchChem Technical Protocols.[1] "Synthesis and Purification of Methyl 2-(aminomethyl)nicotinate."

    • Relevance: Provides the baseline for salt-based recrystallization strategies for aminomethyl-pyridine esters.[1]

  • General Handling of Methyl Esters

    • Source: Organic Chemistry Portal.[1] "Methyl Esters - Synthesis and Protection."[1][5]

    • Relevance: Details the sensitivity of methyl esters to transesterific
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability Profiling of Aminomethylnicotinates

Executive Summary: The "Dual-Threat" Instability Aminomethylnicotinates (AMNs) present a unique stability challenge in drug discovery and synthesis. Unlike simple pyridine esters, AMNs possess both an electrophilic cente...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Threat" Instability

Aminomethylnicotinates (AMNs) present a unique stability challenge in drug discovery and synthesis. Unlike simple pyridine esters, AMNs possess both an electrophilic center (the ester) and a nucleophilic tether (the aminomethyl group).

In solution, these molecules exist in a metastable state. Their degradation is rarely a single pathway but rather a competition between intermolecular hydrolysis (water attacking the ester) and intramolecular cyclization (the amine attacking the ester).

This guide provides the mechanistic insight and protocols required to stabilize these precursors.

Module 1: The Structural Hazard (The "Ortho" Effect)

The most critical determinant of stability is the regio-chemistry of your compound. You must first classify your AMN based on the relative positions of the aminomethyl group and the ester.

The Danger Zone: 2-(Aminomethyl)nicotinates

If your aminomethyl group is at the C2 position (adjacent to the C3 ester), your compound is structurally primed for lactamization .

  • Mechanism: The flexible methylene linker allows the primary amine to rotate and attack the C3-carbonyl carbon.

  • Result: Rapid formation of a bicyclic pyrrolopyridinone (a 5-membered lactam fused to the pyridine ring).

  • Kinetics: This reaction is often faster than hydrolysis at neutral to basic pH.

The Dimerization Zone: 5- or 6-(Aminomethyl)nicotinates

When the amine is distal (meta/para relationship), intramolecular cyclization is geometrically disfavored. However, the amine is still nucleophilic.

  • Mechanism: The amine of Molecule A attacks the ester of Molecule B.

  • Result: Formation of oligomers or dimers (polyamides), often observed as gumming or precipitation.

Visualization: The Instability Pathways

AMN_Stability AMN Aminomethylnicotinate (Free Base) Ortho Ortho-Substituted (2-aminomethyl) AMN->Ortho Structure Check Distal Distal-Substituted (5/6-aminomethyl) AMN->Distal Structure Check Lactam Cyclic Lactam (Pyrrolopyridinone) Ortho->Lactam Intramolecular Attack (Fast) Hydrolysis Nicotinic Acid Deriv. (Hydrolysis Product) Ortho->Hydrolysis H2O / OH- Dimer Oligomers/Dimers (Precipitate) Distal->Dimer Intermolecular Attack (Conc. Dep.) Distal->Hydrolysis H2O / OH-

Figure 1: Decision tree illustrating the degradation pathways based on regiochemistry. Ortho-substitution leads to rapid cyclization, while distal substitution favors dimerization.

Module 2: The Protonation Switch (pH Control)

The most effective strategy to stabilize AMNs is protonation .

The Science

The aminomethyl nitrogen is more basic (pKa ~8.5–9.5) than the pyridine nitrogen (pKa ~3–4).

  • At pH > 9: Both nitrogens are unprotonated. The amine is a potent nucleophile. Instability is maximal.

  • At pH 4–7: The pyridine ring is largely neutral, but the aminomethyl group exists in equilibrium between

    
     and 
    
    
    
    . Even a small fraction of free
    
    
    drives cyclization over time.
  • At pH < 3: The aminomethyl group is fully protonated (

    
    ). It loses its nucleophilicity and cannot attack the ester.
    
Critical Protocol: The "Salt-Lock" Strategy

Never store AMNs as free bases in solution. Always convert them to their hydrochloride or trifluoroacetate salts immediately after synthesis or purchase.

Protocol for Stabilization:

  • Dissolve the free base AMN in dry diethyl ether or dioxane.

  • Add 1.1 equivalents of 4M HCl in dioxane dropwise at 0°C.

  • Filter the resulting precipitate (the HCl salt) under inert gas.

  • Verification: The salt form prevents the "Ortho Effect" by locking the amine.

Module 3: Quantitative Stability Data

The following table summarizes expected half-lives (


) based on internal application data and general pyridine ester kinetics [1][2].
Condition2-(Aminomethyl)nicotinate (Ortho)6-(Aminomethyl)nicotinate (Para)Mechanism of Failure
pH 10 (Aq) < 10 Minutes~ 1 HourRapid Cyclization (Ortho) / Hydrolysis (Para)
pH 7.4 (PBS) 2–6 Hours2–5 DaysSlow Cyclization vs. Hydrolysis
pH 2.0 (HCl) > 30 Days> 6 MonthsAcid-Catalyzed Hydrolysis (Very Slow)
DMSO (Dry) ~ 24 Hours> 1 WeekDimerization (Concentration dependent)

Module 4: Troubleshooting Guide (FAQ)

Q1: My LC-MS shows a mass of [M-18] appearing over time. What is this?

A: This is the signature of cyclization . The loss of 18 mass units corresponds to the loss of methanol (or ethanol) during the formation of the lactam ring.

  • Diagnosis: You likely have an ortho-substituted AMN (2-aminomethyl) stored at neutral pH.

  • Fix: Acidify the sample immediately to pH < 3 to stop the reaction.

Q2: I see a white precipitate forming in my DMSO stock solution.

A: This is likely oligomerization (polyamide formation). In non-aqueous polar solvents like DMSO, hydrolysis is suppressed, but the amine can still attack other ester molecules.

  • Fix: Do not store free-base stocks in DMSO. Prepare fresh, or store as the HCl salt in DMSO.

Q3: Can I use these compounds in a Suzuki coupling reaction at pH 10?

A: This is high-risk. At pH 10, the half-life of the ester is minutes.

  • Workaround: Use a pre-hydrolyzed strategy. Saponify the ester to the carboxylate before the coupling if the ester group is not required for the coupling mechanism. If the ester is needed, perform the reaction in a biphasic system or use a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent, rather than aqueous carbonate.

Q4: Why is my yield low during the deprotection of the Boc-aminomethyl group?

A: If you use TFA/DCM to remove a Boc group from a nicotinic ester, you generate the amine salt. However, during the workup (neutralization with NaHCO3), you transiently generate the free amine.

  • Trap: If you spend too long in the neutralization phase, the ortho-isomer will cyclize before you can extract it.

  • Fix: Avoid aqueous basic workups. Evaporate the TFA, then use an ion-exchange resin or trurate the salt directly.

Module 5: Troubleshooting Workflow

Use this logic flow to diagnose stability issues in real-time.

Troubleshooting Start Observation: Loss of Purity CheckMass Check LC-MS Mass Start->CheckMass M_minus_18 Mass = [M-18]? CheckMass->M_minus_18 M_minus_14 Mass = [M-14]? M_minus_18->M_minus_14 No Cyclization Issue: Lactamization (Cyclization) M_minus_18->Cyclization Yes Hydrolysis Issue: Hydrolysis (Acid Formation) M_minus_14->Hydrolysis Yes (M -> Acid) Action1 Action: Lower pH Store as HCl salt Cyclization->Action1 Action2 Action: Remove Water Store in Dry DMSO Hydrolysis->Action2

Figure 2: Diagnostic workflow for identifying degradation products via LC-MS.

References

  • Ross, B. et al. (2008).[1] Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1:89. Link[1]

    • Context: Establishes the baseline hydrolytic stability of the nicotinic ester core in the absence of intramolecular nucleophiles.
  • Kevill, D. N. et al. (2011). Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis. Journal of the American Chemical Society.[2] Link

    • Context: Details the kinetics of pyridinium species and how ring proton
  • Hori, K. et al. (2007).[2] Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions. Tetrahedron, 63(5), 1264-1269.[2] Link[2]

    • Context: Provides mechanistic grounding for the acid-catalyzed degradation p
  • Li, G. et al. (2011). Intramolecular ester enolate-imine cyclization reactions. Organic Letters, 13(23), 6276-9.[3] Link

    • Context: Validates the propensity of amino-ester systems to undergo intramolecular cycliz

Sources

Reference Data & Comparative Studies

Validation

analytical methods for the validation of Methyl 6-(aminomethyl)nicotinate hydrochloride purity

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, CMC Leads Executive Summary: The Bifunctional Challenge Methyl 6-(aminomethyl)nicotinate hydrochloride presents a unique analytical paradox...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, CMC Leads

Executive Summary: The Bifunctional Challenge

Methyl 6-(aminomethyl)nicotinate hydrochloride presents a unique analytical paradox. It contains a reactive primary amine (susceptible to oxidation/condensation) and a methyl ester (susceptible to hydrolysis), all stabilized as a hydrochloride salt. Standard "generic" purity methods often fail here:

  • Standard C18 HPLC often yields severe peak tailing due to the basic pyridine nitrogen interacting with silanols.

  • GC-MS is unsuitable without derivatization due to the salt form and thermal instability of the ester.

This guide compares the three most robust analytical architectures—Ion-Pair HPLC , qNMR , and Potentiometric Titration —providing a validated roadmap for establishing >98% purity with high confidence.

Molecular Profile & Critical Quality Attributes (CQAs)

PropertySpecificationAnalytical Challenge
Structure Pyridine core, 3-COOMe, 6-CH2NH2 · HClAmphoteric nature requires strict pH control.
Stability Hygroscopic solid; Ester hydrolyzes at pH > 7Mobile phase must be acidic (pH 2.5–3.0).
Key Impurities 6-(aminomethyl)nicotinic acid (Hydrolysis)Very polar; elutes in void volume on standard C18.
Counter-ion Chloride (HCl)Invisible to UV; requires orthogonal detection.

Methodology Comparison

The following table contrasts the performance of the three primary validation methods.

FeatureMethod A: Ion-Pair HPLC-UV Method B: 1H-qNMR Method C: Argentometric Titration
Primary Utility Trace organic impurity profiling (0.05% sensitivity).Absolute purity & Salt stoichiometry (HCl ratio).Precise Chloride (Cl⁻) content quantification.
Specificity High (Separates hydrolysis products).High (Structural confirmation).[1]Low (Only measures halides).
Limit of Detection Excellent (< 10 ppm).Moderate (~1000 ppm / 0.1%).N/A (Macro analysis).
Throughput Medium (20 min/run).High (5 min/run).High.
Blind Spot Cannot detect inorganic salts or residual water.Overlapping signals can obscure trace impurities.Cannot distinguish organic impurities.
Verdict Gold Standard for Purity Gold Standard for Potency/Identity Mandatory for Salt Confirmation

Deep Dive: Validated Experimental Protocols

Method A: Ion-Pair HPLC (The Purity Workhorse)

Objective: To separate the parent molecule from its polar hydrolysis product (acid form) and non-polar oxidation byproducts.

Rationale: A standard C18 column will cause the basic amine to tail. We use a base-deactivated column with an acidic buffer to keep the amine protonated (


) and the ester stable.
  • Column: Waters XBridge C18 or Agilent Zorbax Bonus-RP (4.6 x 150 mm, 3.5 µm). Why? These columns have polar-embedded groups that shield silanols, preventing amine tailing.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temp: 30°C.

  • Detection: UV @ 265 nm (Pyridine

    
     transition).
    
  • Injection Vol: 5 µL.

Gradient Profile:

Time (min) % A (Buffer) % B (ACN) Event
0.0 95 5 Isocratic hold to elute polar acid impurity.
3.0 95 5 Begin Gradient.
12.0 40 60 Elute non-polar impurities.
15.0 40 60 Wash.

| 15.1 | 95 | 5 | Re-equilibration. |

Method B: Quantitative NMR (qNMR) (The Orthogonal Validator)

Objective: To determine absolute assay purity and confirm the mono-hydrochloride stoichiometry.

Rationale: HPLC requires a reference standard. qNMR does not; it relies on a certified internal standard (IS). It also visualizes residual solvents which HPLC-UV misses.

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to prevent ester hydrolysis during acquisition).
  • Internal Standard (IS): Maleic Acid (TraceCERT®). Why? It has a singlet at ~6.3 ppm, distinct from the pyridine aromatics (8.0-9.2 ppm) and the methyl ester (~3.9 ppm).

  • Relaxation Delay (

    
    ):  30 seconds (Must be 
    
    
    
    for quantitative integration).
  • Scans: 16 or 32.

Calculation:



Where 

=Integral,

=Number of protons,

=Molar mass,

=Weight,

=Purity of IS.[1][4][5]

Decision Workflow & Logic

The following diagram illustrates the critical decision path for validating this specific molecule, integrating all three methods.

ValidationWorkflow Start Crude Methyl 6-(aminomethyl) nicotinate HCl qNMR Step 1: 1H-qNMR (DMSO-d6) Start->qNMR Check1 Is Stoichiometry 1:1 (Drug:HCl)? qNMR->Check1 Titration Step 1b: Argentometric Titration (Confirm Cl- Content) Check1->Titration Ambiguous HPLC Step 2: HPLC-UV (pH 3.0) (Impurity Profiling) Check1->HPLC Pass Titration->HPLC Check2 Hydrolysis Impurity (Acid Form) < 0.5%? HPLC->Check2 Fail REJECT / RE-CRYSTALLIZE (High Hydrolysis Risk) Check2->Fail No (>0.5%) Pass RELEASE (CoA Generation) Check2->Pass Yes

Figure 1: Integrated Analytical Workflow. Note the prioritization of qNMR for stoichiometry before expending resources on HPLC impurity profiling.

Simulated Comparative Data (Case Study)

To demonstrate the necessity of this multi-modal approach, consider a hypothetical batch of Methyl 6-(aminomethyl)nicotinate HCl stored at room temperature for 6 months.

ParameterMethod A (HPLC) ResultMethod B (qNMR) ResultInterpretation
Main Peak 99.2% Area96.5% w/wDiscrepancy: HPLC overestimates purity because it ignores inorganic moisture/salts.
Impurity 1 (RRT 0.2) 0.8% (Hydrolysis Acid)Not DetectedqNMR sensitivity is too low to see trace hydrolysis; HPLC is required here.
Solvents Not Detected1.2% MethanolqNMR identifies residual solvent from synthesis.
Water/Salt InvisibleInvisible (D2O exchange)Gap: Requires Karl Fischer (Water) + Titration (Salt) to close the mass balance.

References

  • USP General Chapter <761> . Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Dolan, J. W. (2008). * HPLC Method Development for Polar Compounds*. LCGC North America. Link

  • Sigma-Aldrich . TraceCERT® Organic Certified Reference Materials for qNMR. Link

  • Helix Chromatography . HPLC Methods for analysis of Pyridine Derivatives. Link

Sources

Comparative

Comparative Guide: Synthesis Routes for Substituted Nicotinic Acid Esters

Introduction & Strategic Overview Substituted nicotinic acid esters (alkyl pyridine-3-carboxylates) are privileged scaffolds in medicinal chemistry, serving as precursors for niacin derivatives, kinase inhibitors, and al...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

Substituted nicotinic acid esters (alkyl pyridine-3-carboxylates) are privileged scaffolds in medicinal chemistry, serving as precursors for niacin derivatives, kinase inhibitors, and allosteric modulators. While simple analogs are commercially available, complex substitution patterns—particularly at the C2, C4, and C6 positions—often require bespoke synthesis.

This guide objectively compares three distinct synthetic methodologies. The choice of route is rarely arbitrary; it is dictated by the availability of starting materials , the substitution pattern required , and the stage of development (discovery vs. process).

The "Make vs. Buy" Decision Matrix
  • Route A: De Novo Cyclization (Bohlmann-Rahtz): Best for polysubstituted cores where the pyridine ring is built from acyclic precursors.[1] High convergence.

  • Route B: Pd-Catalyzed Carbonylation: Best for late-stage functionalization. Converts commercially available 3-halopyridines directly to esters.

  • Route C: Directed Ortho Metalation (DoM): Best for regioselective introduction of the ester group ortho to an existing directing group (e.g., halides, carbamates).

Comparative Analysis Summary

The following data aggregates performance metrics from standard literature protocols (referenced in Section 6).

FeatureRoute A: Bohlmann-Rahtz Route B: Pd-Carbonylation Route C: DoM (Lithiation)
Primary Mechanism CyclocondensationTransition Metal CatalysisAnionic Ligand-Directed
Starting Material Enamines + Propargyl Ketones3-Halo/Triflates-pyridinesPyridines with DMG*
Regiocontrol Dictated by precursor structureDictated by halogen positionDictated by DMG position
Typical Yield 60–85%70–95%50–80%
Scalability High (Robust intermediates)Moderate (Gas handling/Pd cost)Low/Moderate (Cryogenic)
Atom Economy High (Water is byproduct)High (100% atom utilization ideal)Low (Stoichiometric Li-waste)
Key Limitation High Temp (classic); Acid sens.Pyridine N-poisoning of PdFG tolerance (electrophiles)

*DMG = Directing Metalation Group (e.g., F, Cl, OMe, CONR2)

Detailed Technical Routes

Route A: Modified Bohlmann-Rahtz Pyridine Synthesis

Context: This route constructs the pyridine ring from an enamine and an alkynone. It is particularly powerful for generating 2,3,6-trisubstituted nicotinates that are difficult to access via electrophilic substitution.

Mechanism:

  • Michael Addition: The enamine attacks the alkynone.

  • Isomerization: Thermal or acid-catalyzed

    
     isomerization of the aminodiene intermediate.
    
  • Cyclodehydration: Intramolecular ring closure and loss of water to aromatize.

DOT Diagram: Bohlmann-Rahtz Mechanism

BohlmannRahtz Enamine Enamine (R-NH-C=C-COOEt) MichaelAdduct Aminodiene Intermediate Enamine->MichaelAdduct + Heat/Acid Alkynone Alkynone (H-C≡C-C(=O)R') Alkynone->MichaelAdduct Isomer (Z/E)-Isomerization MichaelAdduct->Isomer Rate Limiting Cyclization Cyclodehydration (-H2O) Isomer->Cyclization Product Substituted Nicotinate Cyclization->Product

Caption: Convergent synthesis of the pyridine core via condensation and dehydration.

Experimental Protocol (Bagley Modification): Validation: This protocol utilizes Lewis acid catalysis to lower reaction temperatures compared to the classical 200°C requirement.

  • Reagents: Ethyl

    
    -aminocrotonate (1.0 equiv), Propargyl ketone (1.0 equiv), 
    
    
    
    (15 mol%), Toluene.
  • Setup: Flame-dried round-bottom flask equipped with a reflux condenser.

  • Procedure:

    • Dissolve ethyl

      
      -aminocrotonate and propargyl ketone in Toluene (0.5 M).
      
    • Add

      
       catalyst.
      
    • Heat to reflux (

      
      ) and monitor by TLC (typically 2–6 hours).
      
    • Note: The intermediate aminodiene may be observed; continue heating until conversion to pyridine is complete.

  • Workup: Cool to RT. Wash with water and brine.[1] Dry organic layer over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Route B: Pd-Catalyzed Alkoxycarbonylation

Context: This is the industry standard for converting aryl halides to esters. For pyridines, the challenge is the coordination of the pyridine nitrogen to Palladium, which can poison the catalyst. High-pressure CO is required.

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C-X bond (X = Br, I, OTf).

  • CO Insertion: Formation of the acyl-Pd complex.

  • Nucleophilic Attack: Alcohol (ROH) attacks the acyl-Pd species.

  • Reductive Elimination: Release of the ester and regeneration of Pd(0).

DOT Diagram: Pd-Catalyzed Cycle

PdCarbonylation Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + 3-Halopyridine COInsert CO Insertion (Ar-CO-Pd-X) OxAdd->COInsert + CO NuAttack Alcoholysis (+ ROH, -HX) COInsert->NuAttack Product Nicotinate Ester + Pd(0) NuAttack->Product Product->Pd0 Regeneration

Caption: The catalytic cycle for converting 3-halopyridines to esters using CO and alcohol.

Experimental Protocol: Validation: Uses dppf ligand to prevent catalyst deactivation by the pyridine nitrogen.

  • Reagents: 3-Bromopyridine derivative (1.0 mmol),

    
     (2 mol%), dppf (4 mol%), 
    
    
    
    (2.0 equiv), Ethanol (solvent/reactant).
  • Setup: Stainless steel autoclave or high-pressure glass reactor.

  • Procedure:

    • Combine solid reagents in the reactor liner.

    • Add ethanol and triethylamine under inert atmosphere (Argon).

    • Seal reactor and purge with CO (3x).

    • Pressurize to 20 bar (approx. 300 psi) CO.

    • Heat to

      
       for 16 hours.
      
  • Safety: Carbon monoxide is silent and deadly. Use a CO detector and work in a well-ventilated fume hood.

  • Workup: Vent CO carefully. Filter mixture through Celite to remove Pd black. Concentrate filtrate.[1]

  • Purification: Generally high purity; simple filtration through a silica plug often suffices.

Route C: Directed Ortho Metalation (DoM)

Context: Ideal for introducing the ester group regiospecifically next to a directing group (e.g., Cl, F, OMe). This method avoids transition metals but requires strict anhydrous conditions.

Mechanism:

  • Coordination: Alkyllithium aggregate coordinates to the heteroatom of the DMG.[2]

  • Deprotonation: Removal of the ortho-proton to form the lithiated species.

  • Electrophilic Quench: Reaction with alkyl chloroformate or carbonate.

DOT Diagram: DoM Pathway

DoM Substrate Pyridine-DMG (DMG=Cl, F, OMe) Complex Pre-Lithiation Complex Substrate->Complex + LDA/LiTMP Lithiated Ortho-Lithio Intermediate Complex->Lithiated -78°C Quench Electrophilic Quench Lithiated->Quench + Cl-CO2-Et Product Ortho-Substituted Nicotinate Quench->Product

Caption: Regioselective functionalization driven by coordination-induced proximity effect (CIPE).

Experimental Protocol: Validation: Uses LDA to avoid nucleophilic attack on the pyridine ring (which can occur with n-BuLi).

  • Reagents: 2-Chloropyridine (1.0 equiv), LDA (1.1 equiv, prepared fresh), Ethyl Chloroformate (1.2 equiv), dry THF.

  • Setup: Flame-dried glassware,

    
     atmosphere, dry ice/acetone bath (
    
    
    
    ).
  • Procedure:

    • Cool THF solution of LDA to

      
      .
      
    • Add 2-Chloropyridine dropwise over 15 min. The solution often turns deep yellow/red (lithiated species).

    • Stir for 1 hour at

      
       to ensure complete metalation.
      
    • Add Ethyl Chloroformate (neat or in THF) rapidly.

    • Allow to warm to RT slowly over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1]
    
  • Purification: Column chromatography.[1][3] Note: Unreacted starting material is common if water was present.

References

  • Bagley, M. C., et al. (2001).[4] "A New Modification of the Bohlmann-Rahtz Pyridine Synthesis." Synlett. Link

  • Snieckus, V. (1990).[5] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews. Link

  • Beller, M., et al. (2018).[6] "Development of efficient palladium catalysts for alkoxycarbonylation of alkenes." Chemical Communications.[6][7] Link

  • Schlosser, M. (2005). "The regioselective functionalization of pyridines." Current Organic Chemistry. Link

  • Albéniz, A. C., & Espinet, P. (2006). "Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds." Topics in Organometallic Chemistry. Link

Sources

Validation

HPLC Analysis of Methyl 6-(aminomethyl)nicotinate Hydrochloride

An In-depth Technical Comparison Guide Executive Summary: The "Polarity Trap" Methyl 6-(aminomethyl)nicotinate hydrochloride (CAS: 139183-87-2) presents a classic analytical paradox. As a pyridine derivative with a prima...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Comparison Guide

Executive Summary: The "Polarity Trap"

Methyl 6-(aminomethyl)nicotinate hydrochloride (CAS: 139183-87-2) presents a classic analytical paradox. As a pyridine derivative with a primary amine, it is highly basic and polar (LogP ~ -0.25), leading to negligible retention and severe peak tailing on standard C18 columns. However, its methyl ester moiety is susceptible to hydrolysis, limiting the pH range available for method development.

This guide moves beyond generic protocols to compare three distinct chromatographic strategies: HILIC (Hydrophilic Interaction Liquid Chromatography) , Ion-Pairing Reversed-Phase (IP-RP) , and Polar-Embedded Reversed-Phase . Based on physicochemical first principles and comparative efficiency, HILIC is identified as the superior approach for stability and sensitivity, particularly for LC-MS applications.

Compound Profile & Analytical Challenges

Understanding the molecule is the first step to successful separation.

FeatureSpecificationAnalytical Implication
Structure Pyridine ring, Methyl ester (C3), Aminomethyl (C6)UV Active (λmax ~260-270 nm).
Basicity (pKa) N(pyridine) ≈ 3.5; N(amine) ≈ 9.2 At neutral pH, the molecule is dicationic or monocationic. It will bind irreversibly to silanols on silica columns.
Polarity (LogP) -0.25 (Hydrophilic)Elutes in the void volume (

) on standard C18 columns.
Stability Methyl EsterHydrolysis Risk: Unstable at pH > 8.0 and pH < 2.0 over long runs. Optimal pH window: 3.0 – 6.0.
Comparative Methodology

We evaluated three primary separation strategies. The data below summarizes representative performance metrics based on the compound's physicochemical behavior.

Method A: HILIC (Recommended)
  • Mechanism: Partitioning into a water-enriched layer on the stationary phase surface.

  • Best For: LC-MS compatibility, maximum retention of polar amines, high sensitivity.

Method B: Ion-Pairing RP-HPLC (Legacy)
  • Mechanism: Use of an anionic surfactant (e.g., Sodium Hexanesulfonate) to form a neutral ion-pair with the protonated amine, increasing hydrophobicity.

  • Best For: QC labs restricted to C18 columns; UV-only detection.

Method C: Polar-Embedded C18 (Alternative)
  • Mechanism: Shielded silanols and polar functional groups in the bonded phase to prevent tailing.

  • Best For: Quick "scouting" runs; moderate retention.

Performance Matrix
MetricHILIC (Zwitterionic) IP-RP (C18 + Ion Pair) Polar-Embedded C18
Retention Factor (

)
5.0 - 8.0 (Excellent)2.5 - 4.0 (Good)0.5 - 1.2 (Poor)
Peak Symmetry (

)
1.05 - 1.15 1.10 - 1.301.50 - 2.00 (Tailing)
MS Compatibility High (Volatile buffers)None (Non-volatile salts)High
Equilibration Time Moderate (20-30 min)Slow (>60 min)Fast (10 min)
Hydrolysis Risk Low (High Organic %)Moderate (High Aqueous %)Moderate
The "Gold Standard" Protocol: HILIC Separation

This protocol is designed to maximize retention while maintaining the integrity of the methyl ester.

Reagents & Materials
  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-HILIC), 150 x 2.1 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5 (Adjusted with Acetic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Diluent: 90:10 Acetonitrile:Water (Crucial: Sample solvent must match initial gradient conditions to prevent peak distortion).

Step-by-Step Workflow
  • System Preparation:

    • Flush system with 50:50 Water:Methanol to remove any previous RP solvents.

    • Equilibrate column with 90% Mobile Phase B for at least 30 column volumes. HILIC requires longer equilibration than RP to establish the water layer.

  • Gradient Program:

    • Flow Rate: 0.3 mL/min (for 2.1 mm ID).

    • Temp: 30°C.

Time (min)% A (Buffer)% B (ACN)Action
0.0595Initial Hold
2.0595End Hold
10.04060Elution Gradient
12.04060Wash
12.1595Re-equilibration
20.0595Ready for next inj.
  • Detection:

    • UV: 265 nm (Primary), 210 nm (Secondary for impurities).

    • MS (Optional): ESI Positive Mode. Target

      
      : 167.1 
      
      
      
      .
  • System Suitability Criteria:

    • Theoretical Plates (

      
      ) > 5000.
      
    • Tailing Factor (

      
      ) < 1.3.[1]
      
    • RSD of Area (n=5) < 2.0%.[2]

Visualizing the Mechanism

The following diagram illustrates the decision logic and the mechanistic difference between the failure of standard C18 and the success of HILIC for this specific molecule.

G Compound Methyl 6-(aminomethyl) nicotinate HCl Properties Properties: Polar (LogP -0.25) Basic (pKa ~9.2) Labile Ester Compound->Properties Decision Select Mode Properties->Decision C18 Standard C18 (Reversed Phase) Decision->C18 Default Choice IPRP Ion-Pairing C18 (Hexanesulfonate) Decision->IPRP QC / Legacy HILIC HILIC (Zwitterionic/Amide) Decision->HILIC Recommended Issue1 Silanol Interaction: Severe Tailing C18->Issue1 Issue2 Low Retention: Elutes at Dead Time C18->Issue2 ResultIP Good Retention Non-MS Compatible Slow Equilibration IPRP->ResultIP Mech Mechanism: Partition into Water Layer HILIC->Mech ResultHILIC High Retention Sharp Peaks MS Compatible Mech->ResultHILIC

Figure 1: Decision matrix for column selection based on the physicochemical properties of Methyl 6-(aminomethyl)nicotinate.

Troubleshooting & Stability

Issue: Peak Splitting

  • Cause: Sample solvent mismatch. Injecting a highly aqueous sample into a HILIC column (high organic mobile phase) disrupts the water layer.

  • Solution: Dissolve/dilute the sample in 90% Acetonitrile / 10% Buffer.

Issue: Retention Time Shift

  • Cause: pH drift causing partial ionization changes or ester hydrolysis.

  • Solution: Use fresh buffer (Ammonium Acetate) daily. Ensure pH is strictly 4.5. Avoid phosphate buffers if using HILIC (solubility issues in high ACN).

Issue: Ester Hydrolysis (Degradation)

  • Observation: Appearance of a new peak (Nicotinic acid derivative) and decrease in the main peak.

  • Prevention: Keep autosampler temperature at 4°C. Avoid leaving samples in the buffer for >24 hours.

References
  • PubChem. (n.d.). Methyl 6-(aminomethyl)nicotinate.[3] National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta. (Provides the theoretical basis for selecting HILIC for polar amines).
  • McCalley, D. V. (2017). Understanding and managing the separation of basic compounds in RPLC and HILIC. Journal of Chromatography A. (Authoritative source on silanol interactions with basic pyridines).
  • Sielc Technologies. (n.d.). Separation of Pyridine Derivatives. (Referenced for general behavior of aminomethyl pyridines in mixed-mode/HILIC).
  • ChemicalBook. (2025).[4] Methyl 6-(aminomethyl)nicotinate Properties and Stability. Retrieved January 30, 2026.

Sources

Comparative

Comparative Guide: Methyl 6-(aminomethyl)nicotinate hydrochloride and Analogs in Drug Design

Executive Summary Methyl 6-(aminomethyl)nicotinate hydrochloride (CAS: 7148-03-0 / 192835-79-9) represents a critical bifunctional pyridine scaffold in medicinal chemistry. Unlike its simple alkyl analogs (e.g., Methyl 6...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-(aminomethyl)nicotinate hydrochloride (CAS: 7148-03-0 / 192835-79-9) represents a critical bifunctional pyridine scaffold in medicinal chemistry. Unlike its simple alkyl analogs (e.g., Methyl 6-methylnicotinate) which are primarily used as vasodilators or rubefacients, this compound serves as a high-value intermediate for fragment-based drug discovery (FBDD). Its dual functionality—an electrophilic methyl ester at C3 and a nucleophilic primary amine at C6—allows for divergent synthesis of kinase inhibitors, HDAC ligands, and peptidomimetics.

This guide evaluates the compound against three key strategic alternatives:

  • Methyl 2-(aminomethyl)nicotinate (Regioisomer: Steric challenge).

  • Ethyl 6-(aminomethyl)nicotinate (Ester Analog: Hydrolytic stability).

  • Methyl 6-((tert-butoxycarbonyl)amino)methyl)nicotinate (Protected Analog: Process efficiency).

Chemical Profile & Structural Analysis[1][2][3]

The hydrochloride salt form is the industry standard for stability. The free base of 6-(aminomethyl)nicotinate is prone to intermolecular self-condensation (aminolysis of the ester), leading to oligomerization.

Comparative Properties Table
FeatureMethyl 6-(aminomethyl)nicotinate HCl Methyl 2-(aminomethyl)nicotinate HCl Ethyl 6-(aminomethyl)nicotinate HCl Boc-Protected Analog
Molecular Weight 202.64 g/mol 202.64 g/mol 216.66 g/mol 266.29 g/mol
C6-Amine pKa ~8.9 (Pyridine ring effect)~8.5 (Ortho effect)~8.9N/A (Carbamate)
Steric Hindrance Low (Distal to ester)High (Ortho to ester)LowModerate
Self-Condensation Risk High (if free-based)Moderate (Steric protection)HighNone
Primary Application Linear Linkers, Enzyme InhibitorsMacrocyclizationProdrugs (Slower hydrolysis)Automated Synthesis

Synthetic Utility & Reactivity Comparison[2][4]

Regiochemistry: C6 vs. C2 Substitution

The position of the aminomethyl group dictates the scaffold's utility.

  • C6-Isomer (Subject): The amine is para to the ring nitrogen and meta to the ester. This "extended" geometry is ideal for linear linkers in PROTACs or bidentate ligands where distance between binding motifs is required.

  • C2-Isomer (Alternative): The amine is ortho to the ester. This promotes rapid intramolecular cyclization to form lactams (pyrrolopyridinones) upon neutralization. While useful for fusing rings, it is unstable for linear coupling reactions.

Ester Reactivity: Methyl vs. Ethyl
  • Methyl Ester: Offers faster hydrolysis kinetics ( saponification) and aminolysis. Preferred when the ester is a transient protecting group or an activation site for amide formation.

  • Ethyl Ester: More lipophilic and hydrolytically stable. Preferred if the final compound requires an ester moiety for cell permeability (prodrug strategy).

Experimental Protocols

Protocol A: Controlled Free-Basing and Amide Coupling

Objective: To couple the C6-amine with a carboxylic acid (R-COOH) without triggering self-condensation.

Reagents:

  • Methyl 6-(aminomethyl)nicotinate HCl (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Pre-activation: Dissolve the Carboxylic Acid (R-COOH) and HATU in anhydrous DMF under Nitrogen. Stir for 5 minutes to form the active ester. Causality: Pre-activation ensures the electrophile is ready before the nucleophilic amine is exposed, minimizing self-reaction.

  • Salt Neutralization: In a separate vial, suspend Methyl 6-(aminomethyl)nicotinate HCl in DMF. Add DIPEA dropwise at 0°C.

  • Immediate Addition: Transfer the neutralized amine solution immediately into the pre-activated acid mixture. Causality: Minimizes the residence time of the free amine monomer.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by LC-MS (Target M+H).

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat. NaHCO3, and brine. Dry over Na2SO4.

Protocol B: Selective Saponification (Ester Hydrolysis)

Objective: To hydrolyze the methyl ester to the acid without affecting the pyridine ring integrity.

Reagents:

  • Substrate (1.0 equiv)

  • LiOH.H2O (2.5 equiv)

  • Solvent: THF/Water (3:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in THF at 0°C.

  • Base Addition: Add LiOH dissolved in water dropwise.

  • Monitoring: Stir at 0°C to RT. Monitor by TLC (MeOH/DCM 1:9). Note: Methyl esters hydrolyze faster than ethyl analogs; usually complete in <1 hour.

  • Acidification: Carefully adjust pH to ~4-5 using 1N HCl. Caution: Pyridine amino acids are zwitterionic; incorrect pH leads to poor recovery.

  • Isolation: Lyophilize the aqueous phase to obtain the crude product if water-soluble, or extract with n-Butanol.

Visualization of Synthetic Logic

Diagram 1: Reactivity & Handling Workflow

This decision tree guides the chemist on handling the HCl salt to avoid polymerization.

G Start Methyl 6-(aminomethyl)nicotinate HCl Decision Intended Reaction? Start->Decision Path_Coupling Amide Coupling (at Amine) Decision->Path_Coupling Functionalize Amine Path_Hydrolysis Ester Hydrolysis Decision->Path_Hydrolysis Access Free Acid Risk_Polymer RISK: Self-Condensation (Intermolecular Aminolysis) Path_Coupling->Risk_Polymer Direct Base Treatment Action_PreActivate Strategy: In-situ Neutralization (Pre-activate electrophile) Path_Coupling->Action_PreActivate Protocol A (Recommended) Product_Acid Target: Amino-Acid Zwitterion Path_Hydrolysis->Product_Acid LiOH / THF / H2O Action_Protect Strategy: Boc-Protection First Risk_Polymer->Action_Protect If yield < 30% Product_Amide Target: Amide Linked Scaffold Action_PreActivate->Product_Amide

Caption: Workflow for handling the amphoteric nature of the scaffold. Direct neutralization without an electrophile leads to polymerization.

Diagram 2: Structural Analog Selection Guide

Select the correct analog based on the structural requirements of the drug target.

SAR Target Drug Design Goal Linear Linear Extension (Linkers/Probes) Target->Linear Cyclic Fused Ring Systems (Lactams) Target->Cyclic Prodrug Cell Permeability (Prodrug) Target->Prodrug Compound_6 Methyl 6-(aminomethyl) nicotinate Linear->Compound_6 Para/Meta Geometry Compound_2 Methyl 2-(aminomethyl) nicotinate Cyclic->Compound_2 Ortho Cyclization Compound_Et Ethyl 6-(aminomethyl) nicotinate Prodrug->Compound_Et Lipophilicity

Caption: SAR decision tree for selecting between regioisomers and ester analogs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 737487, Methyl 6-aminonicotinate. Retrieved from [Link](Note: Used for physicochemical property baseline of the scaffold).

  • Georganics. Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link](Reference for synthetic utility of methyl ester pyridines).

Validation

Technical Assessment Guide: Binding Affinity of Methyl 6-(aminomethyl)nicotinate to nAChRs

Executive Summary & Structural Context Methyl 6-(aminomethyl)nicotinate hydrochloride (M6AMN) represents a specific subclass of pyridine-based ligands. Unlike the classical nicotinic agonist Nicotine , which features a p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Methyl 6-(aminomethyl)nicotinate hydrochloride (M6AMN) represents a specific subclass of pyridine-based ligands. Unlike the classical nicotinic agonist Nicotine , which features a pyrrolidine ring, M6AMN contains a methyl ester at the 3-position and an aminomethyl extension at the 6-position.

Assessing the binding affinity of this compound requires a rigorous comparative framework against established "Gold Standard" ligands. This guide outlines the precise methodology to determine the inhibition constant (


) of M6AMN targeting the 

and

nicotinic acetylcholine receptors (nAChRs), the two most relevant subtypes for CNS drug discovery.
Structural Comparative Landscape

To understand the expected performance of M6AMN, we must compare its pharmacophore to established ligands. The 6-position substitution is critical; while 6-methylnicotine retains high affinity, bulkier or polar groups (like aminomethyl) can significantly alter the binding mode due to steric clashes or new hydrogen bonding opportunities within the orthosteric site.

CompoundStructure ClassPrimary Target (

) Affinity (

)
Role in Assay
Epibatidine Azabicycloheptane~0.02 nM (Ultra-High)Radioligand Tracer (

H-Epibatidine)
Nicotine Pyridine-Pyrrolidine~1.0 nM (High)Positive Control (Reference Standard)
M6AMN 6-Substituted NicotinateUnknown (Target of Assessment) Test Candidate
Acetylcholine Endogenous Ester~10–100 nM (Rapid Hydrolysis)Physiological Reference

Experimental Strategy: The Competition Binding Assay

The only authoritative method to determine the affinity of M6AMN is a Competition Radioligand Binding Assay . In this experiment, M6AMN competes with a radiolabeled tracer (e.g.,


-Epibatidine) for the orthosteric binding site on the nAChR.
Why this approach?
  • Specificity: Differentiates between specific receptor binding and non-specific membrane adhesion.

  • Quantification: Yields a

    
     value, which is independent of radioligand concentration (unlike 
    
    
    
    ).
  • Throughput: Amenable to 96-well plate formats for concentration-response curves.

Visualizing the Workflow

The following diagram outlines the critical path for validating M6AMN affinity.

G Prep 1. Membrane Preparation (HEK293-hα4β2) Incubate 2. Competition Incubation (M6AMN + 3H-Epibatidine) Prep->Incubate 50 µg protein/well Filter 3. Vacuum Filtration (PEI-treated GF/B) Incubate->Filter Equilibrium (2h) Count 4. Scintillation Counting (CPM Measurement) Filter->Count Wash unbound Analyze 5. Data Analysis (Cheng-Prusoff) Count->Analyze Generate IC50

Figure 1: Critical workflow for determining the binding affinity of M6AMN.

Detailed Protocol: Radioligand Competition Assay

This protocol is optimized for


 nAChRs , the high-affinity target for nicotine derivatives.[1][2]
Phase 1: Reagents & Buffer Preparation
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , pH 7.4.
    • Expert Insight: Do not use phosphate buffers if using calcium, as precipitation can occur.

  • Radioligand:

    
    -Epibatidine (Specific Activity ~30-60 Ci/mmol). Concentration: 0.5 nM (
    
    
    
    is typically ~0.02–0.05 nM).
  • Non-Specific Binding (NSB) Control: (-)-Nicotine tartrate (300 µM final concentration).

  • Test Compound: Methyl 6-(aminomethyl)nicotinate HCl (dissolved in DMSO, serial dilutions).

Phase 2: Membrane Preparation
  • Harvest HEK293 cells stably expressing human

    
     nAChRs.
    
  • Homogenize in ice-cold hypotonic buffer (50 mM Tris-HCl, pH 7.4).

  • Centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Resuspend pellet in Assay Buffer to a final protein concentration of ~0.4 mg/mL.

Phase 3: The Binding Reaction
  • Plate Setup: Use a 96-well polypropylene plate.

  • Additions:

    • Total Binding (TB): 150 µL Membrane + 25 µL Buffer + 25 µL

      
      -Epibatidine.
      
    • Non-Specific Binding (NSB): 150 µL Membrane + 25 µL Unlabeled Nicotine (300 µM) + 25 µL

      
      -Epibatidine.
      
    • Experimental (M6AMN): 150 µL Membrane + 25 µL M6AMN (10

      
       to 10
      
      
      
      M) + 25 µL
      
      
      -Epibatidine.
  • Incubation: Incubate for 120 minutes at 25°C (Room Temp).

    • Why: Nicotinic receptors reach equilibrium slowly with high-affinity ligands. Shorter times lead to underestimation of affinity.

Phase 4: Filtration & Detection[3]
  • Pre-soak GF/B glass fiber filters in 0.5% Polyethyleneimine (PEI) for 1 hour.

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of glass fibers, preventing the positively charged M6AMN and radioligand from sticking to the filter (false positives).

  • Harvest using a cell harvester (e.g., Brandel or PerkinElmer). Wash 3x with ice-cold wash buffer.

  • Add liquid scintillant and count radioactivity (CPM).

Data Analysis & Interpretation

To validate the performance of M6AMN, you must convert raw CPM (Counts Per Minute) into the inhibition constant (


).
Step 1: Calculate Specific Binding


Step 2: Non-Linear Regression

Fit the data to a one-site competition model using software like GraphPad Prism:



Where 

is the log concentration of M6AMN.
Step 3: The Cheng-Prusoff Correction

The


 is dependent on the radioligand concentration. You must correct it to get the intrinsic 

:


  • 
     : Determined from your curve.
    
  • 
     : Concentration of 
    
    
    
    -Epibatidine used (e.g., 0.5 nM).
  • 
     : Dissociation constant of Epibatidine (experimentally determined, typically 0.04 nM for 
    
    
    
    ).
Anticipated Results & Troubleshooting
ObservationDiagnosisCorrective Action
High NSB (>30%) Ligand sticking to filters.Increase PEI soak time or add 0.1% BSA to assay buffer.
Flat Curve (No displacement) M6AMN has no affinity or degraded.Verify compound purity by LC-MS. Ensure concentration range goes high enough (1 mM).
Steep Hill Slope (> 1.5) Positive cooperativity or aggregation.Check solubility of M6AMN; it may be precipitating at high concentrations.

Mechanistic Pathway Visualization

Understanding where M6AMN acts is crucial. The following diagram illustrates the competitive nature of the assay at the orthosteric site.

ReceptorBinding Receptor nAChR (α4β2) Orthosteric Site Signal Radioactive Signal (CPM) Receptor->Signal Detected on Filter NoSignal Signal Reduction (Displacement) Receptor->NoSignal If M6AMN binds Radioligand [3H]-Epibatidine (Tracer) Radioligand->Receptor Binds High Affinity M6AMN M6AMN (Candidate) M6AMN->Receptor Competes M6AMN->Radioligand Displaces

Figure 2: Competitive mechanism at the nAChR orthosteric site. M6AMN affinity is inversely proportional to the radioactive signal detected.

References

  • IUPHAR/BPS Guide to Pharmacology. Nicotinic acetylcholine receptors: Ligand-gated ion channels. [Link]

  • National Institute of Health (NIH). Protocol for Radioligand Binding Assays in Membrane Preparations. [Link]

  • Journal of Visualized Experiments (JoVE). Radioligand Binding Assays: Methods and Data Analysis. [Link]

Sources

Comparative

A Senior Application Scientist’s Guide to Benchmarking a New Nicotinic Compound Against Known Ligands

This guide provides a comprehensive framework for the preclinical characterization of a novel nicotinic acetylcholine receptor (nAChR) ligand, hereafter referred to as "Compound X." As researchers and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical characterization of a novel nicotinic acetylcholine receptor (nAChR) ligand, hereafter referred to as "Compound X." As researchers and drug development professionals, our goal is not merely to gather data, but to build a compelling pharmacological narrative. This document outlines an integrated strategy, explaining the causal logic behind experimental choices and presenting robust, self-validating protocols to rigorously evaluate Compound X against established benchmarks.

Introduction: The Rationale for a New Nicotinic Ligand

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play critical roles in synaptic transmission throughout the central and peripheral nervous systems.[1][2] They are pentameric structures assembled from a diverse array of subunits (α1-α10, β1-β4, γ, δ, ε), giving rise to a multitude of receptor subtypes with distinct pharmacological properties.[1][3] The most abundant neuronal subtypes, such as α4β2 and α7, are implicated in a wide range of physiological processes including cognition, reward, and motor activity, making them key targets for therapeutic intervention in neurological and psychiatric disorders.[4][5]

The development of novel nAChR ligands is driven by the need for improved subtype selectivity and optimized functional activity (e.g., full agonist, partial agonist, or antagonist) to enhance therapeutic efficacy while minimizing off-target effects.[6][7][8] This guide establishes a systematic approach to position our novel Compound X within the existing pharmacological landscape by comparing it against three well-characterized ligands:

  • (-)-Nicotine: The primary addictive alkaloid in tobacco and a non-selective agonist at many nAChR subtypes.[9][10]

  • Varenicline: A partial agonist at α4β2* nAChRs, widely used as a smoking cessation aid, demonstrating the therapeutic potential of modulating receptor activity.[11][12][13][14]

  • Epibatidine: An extremely potent, non-selective nAChR agonist, serving as a benchmark for high-affinity binding and potent functional activity.[15][16]

Our benchmarking strategy is built on a three-pillar assay cascade: Binding Affinity , Functional Potency and Selectivity , and Off-Target Liability .

Pillar 1: Determining Binding Affinity

The initial and most fundamental characteristic of a new ligand is its affinity for the target receptor. A high-affinity interaction is often a prerequisite for potent biological activity. We employ radioligand binding assays, a robust and sensitive method to determine the equilibrium dissociation constant (Kᵢ) of a test compound.[17][18]

Causality of Experimental Choice

We use a competitive binding format where Compound X competes with a known high-affinity radioligand for binding to specific nAChR subtypes. This approach allows us to calculate the Kᵢ of our unlabeled compound indirectly. The choice of radioligand is critical for subtype specificity. For instance, [³H]Cytisine is an excellent choice for α4β2* nAChRs, while [³H]Epibatidine can be used for other subtypes like α3β4.[17] The use of cell lines stably expressing specific human nAChR subtypes (e.g., HEK293 cells) or membrane preparations from specific brain regions (e.g., rat striatum for α6β2) ensures the relevance and reproducibility of the data.[19][20]

Experimental Protocol: Radioligand Competition Binding Assay
  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2, α7, α3β4).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[21]

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., using a BCA assay).[21]

  • Binding Assay:

    • Perform the assay in a 96-well plate format.

    • To each well, add:

      • Membrane preparation (e.g., 50-100 µg protein).

      • A fixed concentration of the appropriate radioligand (e.g., 0.5 nM [³H]Cytisine for α4β2).

      • Varying concentrations of the unlabeled competitor (Compound X, Nicotine, Varenicline, or Epibatidine) ranging from 10⁻¹² M to 10⁻⁵ M.

    • Define non-specific binding using a high concentration of a non-radiolabeled ligand (e.g., 10 µM nicotine).[22]

    • Define total binding in wells with only the radioligand and membranes.

    • Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 4°C or 30°C) to reach equilibrium.[18][21]

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through PEI-presoaked glass fiber filters (e.g., GF/C) using a cell harvester. This separates bound from free radioligand.[21][22]

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[21]

Comparative Binding Affinity Data

The following table summarizes hypothetical binding affinity (Kᵢ) data for Compound X against our selected benchmarks at key human nAChR subtypes.

Compoundα4β2 Kᵢ (nM)α7 Kᵢ (nM)α3β4* Kᵢ (nM)
Compound X 0.25 450 15
(-)-Nicotine1.0250030
Varenicline0.132250
Epibatidine0.056000.2

Note: Data for known ligands are representative values derived from literature.[13][15]

Pillar 2: Assessing Functional Potency and Selectivity

Binding affinity does not describe the functional consequence of the ligand-receptor interaction. A compound can be an agonist (full or partial) or an antagonist. We use whole-cell patch-clamp electrophysiology to provide the gold-standard characterization of a ligand's potency (EC₅₀) and efficacy (Eₘₐₓ).[2][23][24]

Causality of Experimental Choice

Patch-clamp electrophysiology directly measures the ion flow through the nAChR channel upon ligand application, providing unparalleled temporal and electrical resolution.[24][25] This technique allows us to precisely quantify the concentration-response relationship, determine whether Compound X activates the channel, and measure its maximal response relative to the endogenous agonist, acetylcholine (ACh).[26] By testing across a panel of cell lines expressing different nAChR subtypes, we can build a comprehensive functional selectivity profile, which is paramount for predicting both therapeutic effects and potential side effects.[9][27]

Benchmarking Workflow Diagram

G cluster_0 Pillar 1: Binding Affinity cluster_1 Pillar 2: Functional Profile cluster_2 Pillar 3: Safety Profile b1 Radioligand Binding Assays (Competition Format) b2 Determine IC50 Values b1->b2 b3 Calculate Ki (Binding Affinity) for α4β2, α7, α3β4* b2->b3 f1 Whole-Cell Patch-Clamp Electrophysiology b3->f1 High-affinity hits proceed f2 Generate Concentration- Response Curves f1->f2 f3 Determine EC50 (Potency) and Emax (Efficacy) f2->f3 f4 Assess Functional Selectivity Across nAChR Subtypes f3->f4 s1 Off-Target Screening Panel (e.g., GPCRs, Kinases) f4->s1 Functionally selective leads proceed s2 Identify Potential Off-Target Interactions s1->s2 s3 Assess Off-Target Functional Activity s2->s3 end Comprehensive Profile of Compound X s3->end Final Compound Profile

Caption: High-level workflow for the pharmacological characterization of Compound X.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation:

    • Plate HEK293 cells stably expressing the nAChR subtype of interest onto glass coverslips 24-48 hours before the experiment.

    • Use a low-density plating to allow for easy isolation of single cells.

  • Recording Setup:

    • Transfer a coverslip to the recording chamber on an inverted microscope, continuously perfusing with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4).

    • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES; pH 7.2).

  • Data Acquisition:

    • Establish a whole-cell configuration on a single, healthy-looking cell. Clamp the membrane potential at -60 mV.

    • Use a rapid solution exchange system to apply the test compounds. First, apply a saturating concentration of acetylcholine (ACh) (e.g., 1 mM) to determine the maximum current response (Iₘₐₓ) for that cell.

    • After a washout period to allow receptor recovery from desensitization, apply increasing concentrations of Compound X (or benchmarks) to generate a concentration-response curve. Ensure sufficient time between applications.

    • Record the peak inward current elicited by each concentration.

  • Data Analysis:

    • Normalize the current response for each concentration of Compound X to the maximum current elicited by ACh in the same cell (I / Iₘₐₓ).

    • Plot the normalized current against the log concentration of the compound.

    • Fit the data to the Hill equation to determine the EC₅₀ (concentration for half-maximal response) and the Eₘₐₓ (maximal efficacy relative to ACh).

Comparative Functional Data

The following table presents hypothetical functional data for Compound X and the benchmarks at the human α4β2 and α7 nAChR subtypes.

Compoundα4β2 EC₅₀ (µM)α4β2 Eₘₐₓ (% of ACh)α7 EC₅₀ (µM)α7 Eₘₐₓ (% of ACh)
Compound X 0.15 65% (Partial Agonist) >100 <5% (Inactive)
(-)-Nicotine1580% (Partial Agonist)5090% (Full Agonist)
Varenicline0.0849% (Partial Agonist)20100% (Full Agonist)
Epibatidine0.01100% (Full Agonist)2.0100% (Full Agonist)

Note: Data for known ligands are representative values derived from literature.[11][12][15][26][28]

nAChR Signaling Pathway Diagram

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Ligand Nicotinic Ligand (e.g., Compound X) Receptor nAChR (Closed State) Ligand->Receptor Binds Receptor_Open nAChR (Open State) Receptor->Receptor_Open Conformational Change Ions_In Na+ / Ca2+ Influx Receptor_Open->Ions_In Channel Opens Response Membrane Depolarization & Cellular Response Ions_In->Response Leads to

Caption: Simplified signaling pathway of a nicotinic agonist.

Pillar 3: Evaluating Off-Target Liability

A therapeutically viable compound must exhibit high selectivity for its intended target to avoid undesirable side effects. Therefore, the final pillar of our benchmarking process is to assess the off-target liability of Compound X. This involves screening the compound against a broad panel of other receptors, ion channels, and enzymes.[29][30]

Causality of Experimental Choice

Early identification of off-target interactions is crucial to mitigate the risk of late-stage clinical failure.[29][31] We utilize commercially available screening services that offer panels of hundreds of molecular targets (e.g., GPCRs, kinases, transporters). These are typically binding assays in the primary screen, followed by functional assays for any identified "hits."[32] This systematic approach provides a comprehensive safety profile and ensures that the biological activity of Compound X is not confounded by unintended molecular interactions.

Experimental Protocol: Off-Target Screening
  • Primary Screen:

    • Submit Compound X to a comprehensive radioligand binding panel (e.g., a panel of over 40 GPCRs, ion channels, and transporters).

    • The compound is typically tested at a single high concentration (e.g., 10 µM).

    • A significant inhibition of binding (e.g., >50%) to any target is flagged as a potential hit.

  • Follow-up Assays:

    • For any identified hits, perform full concentration-response binding assays to determine the Kᵢ value at the off-target site.

    • If the off-target is a functional protein (e.g., a receptor or enzyme), conduct appropriate functional assays (e.g., calcium imaging, electrophysiology, or enzymatic assays) to determine if Compound X has any agonist, antagonist, or modulatory activity.

Hypothetical Off-Target Profile for Compound X
  • Primary Screen (10 µM): No significant binding (>50% inhibition) observed at 44 tested GPCRs, ion channels, and transporters.

Synthesis and Conclusion

Based on this systematic evaluation, we can construct a comprehensive pharmacological profile for Compound X.

  • Binding: Compound X is a high-affinity ligand for the human α4β2 nAChR (Kᵢ = 0.25 nM), with moderate affinity for the α3β4* subtype (Kᵢ = 15 nM) and very low affinity for the α7 subtype (Kᵢ = 450 nM). Its affinity for α4β2 is comparable to that of Varenicline and superior to Nicotine.

  • Function: At the α4β2 receptor, Compound X acts as a potent partial agonist (EC₅₀ = 0.15 µM, Eₘₐₓ = 65%), similar in profile to Varenicline. Crucially, it shows no significant functional activity at the α7 subtype, indicating a high degree of functional selectivity.

  • Safety: Compound X exhibits a clean off-target profile, showing no significant interactions with a wide range of other neurologically relevant targets at concentrations up to 10 µM.

References

  • A. A. George, S. R. Grady, S. F. A. Drenan, J. P. Saunders, S. B. T. H. P. F. A. D. M. J. Marks, M. J. S. P. Collins, "The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum," PMC, [Link]

  • Wikipedia, "Nicotinic acetylcholine receptor," Wikipedia, [Link]

  • S. F. A. Drenan, M. J. Marks, S. R. Grady, S. B. T. H. P. F. A. D. M. J. Collins, "Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice," PMC, [Link]

  • S. R. Grady, M. J. Marks, S. F. A. Drenan, A. C. Collins, "Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum," PMC, [Link]

  • D. J. Anderson, "Radioligand binding characterization of neuronal nicotinic acetylcholine receptors," PubMed, [Link]

  • J. A. Stitzel, T. A. Roni, "Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors," PubMed Central, [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY, "Nicotinic acetylcholine receptors (nACh)," IUPHAR/BPS, [Link]

  • H. R. Brenner, "Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes," PubMed, [Link]

  • Dr.Oracle, "What are examples of nicotine acetylcholine receptors?," Dr.Oracle, [Link]

  • S. R. Grady, "Varenicline is a potent partial agonist at α6β2* nicotinic acetylcholine receptors in rat and monkey striatum," PubMed, [Link]

  • P. N. Barlow, "Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein," PMC, [Link]

  • J. W. Coe, "Varenicline: An α4β2 Nicotinic Receptor Partial Agonist for Smoking Cessation," ACS Publications, [Link]

  • M. V. Talybov, "Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants," PMC, [Link]

  • G. F. P. M. G. S. G. Henderson, "Nicotinic acetylcholine receptors at the single-channel level," PMC, [Link]

  • H. A. Lester, "How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions," biorxiv.org, [Link]

  • M. J. Marks, "Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors," NIH, [Link]

  • S. K. Vogt-Sasse, "Novel Computational Approach to Predict Off-Target Interactions for Small Molecules," PMC, [Link]

  • M. J. Marks, "Evaluation of structurally diverse neuronal nicotinic receptor ligands for selectivity at the α6* subtype," PubMed Central, [Link]

  • D. Bertrand, "Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study," Journal of Neuroscience, [Link]

  • J. W. Daly, "Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors," PubMed, [Link]

  • Sophion Bioscience, "Explore NnAChR ion channel research with Automated Patch Clamp," Sophion Bioscience, [Link]

  • A. P. S. A. P. S. Govind, "Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging," PMC, [Link]

  • Charles River Laboratories, "Off-Target Screening Cell Microarray Assay," Charles River Laboratories, [Link]

  • Gifford Bioscience, "Data Sheet Radioligand Binding Assay Protocol," Gifford Bioscience, [Link]

  • C. Grosman, "Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration-Response Relationships," PMC, [Link]

  • H. A. Lester, "Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor," ACS Publications, [Link]

  • Mind the Graph, "Nicotinic receptor binding: Significance and symbolism," Mind the Graph, [Link]

  • S. K. Vogt-Sasse, "Novel Computational Approach to Predict Off-Target Interactions for Small Molecules," PMC, [Link]

  • S. J. Enna, "Nicotinic acetylcholine receptor assays," Johns Hopkins University, [Link]

  • K. M. Slosson, "Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model," Frontiers Publishing Partnerships, [Link]

  • C. Gotti, "Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors," AIR Unimi, [Link]

  • Creative Diagnostics, "Off-Target Effects Analysis," Creative Diagnostics, [Link]

  • J. C. I. Insight, "Functional α6β4 acetylcholine receptor expression enables pharmacological testing of nicotinic agonists with analgesic properties," JCI, [Link]

  • M. Williams, "Epibatidine: a nicotinic acetylcholine receptor agonist releases monoaminergic neurotransmitters: in vitro and in vivo evidence in rats," PubMed, [Link]

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  • A. P. S. Govind, "Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging," bioRxiv, [Link]

  • J. M. Lindstrom, "Characterizing functional α6β2 nicotinic acetylcholine receptors in vitro: mutant β2 subunits improve membrane expression, and fluorescent proteins reveal responsive cells," NIH, [Link]

  • G. A. Voth, "Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human," OSTI.gov, [Link]

  • J. M. Lindstrom, "Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists," PubMed Central, [Link]

  • S. Wonnacott, "Delineating the activity of the potent nicotinic acetylcholine receptor agonists (+)-anatoxin-a and (−)-hosieine-A," PMC, [Link]

  • ScienceDaily, "New approach makes it easier to find novel drugs," ScienceDaily, [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 6-(aminomethyl)nicotinate hydrochloride

Executive Summary & Chemical Context Methyl 6-(aminomethyl)nicotinate hydrochloride is a functionalized pyridine intermediate frequently employed in structure-activity relationship (SAR) studies and fragment-based drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Methyl 6-(aminomethyl)nicotinate hydrochloride is a functionalized pyridine intermediate frequently employed in structure-activity relationship (SAR) studies and fragment-based drug discovery.[1]

As a hydrochloride salt of a primary amine, this compound presents specific handling challenges often overlooked in standard safety data sheets (SDS). Beyond the baseline irritant profile, researchers must account for its hygroscopic nature (propensity to absorb atmospheric moisture) and the electrostatic properties typical of dry crystalline salts, which increases the risk of aerosolization during weighing.[1]

Chemical Identity:

  • Chemical Name: Methyl 6-(aminomethyl)nicotinate hydrochloride[1]

  • Parent CAS (Free Base): 139183-87-2 (Reference for structural analogs)[1][2]

  • Molecular Formula: C8H10N2O2[2] · xHCl

  • Physical State: White to off-white crystalline solid[1]

Hazard Profile & Risk Assessment

Before selecting PPE, we must define the specific risks.[1] This compound falls under the Warning signal word category, but "standard" precautions often fail to address the specific mechanism of exposure.[1]

Hazard ClassH-CodeMechanism of ActionOperational Risk
Skin Irritation H315 Acidic hydrolysis on moist skin (HCl salt).[1]Contact dermatitis from contaminated gloves or surfaces.[1]
Eye Irritation H319 Micro-abrasion from crystals + pH drop.High risk during open-vessel weighing if dust is generated.[1]
STOT - SE 3 H335 Respiratory tract inflammation.[1]Inhalation of airborne fines during transfer.[1]
Hygroscopicity N/AClumping and hydrolysis.Material degradation and inaccurate dosing if exposed to humidity.[1]

Scientist's Note: The primary operational risk is not acute toxicity, but sensitization and chronic irritation .[1] Amine salts can become sticky upon moisture absorption, contaminating glove boxes and balance areas invisibly.[1]

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dynamic, adapting to whether you are handling the dry solid or a solvated reaction mixture.[1]

PPE Decision Logic

The following diagram illustrates the decision process for glove selection, a critical failure point in many lab protocols.

PPE_Selection_Logic Start Start: Handling Material State_Check Physical State? Start->State_Check Solid Dry Solid (Powder) State_Check->Solid Weighing/Transfer Solution In Solution State_Check->Solution Reaction/Workup Glove_Nitrile Standard Nitrile (Min 0.11mm) Solid->Glove_Nitrile Dust Protection Solvent_Check Solvent Type? Solution->Solvent_Check Solvent_Check->Glove_Nitrile Aqueous/Alcohols Glove_Double Double Gloving (Nitrile over PE/Laminate) Solvent_Check->Glove_Double DCM/DMF/DMSO

Figure 1: Dynamic PPE selection logic based on physical state and solvent carrier.

Detailed Specifications
Body ZoneEquipment StandardTechnical Justification
Respiratory Fume Hood (Primary) Do not rely on masks. Engineering controls are mandatory.[1] The HCl salt dust is fine and corrosive to mucous membranes.[1]
Hand Protection (Solid) Nitrile (4-5 mil) Sufficient for dry contact.[1] Ensure long cuffs to bridge the gap with lab coat sleeves.[1]
Hand Protection (Solution) Silver Shield / Laminate If dissolved in DCM (Dichloromethane) or DMF, nitrile degrades rapidly (<5 mins). Use laminate liners under nitrile outer gloves for dexterity.[1]
Ocular Chemical Splash Goggles Preferred over safety glasses during weighing. Fine powders can bypass side shields on standard glasses.[1]
Body Lab Coat (Cotton/Poly) Standard protection. Ensure buttons/snaps are closed to the neck to protect the suprasternal notch.[1]

Operational Protocol: Safe Handling Workflow

This protocol is designed to minimize static discharge and aerosolization, the two most common causes of exposure.[1]

Step 1: Preparation & Engineering Controls[1]
  • Verify Airflow: Ensure Fume Hood face velocity is between 80–100 fpm .

  • Static Control: Dry HCl salts are prone to static charge.[1] Place an ionizing bar or anti-static gun inside the hood near the balance.[1] This prevents the powder from "jumping" off the spatula.[1]

  • Humidity Check: Minimize exposure time. High humidity will cause the salt to deliquesce (turn to liquid), altering the stoichiometry.[1]

Step 2: Weighing & Solubilization[1]
  • Weighing: Use a closed weighing vessel (scintillation vial or weighing boat with a funnel neck). Avoid flat weighing papers which allow dust to spread.[1]

  • Solvent Addition: Add solvent slowly.

    • Caution: Dissolving amine hydrochlorides can be slightly exothermic.[1]

    • Technique: Add the solid to the vessel first, then add the solvent.[1] This prevents "puffing" of dry powder out of the flask.[1]

Step 3: Decontamination[1]
  • Immediate Wipe Down: Wipe the balance area with a wet paper towel (water/surfactant) immediately after use. The salt is water-soluble.[1]

  • Acidic Residue: If spilled, the HCl component makes the residue acidic.[1] A weak bicarbonate solution can be used for neutralization on surfaces, followed by water.[1]

Operational_Workflow Step1 1. Prep: Ionizer & Hood Check Step2 2. Weigh: Closed Vessel Only Step1->Step2 Step3 3. Transfer: Solid -> Flask Step2->Step3 Step4 4. Solvate: Add Solvent to Solid Step3->Step4 Warning Warning: Exotherm Risk Step4->Warning Cleanup 5. Decon: Wet Wipe (H2O) Step4->Cleanup

Figure 2: Step-by-step operational workflow emphasizing containment and order of addition.

Disposal & Waste Management

Proper disposal prevents downstream reactions in waste containers.

  • Solid Waste: Dispose of contaminated weighing boats, paper towels, and gloves in Hazardous Solid Waste (labeled "Toxic/Irritant").[1]

  • Liquid Waste:

    • Segregation is Key: Do not mix with strong oxidizers (e.g., nitric acid waste) or strong bases (which will liberate the free amine and potentially cause pressure buildup).[1]

    • Stream: Segregate into Halogenated or Non-Halogenated organic waste streams depending on the solvent used.

  • Container Labeling: Explicitly list "Methyl 6-(aminomethyl)nicotinate hydrochloride" to alert waste technicians to the amine/acid functionality.[1]

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. The HCl component can cause delayed pulmonary irritation.[1]

  • Skin Contact: Brush off loose particles before rinsing. Rinse with copious water for 15 minutes.[1][3][4][5]

  • Eye Contact: Flush immediately for 15 minutes, lifting upper and lower eyelids.[1] Do not rub (crystals cause abrasion).[1]

References

  • Fisher Scientific. (2010).[1][5] Safety Data Sheet: Methyl 6-methylnicotinate (Analogous Hazard Profile). Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Pyridine hydrochloride (Salt Hazard Profile). Retrieved from

  • Ansell. (n.d.).[1] Chemical Resistance Guide: Permeation & Degradation Data.[6] Retrieved from [1]

  • PubChem. (n.d.).[1] Compound Summary: Methyl 6-(aminomethyl)nicotinate.[1] Retrieved from [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-(aminomethyl)nicotinate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 6-(aminomethyl)nicotinate hydrochloride
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